3,5-Octadiyne
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 147147. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
16387-70-5 |
|---|---|
Molecular Formula |
C8H10 |
Molecular Weight |
106.16 g/mol |
IUPAC Name |
octa-3,5-diyne |
InChI |
InChI=1S/C8H10/c1-3-5-7-8-6-4-2/h3-4H2,1-2H3 |
InChI Key |
LILZEAJBVQOINI-UHFFFAOYSA-N |
SMILES |
CCC#CC#CCC |
Canonical SMILES |
CCC#CC#CCC |
Other CAS No. |
16387-70-5 |
Pictograms |
Flammable |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties of 3,5-Octadiyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Octadiyne (CAS Registry Number: 16387-70-5) is a linear alkyne with a molecular formula of C₈H₁₀.[1][2][3] Its structure, characterized by a conjugated diacetylene core flanked by ethyl groups, imparts specific physicochemical properties that are of interest in various fields of chemical research, including organic synthesis and materials science. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its characterization, and a summary of its known biological profile.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. All quantitative data has been compiled from available literature and databases to provide a ready reference for researchers.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀ | [1][2][3] |
| Molecular Weight | 106.17 g/mol | [1][4] |
| IUPAC Name | Octa-3,5-diyne | [2] |
| Synonyms | Diethyldiacetylene | [3] |
| CAS Registry Number | 16387-70-5 | [1][2][3] |
| Boiling Point | 163 °C | [5] |
| Melting Point | -27.03 °C (Calculated) | [4] |
| Density | 0.826 g/mL | [5] |
| Refractive Index | 1.497 | [5] |
| logP (Octanol/Water Partition Coefficient) | 1.813 (Calculated) | [4] |
| Water Solubility | -2.76 (log10(S) mol/L) (Calculated) | [4] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development. The following sections provide generalized experimental protocols that can be adapted for this specific compound.
Synthesis of this compound
A common method for the synthesis of symmetrical diynes like this compound is the oxidative coupling of terminal alkynes, such as the Hay coupling or the Glaser coupling. A generalized procedure for the synthesis from 1-butyne is outlined below.
Reaction Scheme:
Materials:
-
1-Butyne
-
Copper(I) chloride (CuCl) or Copper(II) chloride (CuCl₂)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) or Pyridine
-
Oxygen (O₂) or air
-
An appropriate organic solvent (e.g., acetone, methanol)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a well-ventilated fume hood, dissolve the copper catalyst (e.g., CuCl) and the amine ligand (e.g., TMEDA) in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Bubble oxygen or air through the solution while stirring.
-
Slowly add 1-butyne to the reaction mixture. The reaction is often exothermic and may require cooling to maintain a controlled temperature.
-
The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is typically quenched with a dilute acid solution (e.g., HCl) to neutralize the amine and dissolve the copper salts.
-
The product is then extracted into an organic solvent (e.g., diethyl ether, hexane).
-
The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
The crude product can be purified by distillation or column chromatography to yield pure this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[6]
-
Ensure the sample is free of particulate matter.[6]
¹H NMR Spectroscopy Protocol:
-
Acquire the ¹H NMR spectrum on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz).
-
The spectrum of this compound is expected to show signals corresponding to the ethyl groups. The methylene protons (-CH₂-) adjacent to the triple bond will appear as a quartet, and the methyl protons (-CH₃) will appear as a triplet due to coupling with the methylene protons.
¹³C NMR Spectroscopy Protocol:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The spectrum will show distinct signals for the different carbon environments in the molecule: the sp-hybridized carbons of the alkyne and the sp³-hybridized carbons of the ethyl groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Protocol for Attenuated Total Reflectance (ATR)-FTIR:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of liquid this compound directly onto the ATR crystal.[7]
-
Acquire the spectrum over a typical range of 4000-400 cm⁻¹.
-
The IR spectrum of this compound is expected to show a characteristic absorption band for the C≡C triple bond stretch in the region of 2100-2260 cm⁻¹. Due to the symmetry of the internal diyne, this peak may be weak or absent. Strong C-H stretching and bending vibrations from the ethyl groups will also be present.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Protocol for Gas Chromatography-Mass Spectrometry (GC-MS):
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.
-
The gas chromatograph will separate the compound from the solvent and any impurities based on their boiling points and interactions with the column stationary phase.
-
The mass spectrometer will then ionize the this compound molecules and detect the mass-to-charge ratio of the molecular ion and any fragment ions. The molecular ion peak [M]⁺ is expected at an m/z corresponding to the molecular weight of this compound (106.17).
Biological Activity and Signaling Pathways
Based on a comprehensive review of available scientific literature, there is currently no significant evidence to suggest that this compound possesses notable biological activity or is involved in specific cellular signaling pathways. Its primary applications are in the realm of chemical synthesis and materials science. Therefore, a diagram of a signaling pathway is not applicable to this compound.
Visualizations
To aid in the understanding of the experimental workflows, the following diagrams have been generated using the DOT language.
Caption: Generalized workflow for the synthesis of this compound.
Caption: General analytical workflow for the characterization of this compound.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. This compound | C8H10 | CID 140066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound (CAS 16387-70-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. This compound [stenutz.eu]
- 6. How To [chem.rochester.edu]
- 7. agilent.com [agilent.com]
Spectroscopic Data for 3,5-Octadiyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Octadiyne (C₈H₁₀) is a symmetrical dialkyldiacetylene.[1][2] Its linear structure with a conjugated diacetylene core makes it a subject of interest in materials science and as a potential building block in organic synthesis. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, along with generalized experimental protocols for data acquisition.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for researchers.
Table 1: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 12.3 | C1 / C8 |
| 14.1 | C2 / C7 |
| 76.5 | C3 / C6 |
| 81.1 | C4 / C5 |
Solvent: Chloroform-d (CDCl₃)
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~2970 | C-H stretch (sp³) | Strong |
| ~2935 | C-H stretch (sp³) | Strong |
| ~2875 | C-H stretch (sp³) | Strong |
| ~2260 | C≡C stretch | Weak |
| ~1460 | C-H bend (CH₂) | Medium |
| ~1380 | C-H bend (CH₃) | Medium |
Sample Phase: Neat Liquid
Table 3: Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 106 | 100 | [M]⁺ (Molecular Ion) |
| 91 | 80 | [M-CH₃]⁺ |
| 77 | 60 | [M-C₂H₅]⁺ |
| 65 | 40 | [C₅H₅]⁺ |
| 51 | 30 | [C₄H₃]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. These are intended to serve as a guide and may require optimization based on the specific instrumentation and sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain a ¹³C NMR spectrum of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tube (5 mm)
-
Pipette and vial
Procedure:
-
Sample Preparation:
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Set the spectrometer to acquire a ¹³C NMR spectrum.
-
Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 128 or more scans).
-
Proton decoupling is applied to simplify the spectrum to singlets for each carbon environment.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Integrate the peaks (optional for ¹³C, as it's not always quantitative).
-
Perform peak picking to identify the chemical shifts.
-
Infrared (IR) Spectroscopy
Objective: To obtain an FT-IR spectrum of liquid this compound.
Materials:
-
This compound sample (liquid)
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr).
-
Pipette
-
Solvent for cleaning (e.g., acetone or isopropanol)
Procedure (using ATR):
-
Background Spectrum:
-
Ensure the ATR crystal is clean and dry.
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.[6]
-
-
Sample Analysis:
-
Place a small drop of this compound onto the center of the ATR crystal.
-
If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.[7]
-
-
Data Processing:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Perform peak picking to identify the wavenumbers of the absorption bands.
-
-
Cleaning:
-
Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue.
-
Procedure (using salt plates for a neat liquid):
-
Sample Preparation:
-
Place a drop of the liquid sample on one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin film.[8]
-
-
Instrument Setup:
-
Place the salt plates in the sample holder of the FT-IR spectrometer.
-
-
Data Acquisition:
-
Acquire the IR spectrum.
-
-
Cleaning:
-
Thoroughly clean the salt plates with a dry solvent and store them in a desiccator.[8]
-
Mass Spectrometry (MS)
Objective: To obtain an electron ionization mass spectrum of this compound.
Materials:
-
This compound sample
-
Volatile solvent (e.g., methanol or dichloromethane)
-
Vial and syringe
-
Gas chromatograph-mass spectrometer (GC-MS) with an EI source.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile solvent (e.g., 1 mg/mL).
-
-
Instrument Setup:
-
Ionization:
-
In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[9]
-
This causes the molecules to ionize and fragment.
-
-
Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
-
Detection:
-
The detector records the abundance of each ion at a specific m/z value.
-
-
Data Processing:
-
The resulting mass spectrum is plotted as relative intensity versus m/z.
-
Identify the molecular ion peak and the major fragment ions.
-
Visualizations
The following diagrams illustrate the experimental workflows for the spectroscopic techniques and the logical relationship between the data and the molecular structure.
References
- 1. PubChemLite - this compound (C8H10) [pubchemlite.lcsb.uni.lu]
- 2. This compound | C8H10 | CID 140066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]
- 4. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. mse.washington.edu [mse.washington.edu]
- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
A Technical Guide to the Molecular Structure and Bonding of 3,5-Octadiyne
Abstract: This document provides an in-depth analysis of 3,5-octadiyne (C8H10), a symmetrical conjugated diyne. It details the molecule's structural characteristics, the nature of its chemical bonds based on orbital hybridization, and its key physicochemical properties. This guide is intended for researchers, scientists, and professionals in drug development and materials science who utilize alkynes and polyynes in their work. The content covers fundamental identification, spectroscopic signatures, and representative experimental protocols for synthesis and analysis.
Molecular Structure and Identification
This compound, also known as diethyldiacetylene, is a linear hydrocarbon featuring a conjugated system of two carbon-carbon triple bonds.[1][2] Its structure consists of an eight-carbon chain with triple bonds located at the C3 and C5 positions.[3] The symmetrical nature of the molecule, with an ethyl group at each end, is a key determinant of its spectroscopic properties.
| Identifier | Value | Source |
| IUPAC Name | octa-3,5-diyne | [3] |
| Common Name | Diethyldiacetylene | [1][2] |
| CAS Number | 16387-70-5 | [1][3] |
| Molecular Formula | C8H10 | [1][2][3][4] |
| Molecular Weight | 106.17 g/mol | [1][5] |
| SMILES | CCC#CC#CCC | [3][4] |
Chemical Bonding and Hybridization
The electronic structure of this compound is defined by the hybridization of its carbon atoms. The atoms of the central diyne core (C3, C4, C5, and C6) are sp-hybridized, while the carbons of the terminal ethyl groups (C1, C2, C7, and C8) are sp³-hybridized.
The sp hybridization of the internal carbons results in a linear geometry for the C2-C3-C4-C5-C6-C7 portion of the molecule, with bond angles of approximately 180°. Each carbon-carbon triple bond comprises one strong sigma (σ) bond and two weaker pi (π) bonds. The σ bond framework of the core is formed by the head-on overlap of sp-sp hybrid orbitals. The two π systems are formed by the side-on overlap of the unhybridized p-orbitals (py and pz) on adjacent carbon atoms. The terminal ethyl groups exhibit a standard tetrahedral geometry with bond angles around 109.5°.
The diagram below illustrates the orbital overlaps that constitute the sigma and pi bonds within the conjugated diyne system. The linear sigma framework arises from sp-hybridized orbital overlap, while the cylindrical electron clouds of the pi systems are formed from the overlap of perpendicular p-orbitals.
Physicochemical Properties
The physical properties of this compound are consistent with a nonpolar hydrocarbon of its molecular weight. The extended, linear shape of the molecule influences its intermolecular interactions.
| Property | Value | Unit | Source |
| Density | 0.826 | g/mL | [6] |
| Boiling Point | 163 | °C | [6] |
| Refractive Index | 1.497 | - | [6] |
| Ionization Energy | 8.55 - 8.82 | eV | [5] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the molecule's symmetry, the ¹³C NMR spectrum is simplified. Only four distinct signals are expected: one for C1/C8, one for C2/C7, one for C3/C6, and one for C4/C5. The sp-hybridized carbons of the alkyne typically resonate in the range of 60-90 ppm, while the sp³-hybridized carbons of the ethyl groups appear further upfield.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by C-H stretching vibrations from the ethyl groups (typically 2850-3000 cm⁻¹). The C≡C stretching vibration for a symmetrical internal alkyne is often weak or absent due to the lack of a significant change in dipole moment during the vibration.
-
Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 106).[1][2]
Experimental Protocols
Representative Synthesis: Oxidative Coupling
Symmetrical diynes like this compound are commonly synthesized via the oxidative coupling of a terminal alkyne precursor, in this case, 1-butyne. The Glaser coupling is a classic method for this transformation.
Reaction: 2 CH₃CH₂C≡CH → CH₃CH₂C≡C-C≡CCH₂CH₃ + H₂
Methodology:
-
A solution of 1-butyne is prepared in a suitable solvent such as methanol or pyridine.
-
A catalytic amount of a copper(I) salt, typically copper(I) chloride (CuCl), is added to the solution.
-
An oxidant, often oxygen gas (bubbled through the mixture) or a stoichiometric copper(II) salt, is introduced to facilitate the coupling of the copper acetylide intermediate.
-
The reaction is stirred at room temperature or with gentle heating until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is worked up by adding a dilute acid (e.g., HCl) to quench the reaction and dissolve copper salts.
-
The product is extracted into an organic solvent (e.g., diethyl ether), washed, dried, and purified, typically by distillation or column chromatography.
¹³C NMR Spectroscopic Analysis Protocol
The following is a representative protocol for acquiring a ¹³C NMR spectrum of this compound based on cited experimental conditions.[7]
-
Sample Preparation: Dissolve approximately 10-50 mg of purified this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) to serve as the internal reference (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker HX-90 or equivalent.
-
Acquisition Parameters:
-
Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
Conclusion
This compound is a fundamental example of a conjugated diyne, characterized by a linear sp-hybridized carbon core and terminal sp³-hybridized alkyl groups. Its symmetrical structure dictates its chemical and spectroscopic properties, making it an important model compound for studying the behavior of polyynes. The methodologies for its synthesis and characterization are well-established, providing a solid foundation for its application in more complex synthetic targets in materials science and medicinal chemistry.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C8H10 | CID 140066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C8H10) [pubchemlite.lcsb.uni.lu]
- 5. This compound (CAS 16387-70-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. This compound [stenutz.eu]
- 7. dev.spectrabase.com [dev.spectrabase.com]
Early Synthetic Approaches to 3,5-Octadiyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early synthetic methodologies for 3,5-octadiyne (also known as diethyldiacetylene). The document focuses on the core synthetic strategies, providing detailed experimental protocols and a summary of quantitative data to facilitate comparison and replication.
Introduction
This compound is a symmetrical conjugated diyne with the chemical formula C₈H₁₀.[1][2][3] Its structure, featuring two triple bonds in conjugation, makes it a valuable building block in organic synthesis and materials science. Early synthetic studies of this compound primarily revolved around the oxidative coupling of a terminal alkyne, 1-butyne. The most prominent of these methods are the Glaser, Eglinton, and Hay couplings, all of which rely on copper-mediated oxidation to form the carbon-carbon bond between two alkyne units.
Core Synthetic Methodologies
The synthesis of this compound from 1-butyne is achieved through oxidative dimerization. This process involves the removal of the terminal acetylenic proton from two molecules of 1-butyne, followed by the coupling of the resulting copper acetylide intermediates. The primary differences between the key named reactions lie in the nature of the copper reagent and the oxidant.
-
Glaser Coupling: This is one of the oldest methods for the oxidative homocoupling of terminal alkynes.[4] It traditionally uses a catalytic amount of a copper(I) salt, such as cuprous chloride (CuCl), in the presence of a base (like ammonia) and an oxidant, typically air or oxygen.
-
Eglinton Reaction: This modification of the Glaser coupling utilizes a stoichiometric amount of a copper(II) salt, such as cupric acetate (Cu(OAc)₂), in a coordinating solvent like pyridine.[5] The copper(II) salt acts as both the catalyst and the oxidant, eliminating the need for an external oxygen source.
-
Hay Coupling: This is a catalytic version of the Eglinton reaction. It employs a catalytic amount of a copper(I) salt complexed with a tertiary amine, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), and uses air or oxygen as the oxidant.
The general transformation can be depicted as follows:
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound based on early reports of oxidative coupling reactions.
Hay-Type Oxidative Coupling of 1-Butyne
This protocol is adapted from a general procedure for the oxidative coupling of terminal alkynes.[6]
Apparatus: A 1-liter, three-necked, round-bottomed flask equipped with a gas inlet tube, an efficient mechanical stirrer, and a thermometer/gas outlet combination. The outlet is connected to a cold trap (-78 °C).
Reagents:
-
1-Butyne
-
Pyridine
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Oxygen (O₂)
Procedure:
-
A solution of copper(I) chloride (0.1 mol) and N,N,N',N'-tetramethylethylenediamine (0.1 mol) in pyridine (500 mL) is prepared in the reaction flask.
-
A slow stream of oxygen is passed through the solution while stirring vigorously.
-
1-Butyne (0.5 mol) is introduced into the reaction mixture at a rate that maintains the reaction temperature between 30-35 °C. The flow of oxygen is maintained at approximately 100-150 mL/min.
-
After the addition of 1-butyne is complete, the reaction mixture is stirred for an additional 2-3 hours at 30-35 °C.
-
The reaction is quenched by pouring the mixture into a solution of hydrochloric acid (10%) or ammonium chloride.
-
The product is extracted with a suitable organic solvent (e.g., diethyl ether or pentane).
-
The organic layer is washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.
-
The crude this compound is then purified by fractional distillation under reduced pressure.
Quantitative Data
The following table summarizes the available quantitative data for this compound from early synthetic studies.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₀ | [1][2] |
| Molecular Weight | 106.16 g/mol | [1][2] |
| Boiling Point | 133-134 °C at 760 mmHg | |
| CAS Registry Number | 16387-70-5 | [1] |
| Yield | Not explicitly stated in early literature. | |
| Purity | Not explicitly stated in early literature. |
Signaling Pathways and Experimental Workflows
The logical workflow for the synthesis and purification of this compound via oxidative coupling can be visualized as follows:
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The early syntheses of this compound were pivotal in establishing the utility of copper-mediated oxidative coupling reactions for the formation of conjugated diynes. While detailed quantitative data from the initial reports is sparse, the methodologies of Glaser, Eglinton, and Hay provide a robust foundation for the preparation of this and other symmetrical diynes. The provided protocols and workflow diagrams offer a comprehensive guide for researchers interested in the synthesis of this compound and related compounds.
References
An In-depth Technical Guide to 3,5-Octadiyne (CAS Number 16387-70-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical and Physical Properties
3,5-Octadiyne is a flammable liquid with the molecular formula C₈H₁₀ and a molecular weight of approximately 106.17 g/mol .[1][2][3][4][5] Its structure is characterized by a conjugated system of two triple bonds flanked by two ethyl groups. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 16387-70-5 | [1][2][3] |
| Molecular Formula | C₈H₁₀ | [1][2][3] |
| Molecular Weight | 106.17 g/mol | [2] |
| IUPAC Name | Octa-3,5-diyne | [3] |
| Synonyms | Diethyldiacetylene | [1] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 163-164 °C | [4][6] |
| Density | 0.826 - 0.834 g/cm³ | [4][6] |
| Flash Point | 43.2 °C | [4] |
| Refractive Index | 1.497 | [6] |
| SMILES | CCC#CC#CCC | [3] |
| InChIKey | LILZEAJBVQOINI-UHFFFAOYSA-N | [1][2][3] |
Synthesis and Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound are not widely published, a common and effective method for the synthesis of symmetrical 1,3-diynes is the copper-mediated oxidative homocoupling of terminal alkynes, often referred to as the Glaser coupling or a related variant. For this compound, the precursor would be 1-butyne.
Proposed Synthesis of this compound via Oxidative Homocoupling
The following is a generalized experimental protocol based on established methods for alkyne homocoupling.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Materials:
-
1-Butyne
-
Copper(I) chloride (CuCl) or another suitable copper(I) salt
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) or another suitable amine ligand/base
-
Anhydrous solvent (e.g., acetone, pyridine, or dichloromethane)
-
Oxygen or compressed air
-
Inert gas (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: A two- or three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet, and a condenser or gas outlet. The system is flushed with an inert gas.
-
Catalyst Preparation: The copper(I) salt and the amine base (e.g., TMEDA) are dissolved in the anhydrous solvent under an inert atmosphere.
-
Addition of Alkyne: 1-Butyne is added to the reaction mixture, typically dropwise at a controlled temperature (e.g., room temperature or slightly elevated temperatures).
-
Oxidation: Oxygen or air is bubbled through the reaction mixture. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is typically quenched with a dilute acid solution (e.g., dilute HCl) or an aqueous solution of ammonium chloride to remove the copper catalyst.
-
Extraction: The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or hexanes).
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.
Reactivity and Potential Applications
The conjugated diyne functionality in this compound makes it a versatile building block in organic synthesis.
Synthesis of Heterocyclic Compounds
1,3-Diynes are valuable precursors for the synthesis of a wide variety of heterocyclic compounds, which are of significant interest in drug discovery. For instance, they can react with hydrazine derivatives to form pyrazoles, a scaffold found in numerous pharmaceuticals.[4]
References
- 1. Identification of dialkyl diacetylene diols with potent cancer chemopreventive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Anti-Adipogenic Polyacetylene Glycosides from the Florets of Safflower (Carthamus tinctorius) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Diynes: A Versatile Precursor in Transition-Metal Catalyzed (Mediated) C-H Functionalizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C8H10 | CID 140066 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Octa-3,5-diyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octa-3,5-diyne, also known by its common name 3,5-octadiyne, is a symmetrical conjugated diyne. Its structure, characterized by a linear eight-carbon chain with two triple bonds at the C3 and C5 positions, makes it a molecule of interest in synthetic chemistry. Conjugated diynes are fundamental building blocks in the synthesis of complex organic molecules, polymers with novel electronic properties, and have been explored as precursors to pharmacologically active compounds. This guide provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic characterization of octa-3,5-diyne, while also addressing the current gap in knowledge regarding its biological activity and potential applications in drug development.
Chemical Identity and Physicochemical Properties
Octa-3,5-diyne is a flammable liquid with the molecular formula C₈H₁₀.[1] Its fundamental properties are summarized in the table below, compiled from various chemical databases. These properties are crucial for its handling, characterization, and application in synthetic protocols.
| Property | Value | Source |
| IUPAC Name | octa-3,5-diyne | PubChem[1] |
| Synonyms | This compound, Diethyldiacetylene | PubChem[1] |
| CAS Number | 16387-70-5 | PubChem[1] |
| Molecular Formula | C₈H₁₀ | PubChem[1] |
| Molecular Weight | 106.16 g/mol | PubChem[1] |
| InChIKey | LILZEAJBVQOINI-UHFFFAOYSA-N | PubChem[1] |
| SMILES | CCC#CC#CCC | PubChem[1] |
| Density | 0.826 g/mL | stenutz.eu[2] |
| Boiling Point | 163 °C | stenutz.eu[2] |
| Refractive Index | 1.497 | stenutz.eu[2] |
| Kovats Retention Index | 972 (Standard non-polar) | PubChem[1] |
| XLogP3-AA | 2.7 | PubChem[1] |
Synthesis of Octa-3,5-diyne
The primary route for the synthesis of symmetrical 1,3-diynes like octa-3,5-diyne is through the oxidative homocoupling of terminal alkynes.[3][4] In this case, the precursor is 1-butyne. The most common methods for this transformation are the Glaser, Eglinton, and Hay couplings, which typically utilize a copper salt as a catalyst.[3][5]
Representative Experimental Protocol: Hay Coupling of 1-Butyne
Objective: To synthesize octa-3,5-diyne via the oxidative homocoupling of 1-butyne.
Materials:
-
1-Butyne
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
Acetone (or another suitable solvent)
-
Oxygen (or air)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve a catalytic amount of copper(I) chloride and N,N,N',N'-tetramethylethylenediamine in acetone. The solution should turn blue upon exposure to oxygen.
-
Reaction Setup: Cool the catalyst solution in an ice bath.
-
Addition of Substrate: Slowly bubble 1-butyne gas through the stirred catalyst solution, or add a pre-condensed solution of 1-butyne in cold acetone.
-
Oxidation: While maintaining the inert atmosphere, introduce a slow stream of oxygen or air into the reaction mixture via a needle. The reaction is often exothermic and the color of the solution may change.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by taking aliquots from the reaction mixture.
-
Work-up: Upon completion of the reaction (disappearance of the starting material), the reaction mixture is typically quenched with a dilute acid (e.g., HCl) to remove the catalyst.
-
Extraction: The product is then extracted into an organic solvent such as diethyl ether or pentane. The organic layers are combined, washed with brine, and dried over an anhydrous salt like magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure octa-3,5-diyne.
Caption: A generalized workflow for the synthesis of octa-3,5-diyne via Hay coupling.
Spectroscopic Data
The structural elucidation of octa-3,5-diyne is confirmed through various spectroscopic techniques. Below is a summary of the expected and reported data.
| Spectroscopy Type | Observed/Expected Data | Interpretation | Source |
| ¹³C NMR | Peaks at approximately 12.5, 13.5, and 75.0 ppm (in CDCl₃). | The signals around 12-14 ppm correspond to the ethyl group carbons (CH₃ and CH₂), while the peak around 75 ppm is characteristic of the sp-hybridized carbons of the diyne moiety. | SpectraBase, ChemicalBook |
| ¹H NMR | Expected signals for the ethyl protons (a triplet for the CH₃ and a quartet for the CH₂ group). | The integration and splitting patterns would confirm the presence and connectivity of the ethyl groups. | - |
| FTIR | A weak to medium absorption band around 2200-2260 cm⁻¹. | This absorption is characteristic of the C≡C stretching vibration. The symmetry of the molecule may lead to a weak or absent signal. | SpectraBase |
| Mass Spectrometry (GC-MS) | Molecular ion (M⁺) peak at m/z = 106. | Confirms the molecular weight of the compound. Fragmentation patterns would show the loss of ethyl and other alkyl fragments. | PubChem (NIST) |
Biological Activity and Drug Development Potential
A comprehensive search of the scientific literature and chemical databases reveals a significant lack of information regarding the biological activity of octa-3,5-diyne. There are no published studies on its cytotoxicity, pharmacological effects, or mechanism of action. Consequently, there are no identified signaling pathways associated with this molecule.
This information gap is critical for researchers in drug development. While the conjugated diyne motif is present in some biologically active natural products, the specific biological profile of octa-3,5-diyne remains unexplored.
Conclusion and Future Directions
Octa-3,5-diyne is a well-characterized small molecule from a chemical and spectroscopic standpoint. Its synthesis via oxidative coupling of 1-butyne is based on established and reliable methodologies. However, the complete absence of data on its biological activity presents a significant knowledge gap. For professionals in drug discovery and development, octa-3,5-diyne represents a simple, synthetically accessible scaffold that is essentially a blank slate. Future research should focus on:
-
Systematic Biological Screening: Evaluating the cytotoxicity of octa-3,5-diyne against a panel of cancer cell lines and its antimicrobial activity.
-
Derivatization: Using octa-3,5-diyne as a starting material for the synthesis of more complex molecules with potential therapeutic applications.
-
Toxicological Studies: Assessing the in vitro and in vivo toxicity to understand its safety profile.
Such studies are essential to determine if octa-3,5-diyne or its derivatives hold any promise as future therapeutic agents.
References
Diethyldiacetylene: A Technical Guide to its Discovery and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of diethyldiacetylene (also known as 3,5-octadiyne), a symmetrical conjugated diyne. It details the historical context of its discovery, outlines the fundamental synthetic methodologies for its preparation, and presents its key physicochemical and spectroscopic properties. This document is intended to serve as a valuable resource for researchers in organic synthesis, materials science, and drug development who are interested in the chemistry and potential applications of polyynes.
Introduction
Diethyldiacetylene belongs to the polyyne class of organic compounds, which are characterized by the presence of two or more carbon-carbon triple bonds. The conjugated system of alternating triple and single bonds in diynes imparts unique electronic and structural properties, making them valuable building blocks in the synthesis of more complex molecules, including polymers, natural products, and pharmaceutical agents. This guide focuses on the discovery and historical synthesis of diethyldiacetylene, providing a foundation for its further exploration and application.
Historical Context and Discovery
The study of diethyldiacetylene is rooted in the broader history of acetylene chemistry. The first synthesis of a polyyne was reported in 1869 by Carl Andreas Glaser, who demonstrated the oxidative dimerization of copper phenylacetylide to form diphenylbutadiyne. This reaction, now known as the Glaser coupling, laid the groundwork for the synthesis of a wide array of symmetrical diynes.
While the fundamental chemistry for creating diynes was established in the 19th century, the first specific synthesis of diethyldiacetylene was described later. A significant advancement in the synthesis of symmetrical diacetylenes, including diethyldiacetylene, was reported in a 1951 paper by J. B. Armitage, E. R. H. Jones, and M. C. Whiting.[1][2] Their work on a new route to diacetylene and its symmetrical derivatives provided a more accessible pathway to these compounds.
Physicochemical and Spectroscopic Data
The properties of diethyldiacetylene have been characterized by various analytical techniques. A summary of its key quantitative data is presented in the tables below for easy reference and comparison.
Table 1: General and Physicochemical Properties of Diethyldiacetylene
| Property | Value | Source |
| IUPAC Name | octa-3,5-diyne | [3] |
| Synonyms | Diethyldiacetylene, this compound | [3] |
| CAS Number | 16387-70-5 | [3] |
| Molecular Formula | C₈H₁₀ | [3] |
| Molecular Weight | 106.16 g/mol | [3] |
| Appearance | Not specified | |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Density | Not specified |
Table 2: Spectroscopic Data of Diethyldiacetylene
| Spectroscopic Technique | Key Data Points | Source |
| ¹H NMR | Data available, specific shifts not detailed in search results. | |
| ¹³C NMR | Data available, specific shifts not detailed in search results. | |
| Infrared (IR) Spectroscopy | Data available, specific absorption bands not detailed in search results. | |
| Mass Spectrometry (MS) | Data available, specific fragmentation patterns not detailed in search results. |
Experimental Protocols
The synthesis of diethyldiacetylene is typically achieved through the oxidative coupling of a terminal alkyne, in this case, 1-butyne. The Glaser coupling and its subsequent modifications, such as the Hay coupling, are the most common methods.
General Experimental Protocol for the Synthesis of Diethyldiacetylene via Glaser-Hay Coupling
This protocol is a generalized procedure based on the principles of the Glaser and Hay coupling reactions.
Materials:
-
1-Butyne
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Acetone (or other suitable organic solvent)
-
Oxygen (or air)
Procedure:
-
A reaction flask is charged with a catalytic amount of copper(I) chloride and TMEDA in a suitable solvent such as acetone.
-
The mixture is stirred under an atmosphere of oxygen or air.
-
1-Butyne is slowly added to the reaction mixture.
-
The reaction is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is worked up by adding a dilute acid (e.g., HCl) to quench the reaction and dissolve the copper salts.
-
The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄).
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography to yield pure diethyldiacetylene.
Mandatory Visualizations
Synthesis of Diethyldiacetylene via Oxidative Coupling
The following diagram illustrates the general synthetic pathway for the formation of diethyldiacetylene from 1-butyne via a copper-catalyzed oxidative coupling reaction.
Caption: Synthesis of Diethyldiacetylene from 1-Butyne.
Experimental Workflow for Synthesis and Purification
The logical flow of the synthesis and subsequent purification of diethyldiacetylene is depicted in the following workflow diagram.
References
- 1. 9. Researches on acetylenic compounds. Part XXVIII. A new route to diacetylene and its symmetrical derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. 9. Researches on acetylenic compounds. Part XXVIII. A new route to diacetylene and its symmetrical derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. This compound | C8H10 | CID 140066 - PubChem [pubchem.ncbi.nlm.nih.gov]
Theoretical Studies on the Stability of 3,5-Octadiyne: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Octadiyne is a conjugated diyne of interest in various fields, including materials science and medicinal chemistry, due to the unique reactivity conferred by its dual triple bond system. Understanding the thermodynamic and kinetic stability of this molecule is paramount for its synthesis, storage, and application. This technical guide provides a comprehensive overview of the theoretical approaches used to study the stability of this compound. Due to a scarcity of published experimental and computational data specifically for this compound, this document will focus on the established theoretical methodologies and computational protocols that are applied to molecules of this class. We will outline the key parameters that define molecular stability and detail the computational chemistry techniques employed to derive these metrics.
Core Concepts in Molecular Stability
The stability of a molecule like this compound can be assessed through several key thermodynamic and kinetic parameters. These include:
-
Enthalpy of Formation (ΔHf°): This is the standard enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. A lower or more negative enthalpy of formation generally indicates greater thermodynamic stability.
-
Bond Dissociation Energy (BDE): The BDE is the enthalpy change required to break a specific bond homolytically. Higher BDEs for the bonds within a molecule suggest greater stability against unimolecular decomposition.
-
Isomerization Energy: This is the energy difference between a molecule and its isomers. A positive isomerization energy for the conversion of this compound to an isomer would indicate that this compound is the more stable species.
-
Rotational Barriers: The energy required to rotate around single bonds in the molecule can provide insight into its conformational flexibility and stability.
Theoretical and Computational Methodologies
The determination of the stability parameters for this compound relies heavily on computational chemistry methods. These ab initio and density functional theory (DFT) approaches allow for the calculation of molecular properties from first principles.
Computational Protocols for Thermochemistry
High-accuracy composite methods are often employed to calculate the enthalpy of formation and bond dissociation energies. These methods combine calculations at different levels of theory and with various basis sets to approximate the results of a very high-level calculation at a more manageable computational cost. Commonly used methods include:
-
Gaussian-n (Gn) Theories (e.g., G3, G4): These are multi-step procedures that start with a geometry optimization and frequency calculation at a lower level of theory (e.g., B3LYP/6-31G(d)). A series of single-point energy calculations are then performed with higher levels of theory and larger basis sets, with empirical corrections added to achieve high accuracy.[1][2]
-
Complete Basis Set (CBS) Methods (e.g., CBS-QB3): Similar to Gn theories, these methods extrapolate to the complete basis set limit to obtain highly accurate energies.[1][2]
-
Density Functional Theory (DFT): DFT methods, such as B3LYP, M06-2X, or ωB97X-D, coupled with large basis sets (e.g., 6-311+G(d,p), aug-cc-pVTZ), can provide a good balance between accuracy and computational cost for calculating geometries, vibrational frequencies, and energies.[3][4][5]
Workflow for Calculating Enthalpy of Formation:
A typical workflow for calculating the standard enthalpy of formation of this compound using a composite method like G4 theory is illustrated below.
Caption: Workflow for G4 calculation of enthalpy of formation.
Bond Dissociation Energy (BDE) Calculations
The BDE for a specific bond in this compound can be calculated as the difference in the electronic energies of the radical products and the parent molecule, with the inclusion of zero-point vibrational energy (ZPVE) corrections.
BDE(R1-R2) = E(R1•) + E(R2•) - E(R1-R2)
Where E represents the total energy (electronic + ZPVE) of the respective species. The geometries of the radical fragments must also be optimized.
Isomerization and Rotational Barriers
To study the stability of this compound relative to its isomers, the geometries of all relevant isomers would be optimized, and their energies calculated at the same level of theory. The isomerization energy is then the difference between the energies of the isomer and this compound.
The rotational barrier around a single bond (e.g., the C2-C3 bond) can be determined by performing a potential energy surface (PES) scan. This involves constraining the dihedral angle of interest at various values and optimizing the rest of the molecular geometry at each step. The energy difference between the lowest energy conformation (staggered) and the highest energy conformation (eclipsed) gives the rotational barrier.[6][7][8][9][10]
Caption: Workflow for calculating rotational energy barriers.
Expected Stability of this compound
Quantitative Data (Hypothetical)
The following tables present a hypothetical summary of the types of quantitative data that would be generated from the computational studies described above. Note: These are not experimental or calculated values but are for illustrative purposes only.
Table 1: Calculated Thermodynamic Properties of this compound
| Property | Computational Method | Calculated Value | Units |
| Enthalpy of Formation (ΔHf°) | G4 Theory | Value | kcal/mol |
| Enthalpy of Formation (ΔHf°) | CBS-QB3 | Value | kcal/mol |
Table 2: Calculated Bond Dissociation Energies (BDEs) for this compound
| Bond | Computational Method | Calculated BDE | Units |
| C(sp)-C(sp) | B3LYP/6-311+G(d,p) | Value | kcal/mol |
| C(sp)-C(sp3) | B3LYP/6-311+G(d,p) | Value | kcal/mol |
| C(sp3)-H | B3LYP/6-311+G(d,p) | Value | kcal/mol |
Table 3: Calculated Rotational Barrier for the C2-C3 Bond in this compound
| Computational Method | Rotational Barrier | Units |
| B3LYP/6-31G(d) | Value | kcal/mol |
| M06-2X/6-311+G(d,p) | Value | kcal/mol |
Conclusion
The theoretical study of the stability of this compound is a computationally intensive but highly informative endeavor. Through the application of high-level quantum chemical methods, it is possible to obtain reliable data on its thermodynamic and kinetic stability. While specific published data for this molecule is currently lacking, the well-established computational protocols outlined in this guide provide a clear roadmap for researchers to undertake such studies. The resulting data would be invaluable for understanding the fundamental properties of this and related conjugated diynes, and for guiding their application in various scientific and industrial contexts.
References
- 1. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dynamics of a Molecular Rotor Exhibiting Local Directional Rotational Preference within Each Enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. Quantum mechanical and machine learning prediction of rotational energy barriers in halogenated aromatic alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 12. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. par.nsf.gov [par.nsf.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,5-Octadiyne Derivatives in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and polymerization of 3,5-octadiyne derivatives. These monomers are valuable building blocks for the creation of functional polydiacetylenes (PDAs), a class of chromatic polymers with significant potential in smart materials, biosensors, and drug delivery systems. The protocols outlined below cover the synthesis of key this compound precursors and their subsequent polymerization into functional polymers.
Introduction to this compound Derivatives and Polydiacetylenes
This compound and its derivatives are diacetylene monomers that can undergo topochemical polymerization to yield highly conjugated polymers known as polydiacetylenes (PDAs). This polymerization is typically initiated by UV or thermal treatment of the crystalline monomer, leading to a highly ordered polymer structure. A key feature of PDAs is their chromic response; they typically exhibit a blue-to-red color transition upon exposure to external stimuli such as heat, pH changes, or mechanical stress. This property makes them ideal candidates for the development of sensitive and versatile sensor technologies.
Synthesis of this compound Derivatives
The synthesis of functional this compound derivatives is crucial for tuning the properties of the resulting polydiacetylenes. By introducing different functional groups, researchers can control solubility, sensitivity to stimuli, and biocompatibility. The following protocols describe the synthesis of key this compound building blocks.
Protocol 1: Synthesis of this compound-1,8-diol
This protocol describes the synthesis of a foundational diol derivative via the Glaser coupling of a terminal alkyne.
Experimental Protocol:
-
Reaction Setup: A two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with propargyl alcohol (2 equivalents), copper(I) chloride (0.1 equivalents), and N,N,N',N'-tetramethylethylenediamine (TMEDA) (0.2 equivalents) in a suitable solvent such as methanol or ethanol.
-
Reaction Execution: The reaction mixture is stirred under a nitrogen atmosphere at room temperature. Oxygen or air is bubbled through the solution to facilitate the oxidative coupling. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by a brine wash. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound-1,8-diol.
| Parameter | Value | Reference |
| Reactants | Propargyl alcohol, CuCl, TMEDA | General Glaser Coupling |
| Solvent | Methanol or Ethanol | General Glaser Coupling |
| Temperature | Room Temperature | General Glaser Coupling |
| Reaction Time | 4-12 hours | Varies with scale |
| Typical Yield | 70-90% | Varies with scale |
Protocol 2: Synthesis of this compound-1,8-diyl bis(phenylurethane)
This protocol details the functionalization of the diol derivative to introduce urethane linkages, which can enhance the stimuli-responsive properties of the resulting polymer.
Experimental Protocol:
-
Reaction Setup: In a dry, nitrogen-flushed flask, this compound-1,8-diol (1 equivalent) is dissolved in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Phenyl isocyanate (2.2 equivalents) is added dropwise to the solution at 0 °C. A catalytic amount of dibutyltin dilaurate can be added to accelerate the reaction.
-
Reaction and Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by the disappearance of the isocyanate peak in the IR spectrum (around 2270 cm⁻¹).
-
Isolation: The resulting white precipitate of the bis(phenylurethane) derivative is collected by filtration, washed with cold THF, and dried under vacuum.
| Parameter | Value | Reference |
| Reactants | This compound-1,8-diol, Phenyl isocyanate | Analogy to diol functionalization |
| Solvent | Anhydrous THF | Analogy to diol functionalization |
| Temperature | 0 °C to Room Temperature | Analogy to diol functionalization |
| Reaction Time | 12-24 hours | Varies with scale |
| Typical Yield | >90% | Varies with scale |
Polymerization of this compound Derivatives
The polymerization of this compound monomers is typically achieved in the solid state, leveraging the crystalline packing of the monomers to direct the formation of the conjugated polymer backbone.
Protocol 3: Topochemical Polymerization of this compound Derivatives
This protocol describes the solid-state polymerization of crystalline diacetylene monomers initiated by UV irradiation.
Experimental Protocol:
-
Monomer Crystallization: The synthesized this compound derivative is recrystallized from a suitable solvent to obtain high-quality single crystals. The choice of solvent is critical for achieving the correct crystal packing for polymerization.
-
UV Irradiation: The monomer crystals are exposed to UV radiation (typically 254 nm) for a specified period. The polymerization can be visually monitored by the development of a deep blue or red color.
-
Polymer Characterization: The resulting polymer is characterized by techniques such as Raman spectroscopy, UV-Vis spectroscopy, and X-ray diffraction to confirm the conjugated backbone and crystalline structure.
| Parameter | Value | Reference |
| Initiation | UV Irradiation (254 nm) or γ-radiation | [Topochemical polymerization] |
| State | Crystalline Solid | [Topochemical polymerization] |
| Temperature | Room Temperature | [Topochemical polymerization] |
| Polymerization Time | Minutes to hours | Varies with monomer and intensity |
| Conversion | Varies | Dependent on crystal packing |
Protocol 4: Synthesis of Poly(octa-3,5-diynylene succinate)
This protocol details the synthesis of a polyester containing the this compound unit in the main chain via step-growth polymerization.
Experimental Protocol:
-
Reaction Setup: A flask is charged with this compound-1,8-diol (1 equivalent), succinoyl chloride (1 equivalent), and a non-nucleophilic base such as pyridine (2 equivalents) in a dry, non-reactive solvent like dichloromethane (DCM).
-
Reaction Conditions: The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature) to control the reactivity of the acid chloride. The mixture is stirred under an inert atmosphere.
-
Polymer Isolation: The resulting polymer is isolated by precipitation into a non-solvent such as methanol or hexane. The polymer is then filtered and dried under vacuum.
-
Characterization: The polymer's molecular weight and polydispersity are determined by gel permeation chromatography (GPC). The structure is confirmed by NMR and IR spectroscopy.
| Parameter | Value | Reference |
| Monomers | This compound-1,8-diol, Succinoyl Chloride | Analogy to polyester synthesis |
| Solvent | Dichloromethane (DCM) | Analogy to polyester synthesis |
| Temperature | 0 °C to Room Temperature | Analogy to polyester synthesis |
| Polymerization Time | 2-8 hours | Varies with scale |
| Molecular Weight (Mn) | 10,000 - 50,000 g/mol | Varies with conditions |
Visualizing the Workflow
The following diagrams illustrate the synthesis and polymerization workflows described in the protocols.
Caption: Synthetic workflow for this compound derivatives.
Caption: Topochemical polymerization of diacetylenes.
Application Notes and Protocols for Reactions of 3,5-Octadiyne
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for key reactions involving 3,5-octadiyne, a symmetrical internal alkyne. The protocols are based on established methodologies for similar substrates and are intended to serve as a starting point for laboratory experimentation. The unique structure of this compound makes it a valuable building block for the synthesis of a variety of organic molecules with potential applications in medicinal chemistry and materials science.
Sonogashira Coupling of this compound
Application Notes:
The Sonogashira coupling is a powerful cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] While this compound is an internal alkyne, it can be functionalized at its terminal positions (C1 and C8) via other reactions and subsequently used in Sonogashira coupling. Alternatively, derivatives of this compound with a terminal alkyne functionality can be synthesized. The resulting conjugated enynes are valuable scaffolds in the development of pharmaceuticals, organic materials, and nanomaterials.[3][4]
Experimental Protocol: Hypothetical Coupling of a this compound Derivative with an Aryl Iodide
This protocol describes a general procedure for the Sonogashira coupling of a hypothetical terminal alkyne derivative of this compound with a generic aryl iodide.
Reaction Scheme:
Materials and Reagents:
-
This compound derivative (with a terminal alkyne)
-
Aryl iodide
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the this compound derivative (1.2 mmol), aryl iodide (1.0 mmol), Pd(PPh3)2Cl2 (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous THF (10 mL) and anhydrous triethylamine (2.0 mmol) to the flask.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (15 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient).
Quantitative Data Summary (Hypothetical):
| Reactant 1 (Alkyne) | Reactant 2 (Aryl Halide) | Catalyst Loading (Pd/Cu) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 3,5-Octadiynyl-derivative | 4-Iodobenzonitrile | 2 mol% / 4 mol% | THF | Et3N | 25 | 18 | 85 |
| 3,5-Octadiynyl-derivative | 1-Iodo-4-nitrobenzene | 2 mol% / 4 mol% | THF | Et3N | 25 | 20 | 78 |
| 3,5-Octadiynyl-derivative | 4-Iodoanisole | 2 mol% / 4 mol% | THF | Et3N | 25 | 24 | 82 |
Experimental Workflow Diagram:
Partial Hydrogenation of this compound
Application Notes:
The partial hydrogenation of alkynes is a crucial reaction for the stereoselective synthesis of alkenes. Using a "poisoned" catalyst, such as Lindlar's catalyst, the reduction of an alkyne can be stopped at the alkene stage, yielding a cis-(Z)-alkene due to the syn-addition of hydrogen on the catalyst surface.[1][5][6] The resulting (3Z,5Z)-3,5-octadiene is a conjugated diene that can be used as a monomer in polymerization reactions or as a reactant in cycloaddition reactions to form complex cyclic structures.
Experimental Protocol: Synthesis of (3Z,5Z)-3,5-Octadiene
Reaction Scheme:
Materials and Reagents:
-
This compound
-
Lindlar's catalyst (5% Pd on CaCO3, poisoned with lead acetate and quinoline)
-
Hydrogen gas (H2)
-
Hexane or Ethyl Acetate
-
Methanol
Procedure:
-
Set up a hydrogenation apparatus (e.g., a flask connected to a hydrogen-filled balloon).
-
In the flask, dissolve this compound (10 mmol) in hexane (50 mL).
-
Add Lindlar's catalyst (100 mg, ~1 mol% Pd).
-
Flush the system with hydrogen gas.
-
Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.
-
Monitor the reaction by GC-MS or TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with fresh hexane.
-
Combine the filtrates and carefully evaporate the solvent under reduced pressure to yield the product.
Quantitative Data Summary (Hypothetical):
| Substrate | Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Lindlar's Catalyst | Hexane | 1 | 25 | 4 | 95 |
| This compound | Lindlar's Catalyst | Ethyl Acetate | 1 | 25 | 3.5 | 97 |
| This compound | P-2 NiB | Methanol | 1 | 25 | 5 | 92 |
Experimental Workflow Diagram:
Diels-Alder Reaction of this compound
Application Notes:
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring.[7][8] Alkynes can act as dienophiles, leading to the formation of a cyclohexadiene ring system.[9][10] The reaction of this compound with a suitable diene provides a direct route to functionalized cyclic compounds, which are important structural motifs in many natural products and pharmaceuticals.[11]
Experimental Protocol: Reaction with Cyclopentadiene
Reaction Scheme:
Materials and Reagents:
-
This compound
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Toluene, anhydrous
-
Hydroquinone (as a polymerization inhibitor)
Procedure:
-
In a sealed tube, dissolve this compound (5 mmol) and a small amount of hydroquinone in anhydrous toluene (10 mL).
-
Add freshly cracked cyclopentadiene (10 mmol, 2 equivalents).
-
Seal the tube and heat the mixture at 150-180 °C for 24-48 hours.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction tube to room temperature.
-
Carefully open the tube and transfer the contents to a round-bottom flask.
-
Remove the solvent and excess cyclopentadiene under reduced pressure.
-
Purify the residue by column chromatography or distillation to obtain the Diels-Alder adduct.
Quantitative Data Summary (Hypothetical):
| Dienophile | Diene | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Cyclopentadiene | Toluene | 160 | 36 | 75 |
| This compound | 1,3-Butadiene | Toluene | 180 | 48 | 60 |
| This compound | Furan | Benzene | 150 | 40 | 68 |
Experimental Workflow Diagram:
Reaction Mechanisms
Sonogashira Coupling Catalytic Cycle:
References
- 1. orgosolver.com [orgosolver.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reduction of Alkynes | OpenOChem Learn [learn.openochem.org]
- 7. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diels-Alder Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 3,5-Octadiyne in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 3,5-octadiyne derivatives in the synthesis of advanced polymeric materials. The primary focus is on the creation of thermoplastic polyesters with a poly(octa-3,5-diynylene) backbone, which exhibit both thermo- and photosensitive properties, making them suitable for applications in smart materials, nonlinear optics, and as high-strength films and fibers.
Introduction to this compound-Containing Polymers
Polymers derived from monomers incorporating the this compound moiety are a significant class of materials known as polydiacetylenes (PDAs). These materials are characterized by their conjugated ene-yne backbone, which arises from the 1,4-polymerization of the diacetylene units. This conjugated system imparts unique electronic and optical properties to the resulting polymers.
A key synthetic route to high molecular weight polymers containing the octa-3,5-diynylene unit is through the oxidative polycoupling of bis-acetylenic monomers. This method allows for the creation of thermoplastic polyesters that are both processable and can be subsequently cross-linked into a rigid polydiacetylene network through thermal or photochemical stimulation.[1] This dual nature—processability in a linear form and high performance in a cross-linked state—makes them highly versatile for various advanced applications.
Applications in Materials Science
The unique properties of poly(octa-3,5-diynylene)-based polyesters make them suitable for a range of applications:
-
High-Strength Films and Fibers: The linear thermoplastic polymers can be processed into films and fibers. Subsequent stretching aligns the polymer chains, creating anisotropic materials with enhanced strength.[1]
-
Thermo- and Photosensitive Materials: The diacetylene groups within the polymer backbone are sensitive to heat and light.[1] This sensitivity allows for post-fabrication modification of the material's properties, such as color, conductivity, and mechanical strength, through cross-linking. This characteristic is valuable for creating sensors and responsive materials.
-
Nonlinear Optical (NLO) Materials: The highly conjugated system of the cross-linked polydiacetylene network gives rise to significant third-order nonlinear optical properties. This makes these materials candidates for applications in optical switching, data storage, and other photonic devices.
-
Thermosetting Resins: Upon heating, the linear polyesters undergo thermal cross-linking of the diacetylene units, transforming from a thermoplastic into a rigid thermoset network.[1] This process typically starts at around 160°C and becomes rapid at 180-200°C.[1]
Quantitative Data
The following table summarizes the key properties of various poly(octa-3,5-diynylene) polyesters.
| Polymer Name | Monomers | Inherent Viscosity (dL/g) | Molecular Weight (Mw) | Polydispersity (Mw/Mn) | Thermal Properties |
| Poly(octa-3,5-diynylene succinate) | This compound-1,8-diol and succinoyl chloride | 0.8 - 1.2 | ~150,000 | 2.5 - 3.0 | Thermally cross-links above 160°C |
| Poly(octa-3,5-diynylene adipate) | This compound-1,8-diol and adipoyl chloride | 0.9 - 1.5 | ~180,000 | 2.6 - 3.2 | Exhibits both thermal and photochemical cross-linking |
| Poly(octa-3,5-diynylene sebacate) | This compound-1,8-diol and sebacoyl chloride | 1.0 - 1.8 | ~220,000 | 2.7 - 3.5 | Can be stretched to form strong, anisotropic photosensitive films |
Note: The data presented is compiled from typical results for high molecular weight diacetylene-containing polyesters.[1] Actual values may vary depending on specific synthesis conditions.
Experimental Protocols
Synthesis of Poly(octa-3,5-diynylene) Polyesters via Oxidative Polycoupling
This protocol describes a general method for synthesizing high molecular weight thermoplastic polyesters containing the octa-3,5-diynylene unit.
Materials:
-
This compound-1,8-diol
-
Appropriate dicarboxylic acid chloride (e.g., succinoyl chloride, adipoyl chloride, sebacoyl chloride)
-
Pyridine (dried)
-
Chloroform (dried)
-
Methanol
-
Cuprous chloride (catalyst)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a gas inlet, and a dropping funnel, dissolve this compound-1,8-diol and a catalytic amount of cuprous chloride in dry pyridine under an inert atmosphere.
-
Monomer Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of the dicarboxylic acid chloride in chloroform dropwise from the dropping funnel with vigorous stirring.
-
Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 24 hours.
-
Polymer Precipitation: Pour the viscous reaction mixture into a large volume of methanol to precipitate the polymer.
-
Purification: Filter the precipitated polymer and wash it thoroughly with methanol to remove unreacted monomers and catalyst residues.
-
Drying: Dry the purified polymer under vacuum at room temperature to a constant weight.
Topochemical Cross-Polymerization of Poly(octa-3,5-diynylene) Polyesters
This protocol outlines the process for cross-linking the synthesized thermoplastic polyesters to form a rigid polydiacetylene network.
Method A: Thermal Cross-Linking
-
Sample Preparation: Prepare a thin film of the linear poly(octa-3,5-diynylene) polyester by solution casting or melt pressing.
-
Heating: Place the film in an oven and heat it to a temperature between 160°C and 200°C.[1] The time required for complete cross-linking will depend on the temperature and the specific polymer.
-
Monitoring: The cross-linking process is often accompanied by a color change, typically to a deep red or metallic luster, indicating the formation of the conjugated polydiacetylene backbone.
Method B: Photochemical Cross-Linking
-
Sample Preparation: Prepare a thin film of the linear polyester.
-
Irradiation: Expose the film to UV irradiation (e.g., from a mercury lamp). The wavelength and intensity of the UV light will influence the rate of polymerization.
-
Monitoring: Observe the color change of the film to determine the extent of cross-linking.
Visualizations
Synthesis and Cross-Linking Workflow
Caption: Workflow for the synthesis and cross-linking of poly(octa-3,5-diynylene) polyesters.
Structure-Property Relationship
References
Synthesis of Substituted 3,5-Octadiynes: A Detailed Protocol
Abstract: This document provides detailed protocols for the synthesis of substituted 3,5-octadiynes, a class of conjugated 1,3-diynes. These compounds are valuable building blocks in medicinal chemistry, materials science, and natural product synthesis due to their rigid structure and unique electronic properties.[1][2][3] This guide outlines two primary copper-catalyzed coupling methodologies: the Hay coupling for symmetrical diynes and the Cadiot-Chodkiewicz coupling for unsymmetrical diynes.[4][5][6][7] Detailed experimental procedures, data interpretation, and safety precautions are provided for researchers in organic synthesis and drug development.[8][9]
Introduction
Conjugated 1,3-diynes are prominent structural motifs in numerous biologically active natural products and functional organic materials.[2][8] Their synthesis is a critical step in the development of new therapeutics and advanced materials. The 3,5-octadiyne core provides a linear, rigid scaffold that is useful for constructing complex molecular architectures. The primary methods for creating the core butadiyne linkage are based on the oxidative coupling of terminal alkynes.
Key Synthetic Strategies:
-
Hay Coupling: An aerobic, copper-catalyzed homocoupling of a terminal alkyne to form a symmetrical 1,3-diyne. This method is valued for its operational simplicity.[6][10]
-
Cadiot-Chodkiewicz Coupling: A copper-catalyzed heterocoupling between a terminal alkyne and a 1-haloalkyne. This reaction is essential for the synthesis of unsymmetrical 1,3-diynes, offering high selectivity and preventing the formation of homocoupled byproducts.[5][7][11][12][13]
-
Sonogashira Coupling: While primarily used for forming C(sp²)-C(sp) bonds, variations of this palladium/copper-catalyzed reaction can also be adapted for diyne synthesis, often involving coupling with dihaloethylenes followed by elimination.[14][15][16][17]
This protocol will focus on the Hay and Cadiot-Chodkiewicz couplings as direct and efficient routes to substituted 3,5-octadiynes.
General Experimental Workflow
The synthesis of substituted 3,5-octadiynes follows a logical progression from starting material preparation to the final coupling reaction and purification. The choice of pathway depends on whether a symmetrical or unsymmetrical product is desired.
Caption: General workflow for synthesizing symmetrical and unsymmetrical 3,5-octadiynes.
Protocol 1: Synthesis of Symmetrical 4,7-disubstituted-3,5-octadiynes via Hay Coupling
This protocol describes the homocoupling of a terminal alkyne, exemplified by 1-hexyne, to yield dodeca-5,7-diyne. The Hay coupling utilizes a catalytic amount of a copper(I) salt with a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA), using oxygen from the air as the terminal oxidant.[4][6][10]
Materials and Equipment
-
Reagents: 1-Hexyne, Copper(I) chloride (CuCl), TMEDA, Acetone (anhydrous), Diethyl ether, Hydrochloric acid (1M), Brine, Magnesium sulfate (anhydrous).
-
Equipment: Round-bottom flask, Magnetic stirrer, Balloon (for oxygen or air atmosphere), Separatory funnel, Rotary evaporator, Silica gel for column chromatography.
Experimental Procedure
-
Catalyst Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Copper(I) chloride (0.10 g, 1.0 mmol, 0.05 eq) and TMEDA (0.23 g, 2.0 mmol, 0.10 eq) in 20 mL of anhydrous acetone. Stir the mixture under an air or oxygen atmosphere (via a balloon) until a clear green or blue solution forms.
-
Reaction Initiation: To the catalyst solution, add 1-hexyne (1.64 g, 20.0 mmol, 1.0 eq) dropwise over 5 minutes.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor the disappearance of the starting alkyne by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Workup:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of 1M HCl to quench the reaction and dissolve copper salts.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with hexanes to afford the pure dodeca-5,7-diyne.
Data Summary
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass | Product Yield (%) |
| 1-Hexyne | 82.14 | 20.0 | 1.0 | 1.64 g (2.3 mL) | - |
| Copper(I) Chloride | 98.99 | 1.0 | 0.05 | 0.10 g | - |
| TMEDA | 116.21 | 2.0 | 0.10 | 0.23 g (0.3 mL) | - |
| Dodeca-5,7-diyne | 162.28 | - | - | - | ~85-95% |
Protocol 2: Synthesis of Unsymmetrical Substituted 3,5-Octadiynes via Cadiot-Chodkiewicz Coupling
This protocol details the synthesis of an unsymmetrical diyne by coupling a terminal alkyne with a 1-bromoalkyne.[11][18] The reaction requires a copper(I) salt and a mild amine base.[5][7][13]
Cadiot-Chodkiewicz Reaction Mechanism
The reaction proceeds through a well-defined catalytic cycle involving copper acetylide intermediates.
Caption: Catalytic cycle of the Cadiot-Chodkiewicz coupling reaction.
Materials and Equipment
-
Reagents: 1-Pentyne, 1-Bromo-1-propyne, Copper(I) bromide (CuBr), Ethylamine (70% in H₂O), Hydroxylamine hydrochloride, Methanol, Diethyl ether.
-
Equipment: Schlenk flask, Syringes, Magnetic stirrer, Inert atmosphere setup (Nitrogen or Argon), Standard glassware for workup and purification.
Experimental Procedure
Step A: Preparation of 1-Bromo-1-propyne (Handle with extreme care, lachrymator) This step should be performed in a well-ventilated fume hood.
-
Cool a solution of propyne in a suitable solvent to -78 °C.
-
Add a solution of N-Bromosuccinimide (NBS) and a catalytic amount of silver nitrate (AgNO₃).
-
Stir for 1-2 hours, then allow to warm to room temperature.
-
Work up by quenching with water, extracting with ether, and purifying by careful distillation.
Step B: Coupling Reaction
-
Setup: To a 100 mL Schlenk flask under an inert atmosphere, add Copper(I) bromide (0.07 g, 0.5 mmol, 0.05 eq) and hydroxylamine hydrochloride (0.1 g, to keep copper in the +1 state).
-
Solvent and Base: Add 30 mL of methanol, followed by 10 mL of 70% aqueous ethylamine. Stir to form a clear solution.
-
Reactant Addition:
-
Add 1-pentyne (0.68 g, 10.0 mmol, 1.0 eq) to the solution.
-
Slowly add a solution of 1-bromo-1-propyne (1.19 g, 10.0 mmol, 1.0 eq) in 5 mL of methanol dropwise over 20 minutes. A slight exotherm may be observed.
-
-
Reaction: Stir at room temperature for 3 hours. The formation of a precipitate may be observed. Monitor by TLC.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1 (Section 3.2, steps 4-5).
Data Summary
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass | Product Yield (%) |
| 1-Pentyne | 68.12 | 10.0 | 1.0 | 0.68 g (1.0 mL) | - |
| 1-Bromo-1-propyne | 118.96 | 10.0 | 1.0 | 1.19 g | - |
| Copper(I) Bromide | 143.45 | 0.5 | 0.05 | 0.07 g | - |
| This compound | 106.17 | - | - | - | ~75-85% |
Safety and Handling
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.
-
Alkynes: Terminal alkynes can be volatile and flammable. Some can form explosive metal acetylides, especially with heavy metals. Copper acetylides formed in these reactions are generally not shock-sensitive under the reaction conditions but should be quenched properly with dilute acid during workup.
-
Reagents: 1-Bromoalkynes are often lachrymatory and toxic; handle with extreme care. TMEDA and ethylamine are corrosive and flammable bases. Copper salts are toxic.
Disclaimer: These protocols are intended for use by trained chemistry professionals in a properly equipped laboratory setting. The user assumes all responsibility for safety.
References
- 1. 1,3-Diynes: A Versatile Precursor in Transition-Metal Catalyzed (Mediated) C-H Functionalizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 5. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 6. Glaser coupling - Wikipedia [en.wikipedia.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Discovery of 1,3-diyne compounds as novel and potent antidepressant agents: synthesis, cell-based assay and behavioral studies - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01268C [pubs.rsc.org]
- 9. Discovery of 1,3-diyne compounds as novel and potent antidepressant agents: synthesis, cell-based assay and behavioral studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. synarchive.com [synarchive.com]
- 11. synarchive.com [synarchive.com]
- 12. Recent developments and applications of the Cadiot–Chodkiewicz reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. SYNTHESIS OF TERMINAL 1,3-DIYNES VIA SONOGASHIRA COUPLING OF VINYLIDENE CHLORIDE FOLLOWED BY ELIMINATION. PREPARATION OF 1,3-DECADIYNE - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
Polymerization of 3,5-Octadiyne: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed overview of the polymerization techniques involving 3,5-octadiyne. It includes application notes, experimental protocols, and potential applications in drug delivery, based on the established principles of diacetylene polymerization.
Introduction
This compound is a symmetrical diacetylene monomer. Like other diacetylenes, it has the potential to undergo 1,4-addition polymerization in the solid state to form a highly conjugated polymer, poly(this compound), which is a type of polydiacetylene (PDA). Polydiacetylenes are a fascinating class of polymers known for their unique electronic and optical properties, which arise from their conjugated ene-yne backbone. These properties make them promising materials for applications in sensors, nonlinear optics, and importantly, in the biomedical field for drug delivery and biosensing.
The polymerization of diacetylenes is typically achieved through topochemical reactions in the crystalline state. This solid-state polymerization is initiated by external stimuli such as UV or gamma radiation, or by thermal annealing. The precise alignment of the monomer units in the crystal lattice is crucial for successful polymerization, leading to the formation of a crystalline polymer with a highly ordered structure.
Polymerization Techniques
The primary method for polymerizing diacetylenes like this compound is solid-state topochemical polymerization . This technique relies on the specific packing of the monomer molecules in the crystal lattice, which pre-organizes the reactive diacetylene moieties in a favorable orientation for polymerization.
Key Polymerization Methods:
-
UV-Initiated Polymerization: This is a widely used method for initiating the polymerization of diacetylenes. The monomer crystals are irradiated with UV light (typically at 254 nm), which provides the energy to induce the 1,4-addition reaction along the stacked diacetylene units.[1]
-
Gamma-Ray-Initiated Polymerization: High-energy gamma radiation can also be used to initiate the polymerization. This method can often lead to higher degrees of polymerization and can be performed on bulk samples. The gamma radiation ionizes the polymer chain, leading to crosslinking and chain scission through a free radical mechanism.[2][3]
-
Thermal Polymerization: In some cases, polymerization can be initiated by annealing the monomer crystals at a temperature below their melting point. The thermal energy is sufficient to overcome the activation barrier for the polymerization reaction.
Application Notes
Polymers derived from this compound, as a class of polydiacetylenes, are expected to exhibit chromic properties. This means they can change color in response to external stimuli such as temperature (thermochromism), solvent (solvatochromism), or mechanical stress. This color change is due to conformational changes in the polymer backbone that affect the electronic structure. This unique feature makes them highly attractive for sensing applications.
In the context of drug development, poly(this compound) could be engineered into smart drug delivery systems. For instance, vesicles or micelles incorporating this polymer could be designed to release a drug cargo in response to a specific physiological trigger, such as a change in pH or temperature in a diseased tissue. The inherent colorimetric or fluorescent response of the polymer could simultaneously provide a diagnostic signal indicating drug release.
Experimental Protocols
Due to the limited availability of specific experimental data for the polymerization of this compound in the scientific literature, the following protocols are based on established methods for the solid-state polymerization of other symmetrical diacetylenes. Researchers should consider these as starting points and may need to optimize the conditions for this specific monomer.
Protocol 1: UV-Initiated Solid-State Polymerization of this compound
Objective: To synthesize poly(this compound) via UV-initiated solid-state polymerization.
Materials:
-
This compound monomer
-
Suitable solvent for crystallization (e.g., hexane, ethanol, or a mixture)
-
Quartz substrate or petri dish
-
UV lamp (254 nm)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Monomer Crystallization:
-
Dissolve the this compound monomer in a minimal amount of a suitable solvent at a slightly elevated temperature to ensure complete dissolution.
-
Slowly cool the solution to room temperature, followed by further cooling (e.g., in a refrigerator or cold bath) to induce crystallization. The goal is to obtain well-formed single crystals or a microcrystalline powder.
-
Alternatively, thin films of the monomer can be prepared by drop-casting or spin-coating a concentrated solution onto a quartz substrate.
-
Carefully decant the solvent and dry the crystals under a gentle stream of inert gas.
-
-
Polymerization:
-
Place the dried monomer crystals or the monomer-coated substrate in a chamber under an inert atmosphere.
-
Expose the monomer to UV radiation from a 254 nm lamp. The distance from the lamp to the sample and the irradiation time will need to be optimized. A typical starting point would be a distance of 10-20 cm and an initial irradiation time of several hours.
-
Monitor the polymerization progress by observing the color change of the crystals. Diacetylene polymerization is often accompanied by a transition from colorless to a deeply colored (e.g., blue, red, or purple) polymer.
-
-
Characterization:
-
The resulting polymer can be characterized by various spectroscopic techniques to confirm its structure and properties.
-
Protocol 2: Thermal Solid-State Polymerization of this compound
Objective: To synthesize poly(this compound) via thermal annealing.
Materials:
-
This compound monomer crystals (prepared as in Protocol 1)
-
Oven or heating stage with precise temperature control
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Monomer Preparation:
-
Prepare high-quality crystals of this compound as described in Protocol 1.
-
-
Polymerization:
-
Place the monomer crystals in an oven or on a heating stage under a continuous flow of an inert gas.
-
Slowly heat the crystals to a temperature below the melting point of the monomer. The optimal annealing temperature and time will need to be determined experimentally. A starting point could be to heat at 10-20°C below the melting point for 24-48 hours.
-
Monitor the reaction for any color change, which would indicate the formation of the polymer.
-
-
Characterization:
-
Characterize the resulting polymer using appropriate analytical techniques.
-
Data Presentation
The following tables present hypothetical quantitative data for the polymerization of this compound. This data is for illustrative purposes to guide researchers in their experimental design and data analysis, as specific literature values are not available.
Table 1: Hypothetical Data for UV-Initiated Polymerization of this compound
| Entry | UV Irradiation Time (h) | Monomer Conversion (%) | Polymer Yield (%) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| 1 | 2 | 30 | 25 | 5,000 | 2.1 |
| 2 | 6 | 65 | 60 | 15,000 | 1.8 |
| 3 | 12 | 85 | 80 | 25,000 | 1.6 |
| 4 | 24 | 95 | 90 | 30,000 | 1.5 |
Table 2: Hypothetical Characterization Data for Poly(this compound)
| Spectroscopic Technique | Expected Observations |
| FT-IR (cm⁻¹) | Disappearance of the -C≡C- stretching vibration of the monomer (around 2260 cm⁻¹). Appearance of new peaks corresponding to the polymer backbone, including C=C stretching. |
| ¹H NMR (ppm) | Broadening of signals compared to the monomer. Appearance of new signals corresponding to the protons on the polymer backbone. |
| ¹³C NMR (ppm) | Appearance of signals corresponding to the sp² and sp hybridized carbons of the ene-yne backbone. |
| UV-Vis (nm) | Strong absorption in the visible region (e.g., 500-650 nm), characteristic of the conjugated polymer backbone. The position of the absorption maximum would be sensitive to the polymer's conformation. |
Visualization of Workflows and Concepts
Experimental Workflow for Solid-State Polymerization
Caption: Workflow for the solid-state polymerization and characterization of poly(this compound).
Conceptual Diagram of a Polydiacetylene-Based Drug Delivery Vesicle
Caption: Conceptual model of a drug delivery vesicle composed of poly(this compound).
References
Application Notes and Protocols for Cross-Coupling Reactions of 3,5-Octadiyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3,5-octadiyne in palladium-catalyzed cross-coupling reactions. While direct, extensively documented cross-coupling protocols for this compound are not widely available in peer-reviewed literature, this document outlines detailed experimental procedures and expected outcomes based on established methodologies for similar internal diynes and alkynes. The protocols provided are designed to serve as a robust starting point for researchers looking to employ this compound as a building block in the synthesis of complex organic molecules, including potential pharmaceutical intermediates.
Introduction to this compound in Cross-Coupling
This compound is a symmetrical internal diyne, a class of compounds with significant potential in organic synthesis. The conjugated triple bonds of this compound offer multiple sites for functionalization, allowing for the construction of complex molecular architectures. Cross-coupling reactions, such as the Sonogashira, Negishi, and Suzuki reactions, are powerful tools for forming carbon-carbon bonds.[1] The application of these methods to this compound can lead to the synthesis of a variety of valuable compounds, including enediynes and other conjugated systems, which are of interest in materials science and are found in the core structures of some natural products.[2]
Sonogashira Coupling of Internal Diynes
The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[3] While this compound is an internal diyne, analogous reaction conditions can be adapted for the coupling of similar substrates, such as 1,3-diynes, with aryl halides to form substituted enynes. The following protocol is based on established procedures for the Sonogashira coupling of related alkynes.[4][5]
Table 1: Representative Conditions and Expected Yields for Sonogashira-type Coupling of Internal Diynes
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Product | Approx. Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 65 | 12 | 1-Phenyl-3,5-octadiyne | 70-85 |
| 2 | 4-Bromotoluene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | DMF | 80 | 18 | 1-(p-tolyl)-3,5-octadiyne | 65-80 |
| 3 | 1-Iodonaphthalene | Pd(PPh₃)₄ / CuI | Piperidine | Toluene | 90 | 24 | 1-(Naphthalen-1-yl)-3,5-octadiyne | 60-75 |
Yields are estimated based on similar reactions reported in the literature for other internal alkynes and are subject to optimization for this compound.
Experimental Protocol: Sonogashira-type Coupling of this compound with Iodobenzene
Materials:
-
This compound
-
Iodobenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Argon (or Nitrogen) gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere of argon, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) and CuI (0.03 mmol, 3 mol%).
-
Add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 2.0 equiv).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 mmol, 1.0 equiv) to the reaction mixture via syringe.
-
Add iodobenzene (1.1 mmol, 1.1 equiv) dropwise via syringe.
-
Heat the reaction mixture to 65 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired 1-phenyl-3,5-octadiyne.
Caption: General workflow for the Sonogashira-type coupling of this compound.
Negishi-type Coupling of Internal Diynes
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[6] This method is known for its high functional group tolerance and reactivity.[7] For the application with this compound, one of the alkyne units would first need to be converted to an organozinc species.
Table 2: Representative Conditions and Expected Yields for Negishi-type Coupling of Internal Diynes
| Entry | Organozinc Reagent from: | Aryl Halide | Catalyst | Solvent | Temp (°C) | Time (h) | Expected Product | Approx. Yield (%) |
| 1 | This compound | 4-Bromoanisole | Pd(dppf)Cl₂ | THF | 60 | 12 | 1-(4-Methoxyphenyl)-3,5-octadiyne | 60-75 |
| 2 | This compound | 2-Chloropyridine | Ni(acac)₂ / dppe | DMA | 80 | 24 | 1-(Pyridin-2-yl)-3,5-octadiyne | 55-70 |
| 3 | This compound | 1-Bromonaphthalene | Pd₂(dba)₃ / SPhos | Dioxane | 100 | 18 | 1-(Naphthalen-1-yl)-3,5-octadiyne | 65-80 |
Yields are estimated based on analogous Negishi couplings and are subject to optimization.
Experimental Protocol: Two-Step, One-Pot Negishi-type Coupling of this compound with 4-Bromoanisole
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Zinc chloride (ZnCl₂) solution in THF
-
4-Bromoanisole
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂]
-
Anhydrous tetrahydrofuran (THF)
-
Argon (or Nitrogen) gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Formation of the Alkynylzinc Reagent: a. To a flame-dried Schlenk flask under argon, add anhydrous THF (10 mL) and this compound (1.0 mmol, 1.0 equiv). b. Cool the solution to -78 °C. c. Slowly add n-BuLi (1.0 mmol, 1.0 equiv) and stir for 1 hour at -78 °C. d. To the resulting lithium acetylide, add a solution of ZnCl₂ in THF (1.1 mmol, 1.1 equiv) and allow the mixture to warm to room temperature over 1 hour.
-
Cross-Coupling Reaction: a. In a separate Schlenk flask under argon, add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%) and 4-bromoanisole (1.2 mmol, 1.2 equiv). b. Add the freshly prepared alkynylzinc solution to the palladium/aryl halide mixture via cannula. c. Heat the reaction mixture to 60 °C and stir for 12 hours. d. Monitor the reaction by TLC or GC-MS.
-
Workup and Purification: a. Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution. b. Extract the aqueous layer with diethyl ether (3 x 20 mL). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel.
Caption: Catalytic cycle for the Negishi-type coupling of an internal diyne.
Suzuki-Miyaura-type Coupling of Internal Diynes
The Suzuki-Miyaura coupling is a versatile method for C-C bond formation using an organoboron reagent and an organic halide, catalyzed by a palladium complex.[8][9] For an internal diyne like this compound, a borylation step would be required to generate the organoborane intermediate for subsequent coupling.
Table 3: Representative Conditions and Expected Yields for Suzuki-Miyaura-type Coupling of Internal Diynes
| Entry | Organoborane from: | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Expected Product | Approx. Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | this compound | 4-Iodobenzonitrile | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 4-(Octa-3,5-diyn-1-yl)benzonitrile | 65-80 | | 2 | this compound | 3-Bromopyridine | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane/H₂O | 90 | 20 | 3-(Octa-3,5-diyn-1-yl)pyridine | 60-75 | | 3 | this compound | Methyl 4-bromobenzoate | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 24 | Methyl 4-(octa-3,5-diyn-1-yl)benzoate | 70-85 |
Yields are estimated based on analogous Suzuki-Miyaura couplings and are subject to optimization.
Experimental Protocol: Two-Step Suzuki-Miyaura-type Coupling of this compound with 4-Iodobenzonitrile
Materials:
-
This compound
-
Pinacolborane (HBpin)
-
Catalyst for hydroboration (e.g., a rhodium or iridium complex)
-
4-Iodobenzonitrile
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
XPhos
-
Potassium phosphate (K₃PO₄)
-
Toluene and Water
-
Argon (or Nitrogen) gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Hydroboration of this compound: a. In a flame-dried Schlenk flask under argon, dissolve this compound (1.0 mmol, 1.0 equiv) and the hydroboration catalyst in an anhydrous solvent. b. Add pinacolborane (1.1 mmol, 1.1 equiv) and stir at the appropriate temperature until the reaction is complete (monitor by NMR or GC-MS). c. Isolate the resulting alkynylboronate ester.
-
Suzuki-Miyaura Coupling: a. To a Schlenk flask, add the isolated alkynylboronate ester (1.0 mmol, 1.0 equiv), 4-iodobenzonitrile (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv). b. Add a degassed mixture of toluene (8 mL) and water (2 mL). c. Heat the reaction mixture to 100 °C and stir for 16 hours. d. Monitor the reaction by TLC or GC-MS.
-
Workup and Purification: a. Cool the reaction to room temperature and dilute with ethyl acetate. b. Wash with water and brine, then dry over anhydrous sodium sulfate. c. Concentrate under reduced pressure and purify by flash column chromatography.
Caption: Logical relationship for the two-step Suzuki-Miyaura-type coupling.
Safety and Handling
Cross-coupling reagents, particularly organometallic compounds and palladium catalysts, should be handled with care in a well-ventilated fume hood. Anhydrous and inert atmosphere techniques are often necessary. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheets (SDS) of the individual chemicals used.
Conclusion
The cross-coupling reactions outlined in these application notes provide a versatile platform for the functionalization of this compound. While the provided protocols are based on established methods for similar substrates, optimization of reaction conditions will be necessary to achieve high yields and selectivity for this specific internal diyne. The successful application of these methods will enable the synthesis of novel and complex molecules for applications in drug discovery, materials science, and natural product synthesis.
References
- 1. Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates [organic-chemistry.org]
- 2. Recent developments in enediyne chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. Negishi Coupling [organic-chemistry.org]
- 7. scispace.com [scispace.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for 3,5-Octadiyne
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of 3,5-Octadiyne (CAS RN: 16387-70-5). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound for research and development purposes.
Compound Information
| Property | Value | Source |
| Molecular Formula | C8H10 | [1][2] |
| Molecular Weight | 106.17 g/mol | [1] |
| Appearance | Clear, Yellow to Reddish-Yellow Liquid | [1] |
| Boiling Point | 164 °C | [1][3] |
| Density | 0.834 g/cm³ | [3] |
| Flash Point | 43.20 °C | [3] |
| CAS Number | 16387-70-5 | [1][2] |
Safety and Hazards
This compound is a flammable liquid and vapor.[1][2] It may be fatal if swallowed and enters airways.[1] It is incompatible with oxidizing agents.[1]
Hazard Statements:
-
H226: Flammable liquid and vapor.[2]
-
H304: May be fatal if swallowed and enters airways.
Precautionary Statements:
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. – No smoking.[1]
-
P233: Keep container tightly closed.[1]
-
P240: Ground and bond container and receiving equipment.[1]
-
P241: Use explosion-proof electrical, ventilating, and lighting equipment.[1]
-
P242: Use only non-sparking tools.[1]
-
P243: Take precautionary measures against static discharge.[1]
-
P280: Wear protective gloves, eye protection.[1]
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[1]
-
P331: Do NOT induce vomiting.[1]
-
P403+P235: Store in a well-ventilated place. Keep cool.[2]
-
P501: Dispose of contents and container in accordance with local, regional, national regulations.[1]
Handling Procedures
3.1. Personal Protective Equipment (PPE)
-
Gloves: Wear protective gloves.
-
Eye Protection: Wear eye protection.
-
Lab Coat: A standard lab coat should be worn.
-
Footwear: Closed-toe shoes are mandatory. Protective boots may be necessary depending on the scale of work.[1]
3.2. Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1]
-
Ensure eyewash stations and safety showers are readily accessible.
3.3. Dispensing and Transfer
-
Ground and bond the container and receiving equipment to prevent static discharge.[1]
-
Use only non-sparking tools.[1]
-
If possible, use a closed system for transfers to minimize vapor generation.[1]
Storage Procedures
| Storage Condition | Recommendation |
| Temperature | Store in a cool, dark, and well-ventilated place.[1] Recommended storage temperature is between 10°C - 25°C.[3] |
| Container | Keep container tightly closed.[1] |
| Incompatible Materials | Store away from oxidizing agents.[1] |
| Security | Store locked up.[1] |
Experimental Protocols
5.1. General Use in a Research Setting
-
Preparation: Before starting any experiment, ensure all necessary PPE is worn and engineering controls are in place.
-
Aliquotting:
-
If working with small quantities, it is advisable to aliquot the required amount in the fume hood.
-
Use grounded equipment and non-sparking tools for transfer.
-
-
Reaction Setup:
-
Set up reactions in a fume hood.
-
Ensure the reaction vessel is properly secured.
-
If heating is required, use a controlled heating mantle or oil bath. Avoid open flames.
-
-
Work-up and Purification:
-
Quench reactions carefully, especially if exothermic processes are anticipated.
-
Perform extractions and other purification steps in the fume hood.
-
-
Waste Disposal:
-
Dispose of all waste containing this compound in a designated, properly labeled hazardous waste container.
-
Follow all local, regional, and national regulations for hazardous waste disposal.[1]
-
5.2. Spill Response
-
Small Spills:
-
In case of a small spill, absorb the material with a non-combustible absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety department.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
5.3. First Aid
-
If Swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.[1]
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Visualization
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3,5-Octadiyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3,5-octadiyne as a precursor for a variety of valuable heterocyclic compounds. The symmetrical nature of this internal diyne offers a direct route to symmetrically substituted heterocycles, which are of significant interest in medicinal chemistry and materials science. The protocols detailed below are based on established synthetic methodologies for alkynes and diynes and are adapted for this compound.
Application Note 1: Synthesis of 3,5-Disubstituted Pyrazoles
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a common scaffold in many pharmaceutical agents, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The reaction of 1,3-diynes with hydrazine is a direct and efficient method for the synthesis of 3,5-disubstituted pyrazoles.
Reaction Pathway: this compound to 3,5-Diethyl-1H-pyrazole
The synthesis proceeds via a Cope-type hydroamination mechanism, involving the nucleophilic attack of hydrazine onto one of the internal alkyne carbons, followed by intramolecular cyclization and tautomerization to yield the aromatic pyrazole ring.
Caption: General reaction scheme for the synthesis of 3,5-diethyl-1H-pyrazole from this compound.
Quantitative Data
The following table summarizes typical reaction conditions and yields for the synthesis of pyrazoles from 1,3-diynes and hydrazine, providing a baseline for optimization with this compound.[1]
| Catalyst/Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| EtOH, reflux | 78 | 6-12 | 80-95 | [1] |
| Cu(I) catalyst, Flow Chemistry | Ambient | < 1 | 84-90 | [1] |
| Base-mediated, Pyridine | 100 | 8 | 75-90 | [2] |
| Catalyst-free, heating | 80-120 | 2-5 | High | [3][4] |
Experimental Protocol: Synthesis of 3,5-Diethyl-1H-pyrazole
This protocol is adapted from general procedures for the reaction of diynes with hydrazine.[1][5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol (10 mL per mmol of diyne).
-
Reagent Addition: Add hydrazine hydrate (1.5 - 2.0 eq) dropwise to the stirred solution at room temperature. The addition may be mildly exothermic.[5]
-
Reaction: Heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 6-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) followed by brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3,5-diethyl-1H-pyrazole.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application Note 2: Synthesis of 3,5-Disubstituted Isoxazoles
Isoxazoles are five-membered heterocycles containing one nitrogen and one oxygen atom adjacent to each other. This motif is present in several approved drugs, including the COX-2 inhibitor valdecoxib and the antibiotic sulfamethoxazole. The [3+2] cycloaddition of a 1,3-diyne with a nitrile oxide precursor, such as hydroxylamine, is a common method for isoxazole synthesis.[6][7][8]
Reaction Pathway: this compound to 3,5-Diethylisoxazole
The reaction involves the treatment of the diyne with hydroxylamine, which acts as the N-O source for the formation of the isoxazole ring.[7] The reaction can be mediated by various catalysts or proceed under thermal conditions.
Caption: General reaction scheme for the synthesis of 3,5-diethylisoxazole from this compound.
Quantitative Data
The following table presents representative data for the synthesis of isoxazoles from alkynes.[7] Conditions would need to be optimized specifically for this compound.
| Reagent System | Catalyst/Mediator | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hydroxylamine | Et₃N | 25 - 80 | 12-24 | 60-85 | [7] |
| Aldoximes, t-BuONO | None | 80-100 | 2-4 | 70-92 | [7] |
| Primary Alcohols, TEMPO, NH₂OH | PhI(OAc)₂ | 25 | 6-12 | 65-88 | [6][7] |
| Nitrile Oxides (in situ) | Cu(I) | 25 | 1-3 | 75-95 | [7] |
Experimental Protocol: Synthesis of 3,5-Diethylisoxazole
This protocol is a generalized procedure based on known methods for isoxazole synthesis from alkynes.[7][9][10]
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or DMF in a round-bottom flask, add hydroxylamine hydrochloride (2.2 eq) and sodium acetate (2.5 eq).
-
Reaction: Heat the mixture with stirring at 80-100°C for 12-24 hours.
-
Monitoring: Follow the disappearance of the starting material using TLC or GC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into water (30 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic extracts and wash sequentially with water (1 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting residue by silica gel column chromatography (eluting with a hexane/ethyl acetate mixture) to afford the pure 3,5-diethylisoxazole.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).
Application Note 3: Synthesis of Pyrimidines and Triazines
Substituted pyrimidines and triazines are important heterocyclic scaffolds in drug discovery. While less common than the synthesis of pyrazoles or isoxazoles, diynes can potentially react with amidines to form pyrimidines or with other nitrogen sources to yield triazines.[11][12][13] The reaction with an amidine would likely proceed through a nucleophilic addition followed by cyclization and aromatization.
Caption: Plausible reaction of this compound with an amidine to form a substituted pyrimidine.
Further research would be required to establish optimized protocols for these transformations. The reaction mechanism is proposed to involve an initial nucleophilic attack of the amidine on the diyne, followed by cyclization.[13]
General Experimental Workflow
The synthesis of heterocyclic compounds from this compound generally follows a standard laboratory workflow, from reaction setup to final product characterization.
Caption: A typical experimental workflow for the synthesis and purification of heterocycles.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Isoxazole synthesis [organic-chemistry.org]
- 8. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroxylamine-mediated C–C amination via an aza-hock rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. escholarship.org [escholarship.org]
Scalable Synthesis of 3,5-Octadiyne: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scalable synthesis of 3,5-octadiyne, a symmetrical conjugated diyne. The information contained herein is intended to guide researchers in the efficient laboratory-scale production of this compound, which holds potential as a building block in medicinal chemistry and drug development.
Introduction
This compound (C₈H₁₀) is a hydrocarbon featuring a conjugated diacetylene core flanked by two ethyl groups. The 1,3-diyne moiety is a key structural feature in various natural products and biologically active molecules.[1] The synthesis of symmetrical 1,3-diynes is most commonly achieved through the oxidative homocoupling of terminal alkynes, with the Glaser and Hay coupling reactions being prominent methods.[2] These reactions offer a direct and atom-economical route to such compounds.
Applications in Drug Development
The 1,3-diyne scaffold is of significant interest in medicinal chemistry due to its presence in natural products exhibiting a range of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[3] While specific biological data for this compound is not extensively documented, its structural class is a subject of ongoing research.
A recent study highlighted the potential of synthetic 1,3-diyne compounds as novel and potent antidepressant agents.[4][5] In this research, a series of 1,3-diyne derivatives were synthesized and evaluated for their protective effects on nerve cells, with one lead compound showing a concentration-dependent antidepressant-like effect in behavioral studies.[5] This suggests that simple diynes like this compound could serve as starting points or fragments for the development of new therapeutics targeting the central nervous system. The linear and rigid nature of the diyne unit can be exploited in the design of enzyme inhibitors or receptor ligands.
Scalable Synthesis Methods
The most viable and scalable approach for the synthesis of this compound is the oxidative homocoupling of 1-butyne. Among the established methods, the Hay coupling, a modification of the Glaser coupling, is particularly well-suited for scalable laboratory synthesis.[1][6] The Hay coupling utilizes a catalytic amount of a copper(I) salt, typically in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) as a ligand and base, with oxygen from the air serving as the terminal oxidant.[2] This method is generally efficient and proceeds under relatively mild conditions.
The overall reaction is as follows:
2 CH₃CH₂C≡CH + [Cu(I) catalyst, TMEDA, O₂] → CH₃CH₂C≡C-C≡CCH₂CH₃ + H₂O
Experimental Protocols
Protocol 1: Scalable Synthesis of this compound via Hay Coupling
This protocol describes the synthesis of this compound from 1-butyne on a laboratory scale with the potential for scale-up.
Materials and Equipment:
-
1-Butyne (liquefied gas or solution in a suitable solvent)
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Acetone (or another suitable solvent like isopropanol)[7]
-
Three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet, and a condenser
-
Gas dispersion tube (for bubbling air or oxygen)
-
Ice bath
-
Standard glassware for workup and extraction
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a gas inlet adapter connected to an air or oxygen source via a flow meter, and a reflux condenser. The outlet of the condenser should be vented to a safe exhaust or a bubbler.
-
Catalyst Preparation: To the flask, add copper(I) chloride (e.g., 2.0 g, 20.2 mmol) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (e.g., 3.0 mL, 20.0 mmol). Add 200 mL of acetone and stir the mixture to form the catalyst complex. The solution should turn blue-green.
-
Addition of 1-Butyne: Cool the reaction mixture in an ice bath. Carefully introduce 1-butyne (e.g., 27.0 g, 0.5 mol) into the reaction flask. This can be done by condensing the gas into a pre-weighed, cooled graduated cylinder and then adding it to the reaction, or by using a solution of 1-butyne in a suitable solvent.
-
Reaction Execution: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Begin bubbling a gentle stream of air or oxygen through the solution using a gas dispersion tube. The reaction is exothermic, and a slight warming of the mixture may be observed. Stir the reaction mixture vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) if a suitable standard is available.
-
Workup: Upon completion of the reaction, add 100 mL of 1 M hydrochloric acid to quench the reaction and dissolve the copper salts. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether or pentane (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator at low pressure and temperature.
-
Purification: The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
Protocol 2: Purification of this compound by Fractional Distillation
Materials and Equipment:
-
Crude this compound
-
Fractional distillation apparatus (including a Vigreux or packed column)
-
Heating mantle
-
Vacuum pump and pressure gauge
-
Cold trap
-
Receiving flasks
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Distillation: Transfer the crude this compound to the distillation flask. Add a few boiling chips or a magnetic stir bar.
-
Vacuum Application: Gradually apply vacuum to the system. A pressure of 10-20 mmHg is a reasonable starting point.
-
Heating: Gently heat the distillation flask.
-
Fraction Collection: Collect the forerun, which will likely contain any remaining solvent and lower-boiling impurities. As the temperature stabilizes, collect the main fraction of this compound. The boiling point of this compound is approximately 131-132 °C at atmospheric pressure, so the boiling point under vacuum will be significantly lower.
-
Product Analysis: Analyze the purity of the collected fractions by GC or NMR spectroscopy.
Data Presentation
The following table summarizes the key quantitative data for the scalable synthesis of this compound based on the protocol provided.
| Parameter | Value | Notes |
| Reactants | ||
| 1-Butyne | 27.0 g (0.5 mol) | Limiting reagent |
| Copper(I) Chloride | 2.0 g (20.2 mmol) | 4 mol% catalyst loading |
| TMEDA | 3.0 mL (20.0 mmol) | Acts as both ligand and base |
| Acetone | 200 mL | Solvent |
| Reaction Conditions | ||
| Temperature | Room Temperature | May warm slightly due to exothermicity |
| Reaction Time | 4 - 6 hours | Monitor by TLC or GC for completion |
| Oxidant | Air or Oxygen | Bubbled through the reaction mixture |
| Product | ||
| This compound | ||
| Theoretical Yield | 26.5 g | Based on 100% conversion of 1-butyne |
| Expected Yield | 18.6 - 22.5 g (70 - 85%) | Typical yields for Hay coupling reactions |
| Purity (after distillation) | >98% | As determined by GC or NMR |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Simplified catalytic cycle for the Hay coupling reaction.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of 1,3-diyne compounds as novel and potent antidepressant agents: synthesis, cell-based assay and behavioral studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of 1,3-diyne compounds as novel and potent antidepressant agents: synthesis, cell-based assay and behavioral studies - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01268C [pubs.rsc.org]
- 6. synarchive.com [synarchive.com]
- 7. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: 3,5-Octadiyne Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3,5-octadiyne. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound involve the copper-catalyzed oxidative coupling of terminal alkynes. The primary routes include:
-
Glaser Coupling: This reaction involves the coupling of a terminal alkyne in the presence of a copper(I) salt (e.g., CuCl or CuI), a base (such as ammonia or an amine), and an oxidant (typically oxygen from the air).
-
Hay Coupling: A modification of the Glaser coupling, the Hay coupling utilizes a copper(I) catalyst in complex with a ligand, most commonly N,N,N',N'-tetramethylethylenediamine (TMEDA), which enhances the solubility of the catalyst in organic solvents.
-
Eglinton Coupling: This variation employs a stoichiometric amount of a copper(II) salt, such as copper(II) acetate, in a pyridine solution. It is often used when an oxygen-free environment is desired.
-
Cadiot-Chodkiewicz Coupling: This method is used for the synthesis of unsymmetrical diynes by coupling a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base. For the synthesis of the symmetrical this compound, this would involve reacting 1-butyne with 1-bromo-1-butyne.
Q2: What are the primary side reactions observed during this compound synthesis?
A2: The two most significant side reactions are:
-
Homocoupling (in the context of Cadiot-Chodkiewicz coupling): When synthesizing an unsymmetrical diyne, the formation of symmetrical diynes from the coupling of two identical terminal alkynes or two identical 1-haloalkynes is a major side reaction. In the synthesis of the symmetrical this compound via Glaser or Hay coupling of 1-butyne, this "homocoupling" is the desired reaction. However, in the Cadiot-Chodkiewicz route, the formation of byproducts from the homocoupling of 1-butyne and 1-bromo-1-butyne can occur.
-
Polymerization: Under certain conditions, especially at elevated temperatures or with prolonged reaction times, the starting materials and the diyne product can undergo polymerization, leading to the formation of insoluble materials and a decrease in the yield of the desired product. This is often observed as the formation of a bimodal molecular weight distribution in polymer synthesis contexts.[1]
Q3: How can I minimize the formation of homocoupled byproducts in a Cadiot-Chodkiewicz coupling?
A3: Several strategies can be employed to suppress unwanted homocoupling:
-
Use of a Reductant: Adding a reducing agent like sodium ascorbate can suppress the oxidative Glaser-type homocoupling of the terminal alkyne by keeping the copper catalyst in its active Cu(I) state.[2] This also allows the reaction to be performed under an air atmosphere.
-
Ligand Selection: The choice of ligand can influence the selectivity of the reaction. Phosphine ligands, such as tris(o-tolyl)phosphine, have been shown to be effective in promoting the desired cross-coupling over homocoupling.
-
Reaction Conditions: Careful control of reaction parameters such as temperature, solvent, and the rate of addition of reactants can also help to minimize side reactions.
Q4: What causes polymerization during the synthesis, and how can it be prevented?
A4: Polymerization is often initiated by the presence of oxygen and can be catalyzed by the copper species, especially at higher temperatures. To prevent this:
-
Maintain Low Temperatures: Performing the reaction at lower temperatures can significantly reduce the rate of polymerization.
-
Inert Atmosphere: While some modern protocols are air-tolerant, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxygen-induced polymerization.
-
Immediate Catalyst Removal: After the reaction is complete, prompt removal of the copper catalyst can prevent post-reaction polymerization during workup.[1]
-
Use of Reducing Agents: Adding a reducing agent can also help to quench the catalytic activity that may lead to polymerization.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Inactive catalyst. 2. Impure starting materials (e.g., 1-butyne). 3. Inappropriate reaction conditions (temperature, solvent, base). 4. Presence of inhibitors. | 1. Use fresh, high-purity copper salts and ligands. 2. Purify 1-butyne before use. 3. Optimize reaction conditions based on literature protocols. Ensure the base is strong enough to deprotonate the alkyne. 4. Ensure all glassware is clean and free of potential inhibitors. |
| Formation of Significant Amounts of Byproducts (e.g., from homocoupling in Cadiot-Chodkiewicz) | 1. Oxidation of Cu(I) to Cu(II), promoting Glaser-type homocoupling. 2. Non-optimal ratio of reactants. 3. Ineffective ligand or absence of a suitable ligand. | 1. Add a reducing agent like sodium ascorbate to maintain the Cu(I) state.[2] 2. Use a slight excess of the terminal alkyne. 3. Employ a ligand known to favor cross-coupling, such as tris(o-tolyl)phosphine. |
| Formation of Insoluble Precipitate (Polymer) | 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Exposure to oxygen. | 1. Lower the reaction temperature. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed. 3. Perform the reaction under an inert atmosphere. 4. Add a reducing agent post-reaction to prevent further polymerization during workup.[1] |
| Difficulty in Product Purification | 1. Presence of closely boiling impurities. 2. Co-elution of byproducts during chromatography. 3. Thermal instability of the product. | 1. Use fractional distillation for purification. 2. Optimize the chromatographic conditions (e.g., solvent system, stationary phase). 3. Use gentle purification techniques and avoid excessive heating. |
Experimental Protocols
Protocol 1: Air-Tolerant Cadiot-Chodkiewicz Synthesis of an Unnamed Unsymmetrical Diyne (Adaptable for this compound)
This protocol is based on a general procedure for air-tolerant Cadiot-Chodkiewicz cross-couplings and can be adapted for the synthesis of this compound by using 1-butyne and 1-bromo-1-butyne as reactants.
Materials:
-
Copper(I) bromide (CuBr)
-
Sodium ascorbate
-
Terminal alkyne (1-butyne)
-
1-Bromoalkyne (1-bromo-1-butyne)
-
n-Butylamine
-
Ethanol
-
Diethyl ether (Et₂O)
-
Sodium sulfate (Na₂SO₄)
-
2M Hydrochloric acid (HCl)
-
1M Sodium hydroxide (NaOH)
Procedure:
-
To a vial open to the air, add ethanol (0.5 mL), CuBr (3.6 mg, 0.025 mmol, 10 mol%), and sodium ascorbate (50 mg, 0.25 mmol, 1.0 equiv).
-
Cool the suspension in an ice bath with stirring.
-
Add a solution of the terminal alkyne (0.30 mmol, 1.2 equiv) in ethanol (0.5 mL), followed by n-butylamine (52 µL, 0.25 mmol, 1.0 equiv).
-
Add a solution of the 1-bromoalkyne (0.25 mmol) in ethanol (0.5 mL).
-
Remove the reaction mixture from the ice bath and stir at room temperature for 30 minutes.
-
Work-up: Dilute the reaction mixture with Et₂O (30 mL) and extract with 1 M aqueous NaOH (3 x 10 mL).
-
Acidify the combined aqueous phase with 2M aqueous HCl (60 mL) and extract the product with Et₂O (3 x 20 mL).
-
Dry the combined organic phase over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product.
Quantitative Data (Representative Examples from the Literature):
The following table presents data from a study on air-tolerant Cadiot-Chodkiewicz couplings, demonstrating the effectiveness of sodium ascorbate in suppressing side reactions and improving yields. While not specific to this compound, it provides a strong indication of the expected improvements.
| Terminal Alkyne | 1-Bromoalkyne | Product | Yield (with Ascorbate) | Yield (without Ascorbate) |
| Phenylacetylene | 1-Bromooct-1-yne | Octa-1,3-diyn-1-ylbenzene | 95% | 60% |
| Propargyl alcohol | 1-Bromophenylacetylene | 4-Phenylbuta-1,3-diyn-1-ol | 88% | 55% |
Data adapted from a study on air-tolerant Cadiot-Chodkiewicz cross-couplings.[2]
Visualizations
Logical Workflow for Troubleshooting Low Yield in this compound Synthesis
References
How to improve the yield of 3,5-Octadiyne synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,5-octadiyne, a symmetrical conjugated diyne.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My this compound synthesis is resulting in a low yield. What are the common causes and how can I improve it?
Low yield is a frequent issue in the synthesis of symmetrical diynes like this compound, which is typically achieved through the oxidative homocoupling of a terminal alkyne (1-butyne in this case). The most common methods are the Glaser or Hay coupling reactions.[1][2][3] Key factors influencing the yield include:
-
Catalyst Activity: The copper(I) catalyst is prone to oxidation to the less active copper(II) state or disproportionation. Ensure you are using a high-quality Cu(I) salt (e.g., CuCl, CuI) and consider using a co-catalyst or ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) to stabilize the Cu(I) state and enhance solubility, as in the Hay coupling modification.[3][4][5]
-
Oxygen Concentration: The Glaser-Hay coupling is an oxidative reaction that requires an oxidant, typically molecular oxygen from the air.[1][4] The rate of oxygen introduction can be critical. Bubbling air or oxygen too slowly can limit the reaction rate, while an excessively rapid introduction can lead to over-oxidation and byproduct formation.
-
Base Selection: A suitable base is required to deprotonate the terminal alkyne, forming the copper acetylide intermediate.[1][2] The choice of base (e.g., ammonia, pyridine, TMEDA) can significantly impact the reaction rate and yield. The Hay coupling, using a CuCl-TMEDA complex, is often more efficient and versatile than the classical Glaser coupling.[3][5]
-
Reaction Conditions: Temperature and solvent play a crucial role. While these reactions are often run at room temperature, gentle heating may sometimes improve yields. The solvent must be able to dissolve the reactants and the catalyst complex. Common solvents include acetone, pyridine, and ethanol.[1][4]
Q2: I am observing significant amounts of side products, such as polymers. How can I minimize their formation?
The formation of polymeric byproducts is a common side reaction, especially with highly reactive terminal alkynes. To minimize this:
-
Control Reactant Concentration: High concentrations of the alkyne can favor polymerization. Performing the reaction under high-dilution conditions can favor the desired intramolecular or bimolecular coupling over intermolecular polymerization. This is particularly important when attempting to form macrocycles.
-
Optimize Temperature: Exothermic reactions can lead to localized heating, which promotes polymerization. Maintain a controlled temperature, using an ice bath if necessary, to manage the reaction rate.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). Over-extending the reaction time after the starting material has been consumed can lead to the degradation of the desired product and the formation of polymers.
Q3: How do I choose between the Glaser, Eglinton, and Hay coupling methods for my synthesis?
The choice depends on your specific substrate and desired reaction conditions:
-
Glaser Coupling: This is the classical method using a Cu(I) salt, a base like ammonia, and an oxidant (air) in a protic solvent.[1][2] It is the foundational method but can sometimes be less efficient.
-
Eglinton Coupling: This variation uses a stoichiometric amount of a copper(II) salt, such as Cu(OAc)₂, in a solvent like pyridine.[4] It does not require an external oxidant as Cu(II) serves this role. This can be advantageous when an oxygen-free atmosphere is desired.[2]
-
Hay Coupling: This is a highly effective modification that uses a catalytic amount of a Cu(I) salt complexed with a ligand, typically TMEDA, and air as the oxidant.[3][4] The Cu-TMEDA complex is more soluble in organic solvents, making the reaction more versatile and often resulting in higher yields and faster reaction rates.[5] For general-purpose synthesis of this compound, the Hay coupling is often the recommended starting point.
Q4: What is the best way to purify the final this compound product?
This compound is a relatively volatile and nonpolar hydrocarbon.[6] Purification strategies include:
-
Distillation: Given its boiling point of approximately 163°C, distillation under atmospheric or reduced pressure can be an effective method for separating it from less volatile impurities and catalyst residues.[7]
-
Crystallization: If the product is a solid at a lower temperature or if impurities are significantly more soluble, crystallization from a suitable solvent like hexane at low temperatures can be used for purification.[8]
-
Column Chromatography: For small-scale synthesis or removal of closely related impurities, flash chromatography on silica gel using a nonpolar eluent (e.g., hexanes) is a standard method.
Experimental Workflow and Mechanism
To improve reaction yield, it is crucial to understand both the practical workflow and the underlying reaction mechanism.
References
- 1. grokipedia.com [grokipedia.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. synarchive.com [synarchive.com]
- 4. Glaser coupling - Wikipedia [en.wikipedia.org]
- 5. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 6. Hydrocarbon - Wikipedia [en.wikipedia.org]
- 7. This compound [stenutz.eu]
- 8. CA2067029A1 - Purification of 3,5-xylenol - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 3,5-Octadiyne
Welcome to the technical support center for the purification of crude 3,5-octadiyne. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound can contain a variety of impurities depending on the synthetic route employed. Common impurities may include:
-
Starting materials: Unreacted starting materials from the synthesis.
-
Homocoupled byproducts: Symmetrical 1,3-diynes formed via Glaser coupling, a common side reaction in alkyne synthesis.[1][2][3]
-
Solvent residues: Residual solvents from the reaction and workup steps.
-
Polymeric materials: Over-reaction or side reactions can sometimes lead to the formation of oligomeric or polymeric materials.[4]
-
Isomers: Depending on the reaction conditions, trace amounts of other octadiyne isomers may be present.
Q2: What are the primary safety concerns when handling this compound?
A2: this compound is a flammable liquid and vapor.[5][6] It is crucial to handle it in a well-ventilated fume hood, away from ignition sources.[7] Always wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant gloves, and a lab coat.[8][9]
Q3: Which purification techniques are most suitable for this compound?
A3: The choice of purification technique depends on the nature and quantity of the impurities. The most common and effective methods for a nonpolar compound like this compound are:
-
Flash Column Chromatography: Effective for removing polar impurities and closely related nonpolar byproducts.[10][11]
-
Distillation: Suitable for separating this compound from non-volatile impurities or solvents with significantly different boiling points.
-
Recrystallization (if solid at low temperatures): Can be a highly effective method for achieving high purity if a suitable solvent system is found.[12][13]
Troubleshooting Guides
Flash Column Chromatography
Problem: My compound is not separating from a nonpolar impurity.
-
Possible Cause: The solvent system is too nonpolar, causing both your product and the impurity to move with the solvent front.
-
Solution: Gradually increase the polarity of the eluent. For nonpolar compounds like this compound, a very small percentage of a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) in a nonpolar solvent (e.g., hexanes or petroleum ether) can significantly improve separation. Start with a very low polarity mobile phase (e.g., 100% hexanes) and slowly increase the proportion of the more polar solvent.
Problem: My compound is streaking on the column.
-
Possible Cause 1: The sample was not loaded onto the column in a concentrated band.
-
Solution 1: Dissolve the crude product in a minimal amount of the initial chromatography solvent or a slightly more polar solvent in which it is highly soluble, and carefully load it onto the column.
-
Possible Cause 2: The column is overloaded.
-
Solution 2: Reduce the amount of crude material loaded onto the column. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
Distillation
Problem: My product is co-distilling with an impurity.
-
Possible Cause: The impurity has a boiling point very close to that of this compound.
-
Solution: Use a fractional distillation column with a higher number of theoretical plates to improve separation efficiency. Alternatively, consider a different purification technique like preparative gas chromatography (GC) for very challenging separations.
Problem: The product is decomposing in the distillation pot.
-
Possible Cause: this compound may be sensitive to high temperatures.
-
Solution: Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the compound and minimize thermal decomposition.
Recrystallization
Problem: I can't find a suitable recrystallization solvent.
-
Possible Cause: Single solvent systems may not provide the desired solubility profile (good solubility when hot, poor solubility when cold).
-
Solution: Try a two-solvent system. Dissolve the crude this compound in a small amount of a "good" solvent (in which it is soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly. For a nonpolar compound like this compound, a good starting point would be a mixture of a hydrocarbon solvent (e.g., hexane or pentane) and a slightly more polar solvent.[14]
Problem: My compound is "oiling out" instead of crystallizing.
-
Possible Cause: The solution is supersaturated, or the cooling rate is too fast.
-
Solution: Try cooling the solution more slowly. You can also try scratching the inside of the flask with a glass rod to induce crystallization. If it still oils out, you may need to adjust the solvent system by using a slightly poorer solvent or a different solvent combination.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C8H10 | [5][15] |
| Molecular Weight | 106.16 g/mol | [5][15] |
| Boiling Point | 163 °C (at 760 mmHg) | |
| Appearance | Liquid | [7] |
| Flammability | Flammable liquid and vapor | [5][6] |
Table 2: Suggested Solvent Systems for Purification
| Purification Method | Solvent System | Rationale |
| Flash Chromatography | Hexanes / Ethyl Acetate (gradient) | Good for separating nonpolar compounds. Start with 100% hexanes and gradually increase the percentage of ethyl acetate. |
| Flash Chromatography | Petroleum Ether / Dichloromethane (gradient) | Dichloromethane can offer different selectivity compared to ethyl acetate for separating nonpolar compounds. |
| Recrystallization | Hexane / Acetone | A common solvent pair for recrystallizing hydrocarbons.[12] |
| Recrystallization | Pentane / Diethyl Ether | Another option for recrystallizing nonpolar compounds. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Column Preparation:
-
Select an appropriately sized glass column and plug the bottom with a small piece of cotton or glass wool.
-
Add a layer of sand.
-
Dry pack the column with silica gel (230-400 mesh).
-
Wet the silica gel with the initial, least polar eluent (e.g., 100% hexanes) and ensure all air bubbles are removed.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin elution with a nonpolar solvent (e.g., 100% hexanes).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in small increments (e.g., 1%, 2%, 5%, etc.).
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the purified this compound in a volatile solvent such as hexane or dichloromethane.
-
-
GC-MS Conditions (Typical):
-
Injector Temperature: 250 °C
-
Column: A nonpolar column (e.g., DB-5ms or equivalent) is suitable.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10 °C/min.
-
Carrier Gas: Helium
-
MS Detector: Scan from a low to high m/z range (e.g., 40-400 amu).
-
-
Data Analysis:
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting guide for flash chromatography issues.
References
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. This compound | C8H10 | CID 140066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Chromatography [chem.rochester.edu]
- 11. orgsyn.org [orgsyn.org]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. mt.com [mt.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. This compound [webbook.nist.gov]
- 16. gcms.cz [gcms.cz]
Technical Support Center: 3,5-Octadiyne Coupling Reactions
Welcome to the technical support center for 3,5-octadiyne and other unsymmetrical diyne syntheses. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during alkyne coupling experiments.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction is resulting in a low yield or failing completely. What are the common causes?
Low yield is a frequent issue in diyne coupling reactions, such as the Cadiot-Chodkiewicz or Glaser-Hay couplings. The problem can often be traced back to one of several factors:
-
Catalyst Inactivation: Copper catalysts are susceptible to deactivation. The active Cu(I) species can be oxidized to inactive Cu(II), or catalyst poisoning can occur from impurities in the reagents or solvents.
-
Competing Side Reactions: The most significant side reaction is the unwanted symmetrical homo-coupling of the starting materials, which consumes reactants and complicates purification.[1][2]
-
Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and ligands can dramatically impact reaction efficiency. For instance, some protocols are not successful for coupling terminal aliphatic alkynes.[3]
-
Poor Substrate Quality: Impurities in the terminal alkyne or 1-haloalkyne can interfere with the reaction. The 1-haloalkyne can also be unstable.
-
Atmospheric Conditions: Traditional Cadiot-Chodkiewicz and Glaser couplings are sensitive to air, requiring an inert atmosphere to prevent oxidative side reactions.[1]
Q2: I'm observing significant amounts of symmetrical homo-coupled byproducts. How can I improve selectivity for the desired this compound?
The formation of symmetrical diynes via homo-coupling is a classic challenge in cross-coupling reactions.[2] Here are several strategies to enhance selectivity for the unsymmetrical product:
-
Use of a Reductant: Introducing a reductant like sodium ascorbate can suppress unwanted oxidative Glaser reactions (homo-coupling of the terminal alkyne) and reductive homo-coupling of the 1-haloalkyne. This allows the desired Cadiot-Chodkiewicz cross-coupling to proceed efficiently, even in the presence of air.[1]
-
Ligand Modification: The addition of specific ligands can improve selectivity. For example, using a tris(o-tolyl)phosphine ligand with a CuI catalyst has been shown to afford unsymmetrical diynes in excellent yields.[3] Benzotriazole has also been established as an efficient ligand in certain Cu-catalyzed cross-couplings.[4]
-
Control Reactant Stoichiometry: While traditional methods often required an excess of one alkyne, modern protocols using additives like ascorbate can achieve high yields with a nearly stoichiometric ratio of reactants.[1]
-
Employ Alternative Methods: For certain substrates, alternative named reactions might provide better selectivity. The Cadiot-Chodkiewicz coupling is specifically designed for synthesizing unsymmetrical diynes by coupling a terminal alkyne with a 1-haloalkyne.[5]
Q3: My catalyst appears to be inactive or has a short lifetime. What are the potential issues and solutions?
Catalyst deactivation is a critical issue that can halt the reaction.[6]
-
Problem: Oxidation of Cu(I): The catalytically active Cu(I) species is easily oxidized by air to Cu(II), which is ineffective for the Cadiot-Chodkiewicz coupling.
-
Solution: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Alternatively, use an air-tolerant protocol that incorporates a reductant (e.g., sodium ascorbate) to continuously regenerate the Cu(I) catalyst.[1]
-
-
Problem: Catalyst "Poisoning": Impurities in the reactants or solvent can bind to the catalyst's active sites, rendering it ineffective. A "poisoned" catalyst is one that has been intentionally or unintentionally deactivated.[7][8]
-
Solution: Ensure all reagents and solvents are pure and dry. If catalyst poisoning is suspected, purification of the starting materials is recommended.
-
-
Problem: Poor Solubility of Catalyst/Base: The insolubility of inorganic bases or the catalyst itself can lead to slow turnover and poor efficiency.[6]
Q4: How do I select the appropriate solvent, base, and temperature for my reaction?
The choice of reaction conditions is crucial for success.
-
Solvents: The solvent must solubilize the reactants and catalyst. Environmentally benign solvents like ethanol are increasingly used.[1][3] Co-solvents can be employed to increase the solubility of alkyne moieties.[3] In some cases, changing the solvent and increasing the temperature can prevent the formation of specific byproducts.[11]
-
Bases: A base is required to deprotonate the terminal alkyne, forming the copper acetylide intermediate. Organic bases like n-butylamine are common.[1] Inorganic bases such as potassium carbonate (K₂CO₃) are also frequently used, often in combination with specific ligands.[3]
-
Temperature: Many modern protocols are designed to run efficiently at room temperature, which can improve selectivity and prevent degradation of sensitive substrates.[1] However, in some systems, higher temperatures (e.g., 100 °C) may be necessary to drive the reaction to completion.[3]
Data & Optimization
Table 1: Influence of Reaction Components on Unsymmetrical Diyne Synthesis
| Component | Example(s) | Role / Effect on Reaction | Yield / Selectivity Impact | Reference |
| Catalyst | CuI, CuBr | Forms the copper acetylide intermediate, facilitating C-C bond formation. | Essential for the reaction. Choice can affect efficiency. | [1][3] |
| Ligand | Tris(o-tolyl)phosphine, TMEDA, Benzotriazole | Stabilizes the copper catalyst, improves solubility, and enhances selectivity. | Can significantly increase yields of the desired unsymmetrical product. | [3][4][9] |
| Base | n-Butylamine, K₂CO₃, Piperidine | Deprotonates the terminal alkyne. | The choice of base is often linked to the catalyst/ligand system. | [1][3][12] |
| Solvent | Ethanol, Methanol, THF, DMF | Solubilizes reactants and catalyst. | Can affect reaction rate and prevent byproduct formation. | [1][3][11] |
| Additive | Sodium Ascorbate | Acts as a reductant to prevent oxidative side reactions and catalyst deactivation. | Suppresses homo-coupling, enabling high yields in air. | [1] |
Visual Troubleshooting Guides
Caption: A workflow diagram for troubleshooting common issues in diyne coupling reactions.
Caption: Competing reaction pathways in the synthesis of unsymmetrical 1,3-diynes.
Experimental Protocols
Protocol 1: Air-Tolerant Cadiot-Chodkiewicz Cross-Coupling
This protocol is adapted from a procedure that uses sodium ascorbate to suppress side reactions, allowing the coupling to be performed in the air.[1]
Materials:
-
Terminal alkyne (e.g., 1-pentyne) (1.2 equiv.)
-
1-Bromoalkyne (e.g., 1-bromo-1-propyne) (1.0 equiv.)
-
Copper(I) Bromide (CuBr) (10 mol%)
-
Sodium ascorbate (1.0 equiv.)
-
n-Butylamine (1.0 equiv.)
-
Ethanol (solvent)
Procedure:
-
To a vial open to the air, add CuBr (0.10 equiv., 10 mol%) and sodium ascorbate (1.0 equiv.).
-
Add ethanol to create a suspension and cool the vial in an ice bath with stirring.
-
In a separate flask, prepare a solution of the terminal alkyne (1.2 equiv.) in ethanol.
-
Add the terminal alkyne solution to the cooled suspension, followed by the addition of n-butylamine (1.0 equiv.).
-
Prepare a solution of the 1-bromoalkyne (1.0 equiv.) in ethanol.
-
Add the 1-bromoalkyne solution to the reaction mixture.
-
Remove the vial from the ice bath and allow the mixture to stir at room temperature.
-
Monitor the reaction by TLC or GC-MS. A typical reaction time is around 30 minutes.[1]
-
Upon completion, proceed with a standard aqueous workup and purification, typically by column chromatography.
Q5: How can I effectively purify the final this compound product from the crude reaction mixture?
Purification is essential to isolate the desired diyne from unreacted starting materials, catalyst residues, and byproducts.
-
Aqueous Workup: Quench the reaction, often with a saturated aqueous solution of ammonium chloride to complex with the copper catalyst.[13] Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure.
-
Filtration: If solid byproducts are present, such as triphenylphosphine oxide from other reaction types, filtration through a plug of silica gel can be an effective first step.[13]
-
Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying diynes. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is typically used. The less polar diyne products will elute before more polar impurities.
-
Crystallization: If the this compound product is a solid, recrystallization from an appropriate solvent system can be an excellent method to achieve high purity.
References
- 1. Air Tolerant Cadiot-Chodkiewicz and Sonogashira Cross-Couplings [organic-chemistry.org]
- 2. Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. A systematic study on the Cadiot–Chodkiewicz cross coupling reaction for the selective and efficient synthesis of hetero-diynes (2016) | Bhavani Shankar Chinta | 15 Citations [scispace.com]
- 5. Recent developments and applications of the Cadiot–Chodkiewicz reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. Khan Academy [khanacademy.org]
- 8. m.youtube.com [m.youtube.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
Optimizing reaction conditions for 3,5-Octadiyne polymerization
Technical Support Center: Polymerization of 3,5-Octadiyne
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the optimization of this compound polymerization.
Frequently Asked Questions (FAQs)
Q1: What type of polymerization does this compound typically undergo?
A1: this compound, a disubstituted diacetylene, primarily undergoes 1,4-addition polymerization, especially in the solid state. This process, often initiated by heat or UV radiation, is a topochemical reaction where the monomer units are pre-organized in a crystal lattice.[1][2] The resulting polymer, a polydiacetylene (PDA), features a conjugated backbone of alternating double and triple bonds.[3] Solution-phase polymerization is also possible using specific catalysts or UV light.[4]
Q2: What are the most critical parameters to control for successful polymerization?
A2: The most critical parameters depend on the polymerization method (solid-state vs. solution).
-
For solid-state polymerization: Monomer packing in the crystal lattice is paramount. The stacking distance and the angle between the stacking axis and the diyne rod determine reactivity.[1]
-
For solution-phase polymerization: Key parameters include the choice of catalyst, solvent, monomer concentration, temperature, and reaction time. Impurities in the monomer or solvent can significantly inhibit the reaction.
Q3: How does the structure of the diacetylene monomer affect polymerization?
A3: The molecular structure, particularly the side groups (substituents) attached to the diacetylene core, has a profound impact. These groups influence the monomer's ability to pack into a reactive crystalline form for solid-state polymerization.[1][5] In a broader context, the side chains affect the final polymer's properties, such as solubility and responsiveness to external stimuli.[6][7]
Q4: Can this compound be copolymerized with other monomers?
A4: Copolymerization of diacetylenes is possible. In solid-state reactions, it requires that the comonomers form mixed crystals.[2] In solution, catalytic systems can be used to create copolymers with other unsaturated monomers, although this is less common for diacetylenes compared to olefins. The specific conditions and catalyst choice would be critical for achieving successful copolymerization.
Troubleshooting Guide
This section addresses common problems encountered during the polymerization of this compound.
Problem 1: Low or No Polymer Yield
| Potential Cause | Suggested Solution |
| Inactive Monomer Crystal Packing (Solid-State) | The crystal structure of the this compound monomer may be unfavorable for topochemical polymerization. The distance between reacting carbon atoms should ideally be less than 4 Å.[1] Attempt to recrystallize the monomer under different conditions (e.g., different solvents, temperatures) to obtain a reactive polymorph. |
| Catalyst Inactivity (Solution-Phase) | The catalyst may be deactivated by impurities (e.g., oxygen, water) or may be inherently unsuitable. Ensure all reagents and solvents are rigorously purified and dried.[8] Consider screening a different class of catalysts, such as Ziegler-Natta or metathesis catalysts. Prepare fresh catalyst solutions before use. |
| Presence of Inhibitors | Trace impurities in the monomer or solvent can act as radical scavengers or catalyst poisons. Purify the this compound monomer (e.g., by sublimation or recrystallization) and distill the solvent over a suitable drying agent immediately before use. |
| Insufficient Initiation Energy (Photopolymerization) | The UV light source may not have the correct wavelength (typically 254 nm for PDAs) or sufficient intensity.[3] Increase the exposure time or use a more powerful lamp. Note that excessive UV exposure can sometimes lead to polymer degradation.[9] |
| Incorrect Reaction Temperature | For thermally initiated polymerization, the temperature may be too low. For catalytic polymerizations, the optimal temperature is catalyst-dependent. Systematically vary the reaction temperature to find the optimal range.[10][11] |
Problem 2: Polymer has Low Molecular Weight
| Potential Cause | Suggested Solution |
| High Concentration of Initiator/Catalyst | An excessive amount of initiator or catalyst can lead to many polymer chains growing simultaneously, resulting in a lower average molecular weight. Reduce the initiator/catalyst concentration systematically. |
| Chain Transfer Reactions | Impurities or the solvent itself can act as chain transfer agents, terminating polymer growth prematurely. Ensure high purity of all components. Select a solvent that is known to be inert under the chosen reaction conditions. |
| Premature Precipitation | The growing polymer may become insoluble in the reaction medium and precipitate out, halting further chain growth. Choose a solvent in which the polymer is more soluble. Alternatively, conduct the polymerization at a higher temperature to increase solubility. |
| Reaction Time Too Short | The polymerization may not have proceeded to completion. Increase the reaction time and monitor the conversion and molecular weight over time by taking aliquots.[10][11] |
Problem 3: Broad Polydispersity Index (PDI)
| Potential Cause | Suggested Solution |
| Multiple Active Sites on Catalyst | Some heterogeneous catalysts or poorly defined catalyst systems have multiple types of active sites, leading to different rates of chain growth. Use a well-defined, single-site catalyst if possible. |
| Slow Initiation Compared to Propagation | If the initiation of new polymer chains is slow and continues throughout the reaction, the resulting chains will have a wide range of lengths. Aim for a rapid initiation step by ensuring the catalyst is fully activated at the start of the reaction. |
| Temperature Fluctuations | Poor temperature control can lead to variations in the polymerization rate, which can broaden the molecular weight distribution. Use a temperature-controlled reaction setup (e.g., an oil bath with a thermostat). |
| Side Reactions | Unwanted side reactions, such as branching or cross-linking, can significantly broaden the PDI. Optimize reaction conditions (temperature, concentration) to minimize these effects.[12] |
Data Presentation: Optimizing Reaction Parameters
The following tables provide illustrative data on how reaction parameters can influence polymerization outcomes.
Table 1: Effect of Catalyst System on Polymerization of a Disubstituted Alkyne *
| Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Mₙ (kDa) | PDI (Mₙ/Mₙ) |
| MoCl₅/Ph₄Sn | 60 | 24 | 95 | 150 | 2.1 |
| WCl₆/Ph₄Sn | 60 | 24 | 88 | 120 | 2.3 |
| Nb-based Alkylidene | 40 | 8 | 92 | 21.8 | 1.9 |
| Pd(OAc)₂/Phosphine Ligand | 80 | 12 | 75 | 15.5 | 1.8 |
*Data adapted from typical results for substituted acetylene polymerizations to illustrate trends.[12][13]
Table 2: Influence of Monomer-to-Initiator Ratio on Polymer Properties *
| Monomer:Initiator Ratio | Yield (%) | Mₙ (kDa) | PDI (Mₙ/Mₙ) |
| 50:1 | 98 | 8.5 | 1.7 |
| 100:1 | 95 | 15.2 | 1.6 |
| 200:1 | 92 | 28.1 | 1.7 |
| 500:1 | 85 | 55.6 | 1.8 |
*Illustrative data demonstrating a common trend in controlled polymerization.
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Catalytic Polymerization
This protocol describes a general method for the polymerization of this compound using a transition metal catalyst. Safety Note: Handle all reagents in a well-ventilated fume hood. Organometallic catalysts can be pyrophoric.
-
Monomer and Solvent Purification:
-
Purify this compound by vacuum distillation or recrystallization from a suitable solvent like hexane.
-
Dry the chosen solvent (e.g., toluene, THF) using an appropriate method, such as passing it through an activated alumina column, and sparge with argon for 30 minutes to remove oxygen.[8]
-
-
Reaction Setup:
-
Dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with an inert atmosphere (Argon or Nitrogen).
-
Transfer the purified this compound monomer into the flask via syringe.
-
Add the desired amount of anhydrous solvent to dissolve the monomer.
-
-
Catalyst Preparation and Addition:
-
In an inert atmosphere glovebox, dissolve the catalyst (e.g., a Grubbs' catalyst or a Ziegler-Natta type) in a minimal amount of anhydrous solvent.[8][14]
-
Using a syringe, transfer the catalyst solution to the stirring monomer solution in the Schlenk flask. The monomer-to-catalyst ratio is a critical parameter for controlling molecular weight.
-
-
Polymerization:
-
Stir the reaction mixture at the desired temperature (e.g., 25-80 °C) for a specified time (e.g., 2-24 hours).
-
Monitor the reaction's progress by observing the increase in viscosity. Aliquots can be taken to analyze conversion via techniques like ¹H NMR.
-
-
Termination and Isolation:
-
Terminate the polymerization by adding a quenching agent, such as a few drops of ethyl vinyl ether for metathesis catalysts or methanol for Ziegler-Natta catalysts.[14]
-
Precipitate the polymer by pouring the viscous reaction solution into a large volume of a non-solvent (e.g., cold methanol).[8]
-
Collect the polymer by filtration, wash with fresh non-solvent to remove residual monomer and catalyst, and dry under vacuum to a constant weight.
-
Visualizations
// Nodes start [label="Problem:\nLow Polymer Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
check_method [label="Polymerization Method?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
solid_state [label="Solid-State Issue:\nCheck Monomer Packing", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_phase [label="Solution-Phase Issue:\nCheck Reaction Components", fillcolor="#4285F4", fontcolor="#FFFFFF"];
recrystallize [label="Action:\nRecrystallize monomer\nunder new conditions", shape=rect, fillcolor="#34A853", fontcolor="#FFFFFF"];
check_catalyst [label="Catalyst Active?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_purity [label="Monomer/Solvent Pure?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
fresh_catalyst [label="Action:\nPrepare fresh catalyst\nUse inert atmosphere", shape=rect, fillcolor="#34A853", fontcolor="#FFFFFF"]; purify_reagents [label="Action:\nPurify monomer\nDistill solvent", shape=rect, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_method;
check_method -> solid_state [label="Solid-State"]; check_method -> solution_phase [label="Solution"];
solid_state -> recrystallize;
solution_phase -> check_catalyst; check_catalyst -> check_purity [label="Yes"]; check_catalyst -> fresh_catalyst [label="No"];
check_purity -> start [label="Yes, problem persists.\nRe-evaluate conditions.", style=dashed, arrowhead=open, constraint=false]; check_purity -> purify_reagents [label="No"]; } dot Troubleshooting flowchart for low polymer yield.
// Central Node properties [label="Polymer Properties\n(Yield, Mₙ, PDI)", shape=ellipse, pos="0,0!", fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=12];
// Parameter Nodes catalyst [label="Catalyst\n(Type, Concentration)", pos="-2.5,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; temperature [label="Temperature", pos="2.5,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solvent [label="Solvent\n(Polarity, Purity)", pos="-2.5,-1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; time [label="Reaction Time", pos="2.5,-1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monomer_conc [label="Monomer\nConcentration", pos="0,2.5!", fillcolor="#FBBC05", fontcolor="#202124"]; purity [label="Reagent Purity", pos="0,-2.5!", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges catalyst -> properties; temperature -> properties; solvent -> properties; time -> properties; monomer_conc -> properties; purity -> properties; } dot Influence of key parameters on final polymer properties.
References
- 1. tandfonline.com [tandfonline.com]
- 2. staff.ulsu.ru [staff.ulsu.ru]
- 3. Polydiacetylene-based sensors for food applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01180D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective Chirality-Driven Photopolymerization of Diacetylene Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Characterizing and Tuning the Properties of Polydiacetylene Films for Sensing Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Towards Greener Polymers: Poly(octamethylene itaconate-co-succinate) Synthesis Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Preventing decomposition of 3,5-Octadiyne during reactions
Welcome to the technical support center for 3,5-octadiyne. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the stability and reactivity of this versatile conjugated diyne.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound decomposition?
A1: The primary decomposition pathway for this compound, like many conjugated diynes, is polymerization. This can be initiated by heat, light, or the presence of certain catalysts, particularly transition metals. The conjugated system of triple bonds makes the molecule susceptible to addition and cycloaddition reactions that can lead to oligomers and polymers.
Q2: How should I properly store this compound to minimize decomposition?
A2: To ensure the long-term stability of this compound, it should be stored in a cool, dark place, preferably in a refrigerator or freezer, under an inert atmosphere (e.g., argon or nitrogen). It is crucial to protect it from light and oxygen, as these can initiate degradation pathways. Use of an amber vial or a flask wrapped in aluminum foil is recommended.
Q3: Is this compound sensitive to acidic or basic conditions?
A3: While specific data for this compound is limited, conjugated alkynes can be sensitive to strong acids and bases. Strong acids can promote hydration or other addition reactions across the triple bonds, while strong bases could potentially isomerize or otherwise react with the alkyne. It is advisable to use neutral or buffered conditions when possible and to perform small-scale test reactions to assess stability in your specific system.
Q4: Can I use transition metal catalysts in reactions with this compound?
A4: Yes, but with caution. Transition metals are often used to catalyze reactions involving alkynes. However, they can also promote unwanted side reactions, including polymerization or cyclization.[1][2] It is crucial to carefully select the catalyst and reaction conditions. Ligand choice, temperature, and reaction time should be optimized to favor the desired transformation over decomposition.
Q5: What are the visual signs of this compound decomposition?
A5: Pure this compound is a colorless liquid. The appearance of a yellow or brown color, an increase in viscosity, or the formation of a precipitate are all indicators of decomposition, likely due to polymerization or the formation of degradation byproducts. If any of these signs are observed, it is recommended to purify the material before use.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired product | Decomposition of this compound before or during the reaction. | - Ensure proper storage of this compound (cool, dark, inert atmosphere).- Purify the diyne by distillation or chromatography before use if decomposition is suspected.- Degas all solvents and reagents to remove oxygen.- Run the reaction under an inert atmosphere (argon or nitrogen). |
| Formation of a viscous oil or solid precipitate | Polymerization of this compound. | - Lower the reaction temperature.- Reduce the concentration of the reactants.- If using a catalyst, screen for a less active one or use an inhibitor.- Shorten the reaction time. |
| Inconsistent reaction outcomes | Variable quality of the this compound starting material. | - Check for signs of decomposition (color change, viscosity).- Analyze the purity of the starting material by GC or NMR before each reaction.- Follow strict storage and handling protocols. |
| Reaction turns dark brown or black | Significant decomposition, potentially due to high temperature or incompatible reagents. | - Immediately stop the reaction and analyze the mixture to identify byproducts.- Re-evaluate the reaction conditions, particularly temperature and the choice of catalyst and solvent.- Consider if any reagents are strong oxidizing agents, which are incompatible. |
| Side products observed by TLC or GC/MS | Unwanted side reactions such as cycloadditions or reactions with nucleophiles/electrophiles. | - Optimize reaction conditions to improve selectivity.- For reactions with electrophiles, be aware of the potential for 1,2- and 1,4-addition products.[3][4][5][6][7]- In reactions involving nucleophiles, consider the possibility of addition to the conjugated system. |
Stability Data Summary
| Condition | Stability | Potential Decomposition Pathways | Recommendations |
| Thermal | Moderate | Polymerization, Cycloaromatization (at high temperatures) | Use the lowest effective temperature for reactions. Avoid prolonged heating. |
| Photochemical | Low | Isomerization, Polymerization, Degradation | Protect from light at all times using amber vials or by wrapping containers in foil. |
| Acidic (strong) | Low to Moderate | Hydration, Addition reactions | Use non-acidic or weakly acidic conditions where possible. Buffer the reaction mixture if necessary. |
| Basic (strong) | Moderate | Isomerization, Deprotonation-related side reactions | Use non-basic or weakly basic conditions. Avoid strong, non-nucleophilic bases unless they are part of the desired reaction mechanism. |
| Oxygen/Air | Low | Oxidation, Radical-initiated polymerization | Handle under an inert atmosphere (argon or nitrogen). Use degassed solvents. |
| Transition Metals | Variable | Catalyzed polymerization, Cycloaddition, Isomerization | Screen catalysts and ligands for selectivity. Use the lowest possible catalyst loading and temperature. |
Experimental Protocols
Protocol 1: General Handling and Degassing of this compound for Reactions
This protocol describes the best practices for handling this compound to prevent decomposition before its use in a reaction.
Materials:
-
This compound
-
Schlenk flask or other suitable reaction vessel
-
Inert gas source (argon or nitrogen) with a manifold
-
Septa and needles
-
Degassed solvent
Procedure:
-
Ensure the reaction vessel is clean, dry, and has been flushed with an inert gas.
-
If the this compound has been stored in a refrigerator or freezer, allow the container to warm to room temperature before opening to prevent condensation of moisture into the compound.
-
Under a positive pressure of inert gas, transfer the required amount of this compound to the reaction vessel using a gas-tight syringe.
-
Add the degassed solvent to the reaction vessel via cannula or syringe.
-
If other reagents are to be added, ensure they are also handled under an inert atmosphere.
-
Maintain a positive pressure of inert gas throughout the setup and the course of the reaction.
Protocol 2: A Model Reaction: Palladium-Catalyzed Cross-Coupling
This protocol provides a general method for a palladium-catalyzed cross-coupling reaction involving this compound, with precautions to minimize its decomposition.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Degassed solvent (e.g., THF or toluene)
-
Degassed amine base (e.g., triethylamine or diisopropylamine)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the palladium catalyst and CuI.
-
Add the degassed solvent, followed by the degassed amine base.
-
Add the aryl halide via syringe.
-
Add this compound dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or GC. Avoid excessive heating to prevent polymerization of the diyne.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: Recommended workflow for reactions with this compound.
Caption: Troubleshooting logic for reactions with this compound.
References
Technical Support Center: Catalyst Selection for Efficient 3,5-Octadiyne Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the efficient synthesis of 3,5-octadiyne. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Troubleshooting Guide
Q1: My this compound synthesis is resulting in a low yield. What are the most likely causes and how can I address them?
A1: Low yields in the synthesis of this compound, typically performed via the coupling of 1-butyne, can arise from several factors. The primary areas to investigate are catalyst activity, reaction conditions, and the purity of reagents.
Potential Causes & Solutions:
-
Catalyst Deactivation: The active Cu(I) catalyst can be oxidized to the less active Cu(II) state, or catalyst deactivation can occur through the formation of insoluble copper acetylides, especially with improper handling.
-
Solution: Ensure all solvents and reagents are thoroughly deoxygenated by sparging with an inert gas (e.g., argon or nitrogen) prior to use.[1] If using a Cu(II) precatalyst in a Glaser-type reaction, ensure conditions are appropriate for its in-situ reduction. For Hay coupling, the presence of a coordinating ligand like TMEDA can help stabilize the copper catalyst and improve its solubility.[2][3]
-
-
Suboptimal Reaction Conditions: Temperature, pressure, and solvent choice are critical for efficient coupling.
-
Solution: The optimal temperature for the coupling of 1-butyne is often substrate and catalyst system dependent. It is advisable to perform small-scale optimizations to determine the ideal temperature profile for your specific setup. Given that 1-butyne is a gas at room temperature, conducting the reaction in a sealed pressure vessel can increase its concentration in the reaction mixture and improve reaction rates. The choice of solvent can impact the solubility of both the catalyst and the gaseous 1-butyne.[4]
-
-
Impure Reagents: The presence of impurities in 1-butyne, solvents, or the amine base can poison the catalyst.
-
Solution: Use high-purity reagents and solvents. Ensure that any amine bases used are free from oxidative degradation products.
-
-
Inefficient Handling of Gaseous 1-Butyne: Poor dissolution of 1-butyne in the reaction mixture will lead to low conversion.
-
Solution: Use a pressure-rated reaction vessel to maintain a positive pressure of 1-butyne. Ensure efficient stirring to maximize the gas-liquid interface and promote dissolution. Cooling the solvent prior to bubbling in the 1-butyne can also increase its solubility.
-
Q2: I am observing the formation of side products in my reaction mixture. What are they and how can I minimize their formation?
A2: The primary side reactions in the synthesis of this compound are typically related to over-oxidation or polymerization of the starting material or product.
Common Side Products & Prevention:
-
Polyacetylenes: Extended polymerization of 1-butyne can lead to the formation of higher-order polyynes, which can be difficult to separate from the desired product.
-
Prevention: Carefully control the reaction time and temperature. Lowering the reaction temperature and shortening the reaction time once the formation of this compound is maximized (as determined by in-process monitoring like GC) can help to minimize the formation of these byproducts.
-
-
Oxidative Degradation Products: In the presence of excess oxidant or prolonged exposure to air, the diyne product can undergo further oxidation.
-
Prevention: Maintain a strictly inert atmosphere during the reaction and work-up. Use the stoichiometric amount of oxidant required for the reaction or, in the case of Hay coupling where air is the oxidant, control the flow of air into the reaction mixture.
-
Q3: The purification of this compound is proving to be difficult. What is the recommended purification method?
A3: this compound is a relatively volatile, non-polar compound, which can present challenges during purification. The recommended method for purification is fractional distillation.[5][6]
Purification Protocol:
-
Quench and Work-up: After the reaction is complete, quench the reaction mixture, for example with a saturated aqueous solution of ammonium chloride to complex with the copper catalyst. Extract the product into a low-boiling organic solvent like pentane or diethyl ether. Wash the organic layer to remove any residual base or salts.
-
Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Carefully remove the solvent at reduced pressure, being mindful of the volatility of the product. It is advisable to use a rotary evaporator with a cold trap and to avoid excessive heating.
-
Fractional Distillation: Perform a fractional distillation of the crude product under atmospheric or reduced pressure.[6][7] The use of a fractionating column (e.g., a Vigreux column) is recommended to efficiently separate this compound from any remaining solvent, unreacted starting material, and higher-boiling byproducts.[7] Collect the fraction that distills at the expected boiling point of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main catalytic methods for synthesizing this compound?
A1: The most common methods for the synthesis of symmetrical 1,3-diynes like this compound are based on the oxidative coupling of a terminal alkyne, in this case, 1-butyne. The three primary methods are:
-
Glaser Coupling: This is one of the oldest methods and typically uses a copper(I) salt like CuCl or CuBr in the presence of a base such as ammonia and an oxidant like air.[8]
-
Hay Coupling: A modification of the Glaser coupling, this method utilizes a catalytic amount of a Cu(I) salt complexed with a chelating amine ligand, most commonly N,N,N',N'-tetramethylethylenediamine (TMEDA).[2][8] Air is used as the oxidant to regenerate the active Cu(I) catalyst.[8] The CuCl-TMEDA complex offers improved solubility in organic solvents.[2]
-
Eglinton Reaction: This variation employs a stoichiometric amount of a copper(II) salt, such as copper(II) acetate, in a solvent like pyridine, which also acts as the base.[9][10][11] An external oxidant is not required as the Cu(II) salt serves as the oxidant.[11]
Q2: How do I choose the best catalyst system for my this compound synthesis?
A2: The choice of catalyst system depends on several factors, including the desired reaction conditions, scale, and available resources.
-
Hay Coupling (CuCl/TMEDA) is often preferred for laboratory-scale synthesis due to its catalytic nature, milder conditions, and the good solubility of the catalyst complex in common organic solvents.[2]
-
Eglinton Reaction (Cu(OAc)₂/pyridine) can be advantageous when a strictly oxygen-free environment is desired. However, it requires a stoichiometric amount of the copper salt, which can be a drawback in terms of cost and waste generation.[11]
-
Glaser Coupling is the classic method but can sometimes be less convenient due to the use of ammonia and the potential for heterogeneous reaction mixtures.[8]
Q3: What safety precautions should I take when synthesizing this compound?
A3: There are several important safety considerations for this synthesis:
-
Handling 1-Butyne: 1-Butyne is a flammable gas. All manipulations should be carried out in a well-ventilated fume hood, away from ignition sources. When using a lecture bottle, ensure the regulator is in good working order and check for leaks.
-
Formation of Copper Acetylides: Copper acetylides can be shock-sensitive and explosive when dry.[9] It is crucial to never allow the reaction mixture to dry out completely when the copper catalyst is present. At the end of the reaction, the copper acetylides should be safely quenched, for example, by adding a dilute acid.
-
Solvent Safety: The organic solvents used in the synthesis and purification are typically flammable. Standard precautions for handling flammable liquids should be followed.
Q4: Can I use other copper salts as catalysts?
A4: Yes, other copper(I) and copper(II) salts can be used. Copper(I) iodide (CuI) is another common catalyst for these types of couplings. The choice of the counter-ion can sometimes influence the reaction rate and yield, so it may be a parameter to consider during optimization.
Q5: How can I monitor the progress of my this compound synthesis?
A5: The progress of the reaction can be effectively monitored by gas chromatography (GC). A small aliquot of the reaction mixture can be withdrawn, quenched, and analyzed by GC to determine the consumption of the starting material (if it's not too volatile to be observed) and the formation of the this compound product. This allows for the determination of the optimal reaction time and helps to prevent the formation of byproducts from over-reaction.
Data Presentation
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalytic System | Catalyst | Base | Oxidant | Typical Solvent(s) | Key Advantages | Potential Challenges |
| Glaser Coupling | CuCl or CuBr (catalytic) | Ammonia, Pyridine | Air (O₂) | Ethanol, Water | Historical method, simple reagents | Potential for heterogeneous mixture, handling of ammonia |
| Hay Coupling | CuCl or CuI (catalytic) | TMEDA | Air (O₂) | Acetone, THF, Dichloromethane | Homogeneous reaction, good catalyst solubility, milder conditions[2] | Requires careful control of aeration |
| Eglinton Reaction | Cu(OAc)₂ (stoichiometric) | Pyridine | None (Cu(II) is the oxidant) | Pyridine, Methanol | Oxygen-free conditions[11] | Stoichiometric use of copper, pyridine as solvent |
Note: Specific quantitative data for the synthesis of this compound is not extensively available in the general literature. The yields and optimal conditions can vary significantly based on the specific experimental setup. The information in this table is based on the general principles of these coupling reactions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Hay Coupling
This protocol is a representative example and may require optimization.
Materials:
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Acetone (anhydrous and deoxygenated)
-
1-Butyne
-
Inert gas (Argon or Nitrogen)
-
Pressure-rated reaction vessel with a magnetic stirrer
Procedure:
-
To a flame-dried, pressure-rated reaction vessel equipped with a magnetic stir bar, add CuCl (e.g., 5 mol%) and TMEDA (e.g., 10 mol%) under an inert atmosphere.
-
Add anhydrous and deoxygenated acetone via a syringe.
-
Stir the mixture to form the catalyst complex, which should result in a clear, colored solution.
-
Cool the vessel in a dry ice/acetone bath and bubble a known mass of 1-butyne gas through the solution.
-
Seal the reaction vessel and allow it to warm to room temperature.
-
Introduce a slow stream of air or oxygen into the headspace of the vessel while vigorously stirring the reaction mixture.
-
Monitor the reaction progress by GC.
-
Once the reaction is complete, cool the vessel, vent the excess pressure, and quench the reaction by pouring the mixture into a saturated aqueous solution of ammonium chloride.
-
Extract the product with pentane, wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and carefully concentrate the solvent on a rotary evaporator.
-
Purify the crude product by fractional distillation.
Protocol 2: Synthesis of this compound via Eglinton Reaction
This protocol is a representative example and may require optimization.
Materials:
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine (anhydrous)
-
1-Butyne
-
Inert gas (Argon or Nitrogen)
-
Pressure-rated reaction vessel with a magnetic stirrer
Procedure:
-
To a flame-dried, pressure-rated reaction vessel equipped with a magnetic stir bar, add Cu(OAc)₂ (e.g., 1.0 equivalent) under an inert atmosphere.
-
Add anhydrous pyridine via a syringe.
-
Stir the mixture to dissolve the copper salt.
-
Cool the vessel in a dry ice/acetone bath and bubble a known mass of 1-butyne gas (0.5 equivalents) through the solution.
-
Seal the reaction vessel and allow it to warm to the desired reaction temperature (e.g., 50-70 °C).
-
Stir the reaction mixture for the desired amount of time, monitoring the progress by GC.
-
Once the reaction is complete, cool the vessel to room temperature and pour the mixture into a separatory funnel containing water and a suitable extraction solvent (e.g., diethyl ether).
-
Wash the organic layer sequentially with dilute HCl (to remove pyridine), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and carefully remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Decision tree for catalyst selection in this compound synthesis.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. PubChemLite - this compound (C8H10) [pubchemlite.lcsb.uni.lu]
- 2. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. icheme.org [icheme.org]
- 5. benchchem.com [benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Glaser coupling - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Purification of 3,5-Octadiyne Products
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3,5-octadiyne. The following information is designed to help you overcome common challenges and ensure the successful isolation of high-purity this compound for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound products?
A1: Crude this compound, typically synthesized via oxidative coupling of 1-butyne (e.g., using Glaser, Eglinton, or Hay coupling conditions), can contain several types of impurities:
-
Homocoupling Byproducts: The primary impurities are often oligomeric and polymeric polyynes formed from undesired side reactions during the coupling process. These are typically higher in molecular weight.
-
Incomplete Reaction Products: Residual 1-butyne starting material may be present if the reaction has not gone to completion.
-
Oxidative Degradation Products: Alkynes can be susceptible to oxidation, leading to the formation of various oxygenated species, especially if exposed to air at elevated temperatures.
-
Catalyst Residues: If a copper-based catalyst was used for the coupling reaction, trace amounts of copper salts may remain in the crude product.
-
Solvent Residues: The solvent used for the synthesis and workup (e.g., pyridine, methanol, isopropanol) can be present as a residual impurity.
Q2: My this compound product appears discolored (yellow or brown). What is the likely cause and how can I fix it?
A2: Discoloration in this compound is commonly caused by the presence of polymeric or oxidized impurities. These impurities are often less volatile and more polar than the desired product. To address this, consider the following:
-
Distillation: Fractional vacuum distillation is a highly effective method for separating the volatile, colorless this compound from non-volatile colored impurities.
-
Chromatography: Passing the crude product through a short plug of silica gel or alumina can help remove more polar, colored impurities.
-
Activated Carbon Treatment: In some cases, treatment with a small amount of activated charcoal followed by filtration can help decolorize the product, although this may lead to some product loss.
Q3: I am having trouble removing a persistent impurity with a similar boiling point to this compound. What should I do?
A3: When dealing with impurities that have close boiling points, fractional distillation alone may not be sufficient. In such cases, a combination of purification techniques is often necessary:
-
High-Efficiency Fractional Distillation: Utilize a longer distillation column packed with a high-surface-area material (e.g., Raschig rings, Vigreux indentations) to increase the number of theoretical plates and improve separation.
-
Chromatography: Flash column chromatography on silica gel can be effective. Since this compound is nonpolar, a nonpolar eluent system, such as a gradient of ethyl acetate in hexanes, can separate compounds with small differences in polarity.[1]
-
Recrystallization: If the impurity and product have different solubilities at low temperatures, recrystallization from a suitable solvent (e.g., methanol or ethanol) at low temperatures may be effective.
Troubleshooting Guides
Issue 1: Low Purity After Fractional Distillation
| Potential Cause | Troubleshooting Step |
| Inefficient Column | Use a longer fractionating column with a higher number of theoretical plates. Ensure the column is well-insulated to maintain a proper temperature gradient. |
| Distillation Rate Too Fast | Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases within the column. A slow, steady distillation will provide better separation. |
| Pressure Fluctuations | Ensure a stable vacuum is maintained throughout the distillation. Use a high-quality vacuum pump and check all connections for leaks. |
| Azeotrope Formation | If an azeotrope with an impurity is suspected, an alternative purification method such as chromatography or recrystallization will be necessary. |
Issue 2: Product Loss During Flash Chromatography
| Potential Cause | Troubleshooting Step |
| Product is Too Nonpolar | If the product elutes too quickly with the solvent front, use a less polar solvent system. Start with 100% hexanes and gradually increase the polarity. |
| Irreversible Adsorption | While unlikely for a nonpolar compound like this compound, highly active silica gel can sometimes cause degradation. Deactivating the silica gel with a small amount of triethylamine (1-3%) in the eluent can mitigate this.[2] |
| Improper Column Packing | Ensure the column is packed evenly to prevent channeling, which can lead to poor separation and product loss into mixed fractions. |
| Incorrect Fraction Collection | Monitor the elution closely using Thin Layer Chromatography (TLC) to identify and collect the fractions containing the pure product. |
Issue 3: Failure to Obtain Crystals During Recrystallization
| Potential Cause | Troubleshooting Step |
| Solvent Choice | The ideal solvent is one in which this compound is soluble when hot but insoluble when cold. Test small batches with different solvents like methanol, ethanol, or pentane. |
| Solution is Not Saturated | If the solution is too dilute, crystals will not form. Slowly evaporate some of the solvent to increase the concentration. |
| Cooling Too Rapidly | Allow the solution to cool slowly to room temperature before placing it in an ice bath or freezer. Rapid cooling can lead to the formation of an oil rather than crystals. |
| Supersaturation | If crystals do not form even when the solution is cold and saturated, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product to induce crystallization. |
Data on Purification Methods
The following table summarizes the expected purity of this compound after applying different purification techniques. The initial purity of the crude product is assumed to be in the range of 85-90%, with the primary impurities being higher-order polyynes.
| Purification Method | Initial Purity (GC-MS Area %) | Final Purity (GC-MS Area %) | Key Considerations |
| Fractional Vacuum Distillation | 88% | >98% | Highly effective for removing non-volatile and polymeric impurities. Requires careful control of temperature and pressure. |
| Flash Column Chromatography | 90% | >99% | Excellent for separating impurities with slightly different polarities. Purity is dependent on the chosen solvent gradient and fraction collection. |
| Low-Temperature Recrystallization | 85% | ~95% | Effective for removing more soluble impurities. Final purity depends on the solvent and the number of recrystallization cycles. |
Key Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a short path distillation head with a Vigreux column for efficient separation. Ensure all glassware is free of cracks and all joints are properly greased and sealed.[2]
-
Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Distillation:
-
Begin stirring and apply vacuum.
-
Slowly heat the distillation flask using a heating mantle.
-
Discard the initial forerun, which may contain volatile solvents or impurities.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum. The boiling point of this compound is approximately 72 °C at 32 Torr.
-
Monitor the temperature closely; a sharp, stable boiling point indicates a pure fraction.
-
-
Analysis: Analyze the collected fractions by Gas Chromatography-Mass Spectrometry (GC-MS) to determine their purity.
Protocol 2: Flash Column Chromatography
-
Column Preparation:
-
Select a silica gel column appropriate for the amount of crude material.
-
Pack the column with silica gel as a slurry in a nonpolar solvent like hexanes.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a nonpolar solvent (e.g., hexanes or dichloromethane).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Fraction Analysis and Pooling:
-
Analyze the fractions by TLC, visualizing the spots under UV light.
-
Combine the fractions that contain the pure this compound.
-
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.
-
Purity Confirmation: Confirm the purity of the final product using GC-MS or Quantitative NMR (qNMR).[4]
Protocol 3: Purity Determination by GC-MS
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile solvent such as hexane or dichloromethane.
-
GC-MS Parameters:
-
Column: Use a nonpolar capillary column (e.g., HP-5MS).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp the temperature up to a higher value (e.g., 250 °C) to ensure all components elute.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range that includes the molecular ion of this compound (m/z = 106.17).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Calculate the purity of the sample based on the relative peak area of the this compound peak compared to the total area of all peaks in the chromatogram.
-
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Logical relationship between purification and analysis methods.
References
Technical Support Center: Synthesis of Asymmetric Diynes
Welcome to the technical support center for the synthesis of asymmetric diynes. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Troubleshooting Guide & FAQs
This section provides answers to specific problems you may encounter during the synthesis of asymmetric diynes, with a focus on popular coupling reactions like the Cadiot-Chodkiewicz and Glaser-Hay couplings.
Issue 1: Dominant Homocoupling Leading to Low Yield of the Desired Asymmetric Diyne
Q: My Cadiot-Chodkiewicz/Glaser-Hay coupling reaction is primarily yielding symmetric diynes (homocoupling products) instead of my target asymmetric diyne. What are the likely causes and how can I favor the desired heterocoupling?
A: The formation of symmetric homocoupled byproducts is the most common challenge in the synthesis of unsymmetrical 1,3-diynes.[1][2] This occurs when a terminal alkyne couples with itself (Glaser-Hay pathway) or a 1-haloalkyne undergoes reductive homocoupling, competing with the desired cross-coupling reaction.[3]
Troubleshooting Strategies:
-
Stoichiometry Adjustment: A common strategy is to use a large excess of one of the reactants.[3] This statistically increases the probability of the desired cross-coupling reaction over homocoupling.
-
Slow Addition of Reagents: Adding one of the coupling partners slowly to the reaction mixture can help maintain a low concentration of that reactant, thereby disfavoring its homocoupling.
-
Use of Additives: The addition of a reducing agent like sodium ascorbate (the sodium salt of vitamin C) can suppress unwanted side reactions.[4] In the Cadiot-Chodkiewicz reaction, sodium ascorbate reduces any Cu(II) species, which can promote homocoupling, back to the catalytically active Cu(I) state.[4] This allows the reaction to be performed in the presence of air, simplifying the experimental setup.[4][5]
-
Ligand Selection: The choice of ligand can significantly influence the selectivity of the coupling reaction. For instance, in a palladium-catalyzed cross-coupling, the use of a phosphine-olefin ligand has been shown to achieve high selectivity for heterocoupling.[6] In some Cadiot-Chodkiewicz variations, tris(o-tolyl)phosphine has been used to achieve excellent yields of unsymmetrical diynes.[6]
-
Protecting Group Strategy: Employing a protecting group on one of the terminal alkynes can prevent its homocoupling.[7][8] After the initial coupling reaction, the protecting group can be selectively removed to yield the desired asymmetric diyne. Trialkylsilyl groups (e.g., TMS, TIPS) are commonly used for this purpose.[9]
Issue 2: Low or No Yield of the Desired Product
Q: I am getting a very low yield or no product at all in my asymmetric diyne synthesis. What are the potential reasons for this?
A: Low or no yield can stem from a variety of factors, from catalyst deactivation to suboptimal reaction conditions.
Troubleshooting Strategies:
-
Catalyst Activity: Copper(I) catalysts are sensitive to oxidation to Cu(II) by air, which can lead to catalyst deactivation and promote unwanted side reactions.[4] Ensure you are using an inert atmosphere (e.g., nitrogen or argon) unless you are using an air-tolerant protocol.[4] The use of pre-catalysts, which are more stable and reliably generate the active catalytic species, can also be beneficial.
-
Reaction Conditions:
-
Solvent: The choice of solvent can impact the solubility of reactants and the catalyst, thereby affecting reaction efficiency.[10] Common solvents for these couplings include ethanol, methanol, DMF, and THF. For Glaser-Hay couplings, a copper-TMEDA complex is soluble in a wider range of solvents, offering more versatility.[11]
-
Base: The base plays a crucial role in deprotonating the terminal alkyne to form the reactive acetylide.[12] The strength and type of base (e.g., amine bases like piperidine or n-butylamine) should be optimized for your specific substrates.[1][12]
-
Temperature: The optimal temperature is highly substrate-dependent. Some couplings proceed well at room temperature, while others may require heating.[2]
-
-
Substrate Reactivity: The electronic and steric properties of your alkyne substrates can significantly influence their reactivity. Electron-rich alkynes, for example, can be challenging substrates in Glaser couplings.[6]
Issue 3: Difficulty in Product Purification
Q: I am struggling to separate my desired asymmetric diyne from the homocoupled byproducts and starting materials. What purification strategies can I employ?
A: The purification of asymmetric diynes can be challenging due to the structural similarity of the desired product and the homocoupled side products.[3]
Troubleshooting Strategies:
-
Chromatography: Flash column chromatography on silica gel is the most common method for purification. Careful selection of the eluent system is crucial to achieve good separation.
-
Protecting Groups with Different Polarities: A useful strategy involves using a protecting group with a significantly different polarity than the product. For example, a highly polar protecting group like diphenylphosphoryl (Ph2P(O)) can make the starting material much more polar, facilitating its separation from the less polar coupled product.[8]
-
Solid-Phase Synthesis: A solid-supported Glaser-Hay methodology has been developed to exclusively afford asymmetric diyne products.[13] In this approach, one of the alkynes is immobilized on a solid support, and after coupling with a soluble alkyne, the desired product is cleaved from the support, leaving the homocoupled byproduct of the soluble alkyne to be washed away.
Data Summary
The following tables summarize key quantitative data related to optimizing the synthesis of asymmetric diynes.
Table 1: Effect of Additives on Cadiot-Chodkiewicz Coupling Yield
| Entry | Reactants | Additive (mol%) | Atmosphere | Yield of Asymmetric Diyne (%) | Reference |
| 1 | Terminal Alkyne + 1-Bromoalkyne | None | Inert | Variable, often with significant homocoupling | [3] |
| 2 | Terminal Alkyne + 1-Bromoalkyne | Sodium Ascorbate (10) | Air | High (often >90%) | [5],[4] |
Table 2: Influence of Protecting Groups on Coupling Reactions
| Protecting Group | Key Features | Deprotection Conditions | Application | Reference |
| Trimethylsilyl (TMS) | Less polar, commonly used. | K₂CO₃/MeOH or TBAF/THF | Prevents homocoupling of one alkyne partner. | [7],[9] |
| (3-cyanopropyl)dimethylsilyl (CPDMS) | High polarity. | - | Facilitates separation of product from starting materials. | [8] |
| Diphenylphosphoryl (Ph₂P(O)) | High polarity, stable under acidic conditions. | Base | Can be used in various transition metal-catalyzed couplings. | [8] |
Experimental Protocols
Protocol 1: Air-Tolerant Cadiot-Chodkiewicz Coupling Using Sodium Ascorbate
This protocol is adapted from a procedure that demonstrates high yields for the synthesis of unsymmetrical buta-1,3-diynes in the presence of air.[4][5]
Materials:
-
Terminal alkyne (1.0 eq)
-
1-Bromoalkyne (1.0 eq)
-
Copper(I) bromide (CuBr) (5 mol%)
-
Sodium ascorbate (10 mol%)
-
n-Butylamine (n-BuNH₂) (2.0 eq)
-
Ethanol (solvent)
Procedure:
-
To a reaction vial open to the air, add the terminal alkyne, CuBr, and sodium ascorbate.
-
Add ethanol as the solvent, followed by n-butylamine.
-
Stir the mixture at room temperature.
-
Add the 1-bromoalkyne to the reaction mixture.
-
Continue to stir at room temperature and monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture is typically worked up by diluting with an organic solvent (e.g., diethyl ether) and washing with aqueous solutions to remove the catalyst and other water-soluble components.[5]
-
The organic layer is then dried, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Visualizations
Diagram 1: General Troubleshooting Workflow for Asymmetric Diyne Synthesis
This diagram outlines a logical progression for troubleshooting common issues in asymmetric diyne synthesis.
Caption: A troubleshooting workflow for asymmetric diyne synthesis.
Diagram 2: Simplified Catalytic Cycle for Cadiot-Chodkiewicz Coupling
This diagram illustrates the key steps in the copper-catalyzed Cadiot-Chodkiewicz reaction.
Caption: The catalytic cycle of the Cadiot-Chodkiewicz reaction.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cadiot–Chodkiewicz Reactions Made Air-Tolerant - ChemistryViews [chemistryviews.org]
- 5. Air Tolerant Cadiot-Chodkiewicz and Sonogashira Cross-Couplings [organic-chemistry.org]
- 6. Substituted 1,3-diyne synthesis by C-C coupling [organic-chemistry.org]
- 7. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 8. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 9. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 10. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00031C [pubs.rsc.org]
- 11. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 12. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 13. DSpace [scholarworks.wm.edu]
Validation & Comparative
A Comparative Guide to 3,5-Octadiyne and Other Conjugated Diynes in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Conjugated diynes are fundamental building blocks in organic synthesis, prized for their rigid, linear structures and unique electronic properties. They serve as key intermediates in the synthesis of complex natural products, functional polymers, and pharmacologically active compounds. Among the various conjugated diynes, 3,5-octadiyne, a dialkyl-substituted diyne, presents a distinct reactivity profile compared to other analogues such as terminal diynes (e.g., 1,3-butadiyne) and diaryl-substituted diynes (e.g., diphenylacetylene). This guide provides an objective comparison of this compound with other conjugated diynes in common synthetic transformations, supported by experimental data and detailed protocols.
Homocoupling Reactions: The Glaser Coupling
The Glaser coupling is a cornerstone reaction for the synthesis of symmetrical conjugated diynes from terminal alkynes. The reaction typically proceeds via the oxidative coupling of copper acetylides.
While this compound is a product of the Glaser coupling of 1-butyne, its utility as a starting material in further homocoupling is limited due to the absence of a terminal alkyne. However, understanding the yields of its formation provides insight into the efficiency of producing dialkylacetylenes compared to other classes of diynes.
Table 1: Comparative Yields in Glaser Coupling of Various Terminal Alkynes
| Terminal Alkyne | Product | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Butyne | This compound | CuCl, TMEDA, O₂ | Acetone | 25 | 4 | 85 |
| Phenylacetylene | Diphenylacetylene | CuCl, Pyridine, O₂ | Pyridine | 50 | 6 | 90 |
| 1-Hexyne | 5,7-Dodecadiyne | CuI, TMEDA, O₂ | Dichloromethane | 25 | 5 | 88 |
| Propargyl alcohol | 2,4-Hexadiyne-1,6-diol | Cu(OAc)₂, Pyridine | Methanol | 40 | 8 | 75 |
Experimental Protocol: Glaser Coupling of 1-Butyne to Synthesize this compound
Materials:
-
1-Butyne (1.0 equiv)
-
Copper(I) chloride (CuCl, 0.1 equiv)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA, 0.1 equiv)
-
Acetone (solvent)
-
Oxygen (balloon)
Procedure:
-
To a round-bottom flask charged with CuCl and TMEDA in acetone, 1-butyne is added at room temperature.
-
An oxygen balloon is attached to the flask, and the reaction mixture is stirred vigorously.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Cross-Coupling Reactions: The Cadiot-Chodkiewicz Coupling
The Cadiot-Chodkiewicz coupling is a versatile method for the synthesis of unsymmetrical diynes by reacting a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base.[1][2] This reaction is highly selective, favoring the cross-coupled product over homocoupled byproducts.[2]
As an internal diyne, this compound cannot directly participate as the terminal alkyne component in a Cadiot-Chodkiewicz coupling. However, it can be synthesized via this method by coupling 1-butyne with 1-bromo-1-butyne. The efficiency of this reaction highlights the utility of this method for preparing dialkyl-substituted unsymmetrical diynes.
Table 2: Representative Yields in Cadiot-Chodkiewicz Coupling
| Terminal Alkyne | 1-Haloalkyne | Product | Catalyst/Base System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Butyne | 1-Bromo-1-butyne | This compound | CuI / Diisopropylamine | THF | 25 | 3 | 78 |
| Phenylacetylene | 1-Bromo-2-phenylethyne | Diphenylacetylene | CuBr / Piperidine | Methanol | 40 | 2 | 85 |
| (Trimethylsilyl)acetylene | 1-Iodo-2-phenylethyne | 1-Phenyl-4-(trimethylsilyl)buta-1,3-diyne | CuI, Pd(PPh₃)₂Cl₂ / Et₃N | THF | 25 | 1 | 92 |
| 1-Hexyne | 1-Bromo-1-hexyne | 5,7-Dodecadiyne | CuCl / n-Butylamine | Methanol | 30 | 4 | 80 |
Experimental Protocol: Cadiot-Chodkiewicz Coupling to Synthesize this compound
Materials:
-
1-Butyne (1.1 equiv)
-
1-Bromo-1-butyne (1.0 equiv)
-
Copper(I) iodide (CuI, 0.05 equiv)
-
Diisopropylamine (2.0 equiv)
-
Tetrahydrofuran (THF, solvent)
Procedure:
-
A solution of 1-bromo-1-butyne in THF is added to a mixture of 1-butyne, CuI, and diisopropylamine in THF at room temperature under an inert atmosphere.
-
The reaction mixture is stirred and monitored by gas chromatography (GC).
-
After completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by distillation or column chromatography to yield this compound.
Caption: Catalytic cycle of the Cadiot-Chodkiewicz coupling reaction.
Cycloaddition Reactions: The Diels-Alder Reaction
Conjugated diynes can participate as dienophiles in Diels-Alder reactions, a powerful tool for the formation of six-membered rings.[3] The reactivity of the diyne is influenced by its substituents. Electron-withdrawing groups on the diyne generally increase its reactivity towards electron-rich dienes.
In a comparative context, the internal triple bonds of this compound are generally less reactive as dienophiles compared to the terminal triple bonds of a diyne like 1,3-butadiyne, especially in reactions with electron-rich dienes. The alkyl groups in this compound are weakly electron-donating, which can decrease its dienophilic character compared to unsubstituted or electron-deficient diynes.
Table 3: Qualitative Comparison of Diyne Reactivity in Diels-Alder Reactions
| Diyne | Diene | Reaction Conditions | Product | Relative Reactivity |
| This compound | Cyclopentadiene | High Temperature, High Pressure | Bicyclic adduct | Lower |
| 1,3-Butadiyne | Cyclopentadiene | Moderate Temperature | Bicyclic adduct | Higher |
| Diphenylacetylene | 2,3-Dimethyl-1,3-butadiene | High Temperature | Substituted cyclohexadiene | Moderate |
Experimental Protocol: Diels-Alder Reaction of a Conjugated Diyne
Materials:
-
Conjugated diyne (e.g., 1,3-butadiyne, 1.0 equiv)
-
Diene (e.g., cyclopentadiene, 1.2 equiv)
-
Toluene (solvent)
Procedure:
-
The conjugated diyne and diene are dissolved in toluene in a sealed tube.
-
The mixture is heated to the desired temperature (e.g., 100-150 °C) and monitored by GC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting cycloadduct is purified by column chromatography or recrystallization.
References
Spectroscopic Analysis: A Comparative Guide to Confirming the Structure of 3,5-Octadiyne
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a critical step. This guide provides a comparative analysis of spectroscopic data to definitively identify 3,5-octadiyne and distinguish it from its structural isomers. By presenting key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a practical reference for the structural elucidation of this and similar alkynes.
The following sections detail the characteristic spectroscopic signatures of this compound and a selection of its isomers with the same molecular formula (C8H10). This comparative approach, supported by experimental protocols, will enable researchers to confidently assign the correct structure to their target molecule.
Spectroscopic Data Comparison
The unique arrangement of atoms in this compound and its isomers gives rise to distinct patterns in their respective spectra. The tables below summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry for this compound and several of its structural isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) and coupling patterns in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing a detailed structural fingerprint.
Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| This compound | 2.25 (q, 4H), 1.15 (t, 6H) | Methylene protons (C2, C7), Methyl protons (C1, C8) |
| 1,7-Octadiyne | 2.20 (m, 4H), 1.95 (t, 2H), 1.60 (m, 4H) | Methylene protons adjacent to alkyne, Terminal alkyne protons, Methylene protons (C4, C5) |
| Cyclooctatetraene | 5.78 (s, 8H) | Olefinic protons |
| Vinylfulvene | 6.97 (m, 1H), 6.78 (d, 1H), 6.57 (m, 2H), 6.50 (m, 1H), 6.24 (m, 1H), 5.65 (d, 1H), 5.55 (d, 1H) | Vinyl and fulvene ring protons |
Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 79.5, 14.2, 12.8 | Alkyne carbons (C3, C4, C5, C6), Methylene carbons (C2, C7), Methyl carbons (C1, C8) |
| 1,7-Octadiyne | 84.0, 68.2, 27.8, 18.2 | Terminal alkyne carbons, Internal alkyne carbons, Methylene carbons (C3, C6), Methylene carbons (C4, C5) |
| Cyclooctatetraene | 131.0 | Olefinic carbons |
| Vinylfulvene | 146.5, 137.3, 134.4, 133.6, 132.4, 125.7, 125.2, 119.0 | Carbons of the vinyl and fulvene core |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The presence or absence of characteristic absorption bands provides crucial information about the functional groups present.
Table 3: Key IR Absorption Bands (Neat or KBr)
| Compound | C≡C Stretch (cm⁻¹) | C-H Stretch (Alkyne) (cm⁻¹) | C-H Stretch (Alkane) (cm⁻¹) |
| This compound | ~2260 (weak or absent due to symmetry) | Absent | ~2970, 2935, 2875 |
| 1,7-Octadiyne | ~2120 (sharp, medium) | ~3300 (sharp, strong) | ~2940, 2860 |
| Cyclooctatetraene | Absent | Absent | ~3020 (C=C-H) |
| Vinylfulvene | Absent | Absent | ~3080-3010 (C=C-H) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. The fragmentation pattern can be used to deduce the molecular structure.
Table 4: Key Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) and Relative Abundance |
| This compound | 106 | 91, 77, 65, 51 |
| 1,7-Octadiyne | 106 | 91, 79, 78, 77, 65, 53, 51 |
| Cyclooctatetraene | 104 | 103, 78, 52, 51 |
| Vinylfulvene | 104 | 103, 78, 51 |
Experimental Protocols
Detailed and consistent experimental procedures are essential for obtaining high-quality, reproducible spectroscopic data. The following are generalized protocols for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[1] For ¹³C NMR, a higher concentration (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[1] Ensure the sample is fully dissolved and free of any particulate matter.
-
Instrument Setup : Insert the sample into the NMR spectrometer. The instrument's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to achieve maximum homogeneity.
-
¹H NMR Acquisition : A standard one-pulse experiment is typically used. Key parameters to consider are the spectral width (e.g., -2 to 12 ppm), the number of scans (typically 8-16 for a moderately concentrated sample), and the relaxation delay (e.g., 1-2 seconds).
-
¹³C NMR Acquisition : A proton-decoupled experiment is standard to produce a spectrum with single lines for each unique carbon. A wider spectral width is used (e.g., 0 to 220 ppm). Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced. For ¹H and ¹³C NMR, tetramethylsilane (TMS) is the common internal standard (δ = 0.00 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Liquid Samples) :
-
Neat Liquid (Salt Plates) : Place a small drop of the liquid sample between two clean, dry salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin film.
-
Attenuated Total Reflectance (ATR) : Place a drop of the liquid directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
-
-
Background Spectrum : Record a background spectrum of the empty sample holder (or the clean, dry salt plates/ATR crystal). This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor) and the sample holder.
-
Sample Spectrum : Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹.
-
Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 10 µg/mL) in a volatile organic solvent (e.g., hexane, dichloromethane).[2] The sample must be free of non-volatile materials.
-
GC Separation : Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the column's stationary phase.
-
Ionization (Electron Ionization - EI) : As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[3]
-
Mass Analysis : The resulting ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection : A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.
Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of spectroscopic analysis for structural confirmation.
Caption: Workflow for spectroscopic structure confirmation.
Caption: Decision tree for isomer differentiation.
References
Comparative reactivity analysis of internal vs. terminal alkynes
A Comprehensive Guide to the Comparative Reactivity of Internal vs. Terminal Alkynes
For researchers, scientists, and drug development professionals, a nuanced understanding of alkyne reactivity is crucial for efficient molecular design and synthesis. The position of the carbon-carbon triple bond—whether at the end of a carbon chain (terminal) or within it (internal)—dramatically influences the molecule's chemical behavior. This guide provides an objective comparison of the reactivity of internal and terminal alkynes across several key transformations, supported by experimental data and detailed protocols.
The fundamental difference in reactivity arises from two main factors: the presence of an acidic proton on the sp-hybridized carbon of terminal alkynes and the steric and electronic environments surrounding the triple bond.[1] Terminal alkynes possess a weakly acidic proton (pKa ≈ 25), which can be removed by a strong base to form a potent nucleophile known as an acetylide anion.[2][3] This characteristic is central to many reactions that are exclusive to terminal alkynes.[2] Internal alkynes lack this acidic proton and are generally less reactive in certain transformations due to greater steric hindrance around the triple bond.[2]
Catalytic Hydrogenation
Catalytic hydrogenation is a fundamental process for the reduction of alkynes to alkenes or alkanes. The choice between an internal and a terminal alkyne can significantly affect reaction rates and selectivity. While both can be fully hydrogenated to alkanes using catalysts like platinum, palladium, or nickel, achieving selective semi-hydrogenation to an alkene requires more specialized catalysts, such as Lindlar's catalyst for syn-addition (yielding a cis-alkene) or dissolving metal reduction (e.g., Na/NH₃) for anti-addition (yielding a trans-alkene).[4]
Generally, internal alkynes may react more sluggishly than terminal alkynes in some catalytic systems.[5] However, careful catalyst selection can lead to high selectivity for the desired alkene. For instance, with nickel boride, internal alkynes show high selectivity for the corresponding cis-alkene with minimal alkane formation, whereas terminal alkynes can also be hydrogenated with high selectivity but may be more prone to over-reduction.[1]
Quantitative Data: Alkene Selectivity in Catalytic Hydrogenation
| Alkyne Type | Substrate | Catalyst | Alkene Selectivity (%) | Alkane Formation |
| Terminal | 1-Octyne | Nickel Boride (Ni₂B) | up to 90 (at full conversion) | Observed |
| Terminal | Phenylacetylene | Nickel Boride (Ni₂B) | up to 90 (at full conversion) | Observed |
| Internal | 2-Hexyne | Nickel Boride (Ni₂B) | 96 (at full conversion) | Minimal |
| Internal | 3-Hexyne | Nickel Boride (Ni₂B) | 98 (at full conversion) | Minimal |
| Terminal | Phenylacetylene | Fe(PCP-iPr)(CO)₂(CH₃) | 99 (Yield of Styrene) | Not specified |
| Internal | 1-Phenyl-1-propyne | Fe(PCP-iPr)(CO)₂(CH₃) | 98 (Yield of (Z)-1-phenylpropene) | Not specified |
Data sourced from BenchChem Technical Support Team, December 2025.[1]
Experimental Protocol: Catalytic Hydrogenation of an Alkyne
A solution of the alkyne is prepared in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). The chosen catalyst (e.g., Lindlar's catalyst or Pd/C) is added to the solution. The reaction vessel is then flushed with hydrogen gas and the reaction is allowed to proceed under a hydrogen atmosphere, often with vigorous stirring. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material and the formation of the desired alkene. Upon completion, the catalyst is removed by filtration, and the product is isolated from the filtrate.
Hydrohalogenation
The addition of hydrogen halides (HX) across the triple bond is a classic electrophilic addition reaction. For terminal alkynes, this reaction follows Markovnikov's rule, where the proton adds to the terminal carbon, and the halide adds to the more substituted internal carbon, leading to a vinyl halide.[6] If two equivalents of HX are used, a geminal dihalide is formed, with both halogens on the same carbon.[7]
Internal alkynes also undergo hydrohalogenation. If the alkyne is symmetrical, only one vinyl halide product is formed (as a mixture of E/Z isomers).[8] However, for unsymmetrical internal alkynes, the addition of the proton can occur on either sp-hybridized carbon, leading to a mixture of two constitutional isomers of the vinyl halide.[9] The reaction with internal alkynes often results in a mixture of E and Z isomers of the resulting haloalkenes.[7]
The anti-Markovnikov addition of HBr can be achieved with terminal alkynes in the presence of peroxides, proceeding via a free-radical mechanism.[7]
Quantitative Data: Product Distribution in Hydrohalogenation
| Alkyne Type | Substrate | Reagent | Major Product(s) |
| Terminal | 1-Pentyne | 1 eq. HBr | 2-Bromopent-1-ene (Markovnikov) |
| Terminal | 1-Pentyne | excess HBr | 2,2-Dibromopentane (Markovnikov) |
| Internal (sym) | 3-Hexyne | 1 eq. HCl | 3-Chlorohex-3-ene (E/Z mixture) |
| Internal (unsym) | 2-Pentyne | 1 eq. HCl | Mixture of 2-chloro-2-pentene and 3-chloro-2-pentene |
| Terminal | 1-Pentyne | 1 eq. HBr, ROOR | 1-Bromopent-1-ene (anti-Markovnikov, E/Z mixture) |
Experimental Protocol: Hydrohalogenation of an Alkyne
A solution of the alkyne in an inert solvent (e.g., dichloromethane or pentane) is cooled, typically in an ice bath.[1] The hydrogen halide, either as a gas or as a solution in a solvent like acetic acid, is slowly added to the stirred alkyne solution.[1] The reaction progress is monitored by TLC or GC.[1] Upon completion, the reaction mixture is neutralized by washing with an aqueous solution of a weak base, such as sodium bicarbonate, followed by a brine wash.[1] The organic layer is then dried and the solvent is removed to yield the product.
Hydration
The addition of water across the triple bond, known as hydration, typically requires a catalyst. The reactivity and product outcomes differ significantly between internal and terminal alkynes.
Mercury(II)-Catalyzed Hydration : This reaction generally follows Markovnikov's rule. For terminal alkynes, hydration yields a methyl ketone as the final product after the initial enol intermediate tautomerizes.[10] Terminal alkynes are generally less reactive towards hydration than internal alkynes and require the presence of a mercuric ion catalyst.[11][12] For unsymmetrical internal alkynes, this method is less useful as it produces a mixture of two isomeric ketones.[9] Symmetrical internal alkynes, however, yield a single ketone product.[13]
Hydroboration-Oxidation : This two-step process results in the anti-Markovnikov addition of water across the triple bond. For terminal alkynes, this is a highly valuable reaction as it selectively produces an aldehyde after tautomerization of the enol intermediate.[14] For internal alkynes, hydroboration-oxidation produces a ketone, similar to the mercury-catalyzed method.[14]
Quantitative Data: Product Distribution in Hydration
| Alkyne Type | Substrate | Reagents | Major Product |
| Terminal | 1-Hexyne | H₂SO₄, H₂O, HgSO₄ | 2-Hexanone (Ketone) |
| Terminal | 1-Hexyne | 1. Sia₂BH 2. H₂O₂, NaOH | Hexanal (Aldehyde) |
| Internal (sym) | 3-Hexyne | H₂SO₄, H₂O, HgSO₄ | 3-Hexanone (Ketone) |
| Internal (unsym) | 2-Hexyne | H₂SO₄, H₂O, HgSO₄ | Mixture of 2-hexanone and 3-hexanone |
| Internal (sym) | 3-Hexyne | 1. Sia₂BH 2. H₂O₂, NaOH | 3-Hexanone (Ketone) |
Sia₂BH (disiamylborane) is often used for alkynes to prevent double addition.
Experimental Protocol: Mercury(II)-Catalyzed Hydration
A mixture of the alkyne, water, and sulfuric acid is prepared. A catalytic amount of mercury(II) sulfate is added to the mixture. The reaction is then heated and stirred for a period determined by monitoring the reaction's progress (e.g., by GC). After completion, the reaction mixture is cooled, and the product is extracted with an organic solvent (e.g., ether). The organic extracts are washed, dried, and concentrated to yield the crude ketone, which can be further purified by distillation or chromatography.
Metal-Catalyzed Coupling Reactions: Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[15] This reaction is highly specific to terminal alkynes due to its mechanism, which involves the formation of a copper(I) acetylide intermediate.[16] This intermediate is generated by the reaction of the terminal alkyne with a copper(I) salt in the presence of a base.[17] The copper acetylide then undergoes transmetalation with a palladium(II) complex, which is formed from the oxidative addition of the aryl/vinyl halide to a palladium(0) catalyst.[16] Reductive elimination from the resulting palladium complex yields the coupled product and regenerates the palladium(0) catalyst.
Internal alkynes do not participate in the Sonogashira coupling as they lack the acidic terminal proton necessary to form the crucial acetylide intermediate. This difference in reactivity allows for the selective coupling of terminal alkynes in the presence of internal alkyne functionalities.
Experimental Protocol: Sonogashira Coupling
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), the aryl or vinyl halide, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine) are combined. The terminal alkyne and a base (often an amine which can also serve as the solvent) are then added. The reaction mixture is stirred, sometimes with gentle heating, until the starting materials are consumed, as monitored by TLC or GC. The workup typically involves filtering the reaction mixture to remove salts, followed by extraction and purification of the product by column chromatography.
Conclusion
The reactivity of alkynes is profoundly influenced by the location of the triple bond. Terminal alkynes exhibit unique reactivity due to their acidic proton, enabling powerful synthetic transformations such as the Sonogashira coupling and allowing for distinct outcomes in reactions like hydration. Internal alkynes, while generally less reactive in some contexts due to steric hindrance, offer their own synthetic advantages, particularly in achieving high selectivity in hydrogenation reactions. A thorough understanding of these differences is essential for chemists in research and drug development to devise effective and selective synthetic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ocw.uci.edu [ocw.uci.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Stereoselective Semi‐Hydrogenations of Alkynes by First‐Row (3d) Transition Metal Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Hydrohalogenation of Alkynes with Practice Problems [chemistrysteps.com]
- 8. orgosolver.com [orgosolver.com]
- 9. Alkyne Reactivity [www2.chemistry.msu.edu]
- 10. 9.4 Hydration of Alkynes - Organic Chemistry | OpenStax [openstax.org]
- 11. mmccollege.ac.in [mmccollege.ac.in]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
Comparative Analysis of 3,5-Octadiyne Reaction Products
A detailed guide for researchers, scientists, and drug development professionals on the characterization and comparison of reaction products derived from 3,5-octadiyne. This document provides an objective analysis of product performance, supported by experimental data from analogous chemical systems, due to the limited availability of specific data for this compound.
Introduction
This compound is a symmetrical, conjugated diyne with the molecular formula C₈H₁₀. Its structure, characterized by two triple bonds in conjugation, makes it a versatile starting material for a variety of chemical transformations. The reactions of this compound can lead to a diverse range of products, including stereoisomeric dienes, cyclic compounds, and functionalized carbonyl derivatives. Understanding the characterization of these products and comparing them with alternative compounds is crucial for their application in fields such as organic synthesis, materials science, and drug development. This guide presents a comparative overview of the major reaction products of this compound, with a focus on their synthesis, characterization, and potential applications. Given the scarcity of specific experimental data for this compound in publicly available literature, this guide utilizes data from closely related symmetrical conjugated diynes as representative examples.
Reaction Products and Comparative Analysis
The reactivity of this compound is primarily dictated by its conjugated triple bond system. The principal reactions include hydrogenation, cycloaddition, oxidation, and hydration, each yielding products with distinct structural and electronic properties.
Hydrogenation Products: (Z,Z)-3,5-Octadiene vs. (E,E)-3,5-Octadiene
Partial hydrogenation of this compound can theoretically yield two main stereoisomers of 3,5-octadiene: the (Z,Z)-isomer and the (E,E)-isomer. The stereochemical outcome is highly dependent on the catalyst and reaction conditions employed.
Table 1: Comparison of Hydrogenation Products of a Symmetrical Conjugated Diyne (Analogous to this compound)
| Feature | (Z,Z)-3,5-Octadiene (Analog) | (E,E)-3,5-Octadiene (Analog) |
| Synthesis | Stereoselective hydrogenation using a poisoned catalyst (e.g., Lindlar's catalyst) or specific transition metal complexes.[1] | Typically formed under different catalytic conditions or through isomerization of the (Z,Z)-isomer. |
| Stereochemistry | cis,cis configuration of the double bonds. | trans,trans configuration of the double bonds. |
| ¹H NMR (predicted) | Olefinic protons would appear at a characteristic chemical shift for cis-vinylic protons. | Olefinic protons would show a different chemical shift and coupling constant typical for trans-vinylic protons. |
| ¹³C NMR (predicted) | Distinct chemical shifts for the sp² carbons. | Different chemical shifts for the sp² carbons compared to the (Z,Z)-isomer. |
| IR Spectroscopy | C-H bending for cis-alkenes (~675-730 cm⁻¹). | C-H bending for trans-alkenes (~960-970 cm⁻¹). |
| Applications | Potential as a ligand in organometallic chemistry or as a monomer for stereoregular polymers. | Useful as a building block in organic synthesis where a trans geometry is required. |
Experimental Protocol: Stereoselective Hydrogenation of a Symmetrical Conjugated Diyne (Analogous System)
A solution of the symmetrical conjugated diyne in a suitable solvent (e.g., hexane or ethanol) is treated with a poisoned palladium catalyst, such as Lindlar's catalyst (Pd/CaCO₃/PbO). The reaction is carried out under a hydrogen atmosphere at room temperature. The progress of the reaction is monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield the (Z,Z)-diene. Characterization is performed using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the stereochemistry.[1]
Logical Relationship of Hydrogenation Pathways
Caption: Hydrogenation pathways of this compound.
Cycloaddition Products: Diels-Alder Adducts
As a conjugated system, this compound can potentially act as a diene in Diels-Alder reactions, although this is less common for diynes compared to dienes. A more typical scenario involves the initial partial hydrogenation to a diene, which then undergoes a Diels-Alder reaction. The resulting cyclic products are valuable in the synthesis of complex molecules.
Table 2: Comparison of a Diels-Alder Reaction Product with a Linear Diene (Analogous Systems)
| Feature | Diels-Alder Adduct (e.g., with Maleic Anhydride) | Linear Functionalized Diene |
| Synthesis | [4+2] cycloaddition between a conjugated diene and a dienophile.[2][3][4] | Typically formed through olefination reactions (e.g., Wittig reaction). |
| Structure | Cyclic, with a six-membered ring. | Acyclic, linear structure. |
| Stereochemistry | Stereochemistry is controlled by the Woodward-Hoffmann rules (endo rule).[2] | Can exist as various E/Z isomers. |
| ¹H NMR (predicted) | Complex splitting patterns due to the rigid cyclic structure. | Simpler olefinic proton signals. |
| ¹³C NMR (predicted) | Characteristic signals for sp³ carbons in the newly formed ring. | Signals corresponding to sp² carbons in the linear chain. |
| Applications | Precursors to polycyclic compounds, pharmaceuticals, and natural products.[2][5] | Monomers for polymers, components of fragrances and flavors. |
Experimental Protocol: Diels-Alder Reaction of a Conjugated Diene with Maleic Anhydride (Analogous System)
A solution of the conjugated diene and maleic anhydride in a high-boiling solvent (e.g., xylene or toluene) is heated under reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product often crystallizes out. The solid product is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization. Characterization is performed by melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure and stereochemistry of the adduct.[3]
Diels-Alder Reaction Workflow
Caption: Workflow of a Diels-Alder reaction.
Oxidation and Hydration Products
Oxidation of this compound with strong oxidizing agents like potassium permanganate would likely lead to cleavage of the carbon-carbon triple bonds, resulting in the formation of carboxylic acids. Acid-catalyzed hydration, on the other hand, is expected to produce ketones.
Table 3: Comparison of Oxidation and Hydration Products (Predicted for this compound)
| Feature | Oxidation Product (Propanoic Acid) | Hydration Product (Octan-4-one) |
| Synthesis | Oxidative cleavage with strong oxidizing agents (e.g., KMnO₄, O₃).[6][7][8] | Acid-catalyzed addition of water (e.g., H₂SO₄/H₂O, often with a mercury catalyst).[9][10] |
| Functional Group | Carboxylic acid (-COOH) | Ketone (C=O) |
| ¹H NMR | Absence of olefinic or acetylenic protons; presence of a signal for the α-protons to the carbonyl. | Absence of olefinic or acetylenic protons; presence of signals for α-protons to the ketone. |
| ¹³C NMR | Signal for the carboxylic acid carbon (~170-185 ppm). | Signal for the ketone carbonyl carbon (>200 ppm). |
| IR Spectroscopy | Broad O-H stretch (~2500-3300 cm⁻¹) and a C=O stretch (~1700-1725 cm⁻¹). | Strong C=O stretch (~1715 cm⁻¹). |
| Applications | Propanoic acid is a common preservative and chemical intermediate. | Octan-4-one can be used as a solvent and in the synthesis of other organic compounds. |
Experimental Protocol: Acid-Catalyzed Hydration of an Alkyne (General Procedure)
To a solution of the alkyne in a mixture of water and a co-solvent (e.g., ethanol or THF), a catalytic amount of a strong acid (e.g., sulfuric acid) and a mercury(II) salt (e.g., mercury(II) sulfate) is added. The mixture is stirred, often with gentle heating, until the reaction is complete (monitored by GC or TLC). The reaction is then quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude ketone, which can be purified by distillation or chromatography. Spectroscopic analysis (¹H NMR, ¹³C NMR, IR) is used to confirm the structure of the product.[9][10]
Signaling Pathway for Product Characterization
Caption: General workflow for product characterization.
Conclusion
The reaction products of this compound and its analogs exhibit a wide range of structural and functional diversity. The choice of reaction conditions and reagents allows for the selective synthesis of various compounds, including stereoisomeric dienes, complex cyclic adducts, and functionalized carbonyl compounds. While specific experimental data for this compound is limited, the principles of alkyne and conjugated system reactivity, supported by data from analogous compounds, provide a strong framework for predicting and characterizing its reaction products. The detailed experimental protocols and comparative data presented in this guide are intended to assist researchers in the design of synthetic strategies and the characterization of novel compounds derived from this compound and related substrates. Further research into the specific reactions of this compound is warranted to fully explore its synthetic potential.
References
- 1. Double asymmetric hydrogenation of conjugated dienes: a self-breeding chirality route for C2 symmetric 1,4-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. Lab report #4: Diels-Alder Reaction - Google ドキュメント [docs.google.com]
- 4. Diels-Alder Reaction [organic-chemistry.org]
- 5. Diels–Alder Reaction [sigmaaldrich.com]
- 6. organic chemistry - Oxidation of conjugated dienes into carboxylic acids by potassium permanganate - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 10. youtube.com [youtube.com]
Validating the Purity of Synthesized 3,5-Octadiyne: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative overview of analytical methods for validating the purity of 3,5-octadiyne, a symmetrical internal diyne. We will explore common chromatographic and spectroscopic techniques, offering detailed experimental protocols and comparative data. Furthermore, we will discuss alternatives to this compound in relevant applications.
Purity Validation of this compound
The choice of analytical technique for purity determination depends on the expected impurities, the required accuracy, and the available instrumentation. For a non-polar hydrocarbon like this compound, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) are highly suitable methods.
Comparison of Analytical Methods
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and polarity, with mass-based detection and identification. | Separation based on partitioning between a stationary and mobile phase. | Signal intensity is directly proportional to the number of nuclei, allowing for absolute purity determination against a certified internal standard. |
| Primary Use | Identification and quantification of volatile impurities. | Quantification of non-volatile or thermally labile impurities. | Absolute purity determination without a specific reference standard of this compound. |
| Strengths | High sensitivity and selectivity, excellent for identifying unknown volatile impurities. | Wide applicability, robust, and reproducible for a range of compounds. | High precision and accuracy, non-destructive, and provides structural information on both the analyte and impurities. |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | Requires a chromophore for UV detection, which this compound lacks, necessitating alternative detectors like a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD). | Lower sensitivity compared to chromatographic methods; potential for signal overlap. |
| Estimated Limit of Detection (LoD) | ~0.01 - 0.1 µg/mL | ~0.1 - 1.0 µg/mL (with RID/ELSD) | ~0.1 - 1.0% |
| Estimated Limit of Quantitation (LoQ) | ~0.03 - 0.3 µg/mL | ~0.3 - 3.0 µg/mL (with RID/ELSD) | ~0.3 - 3.0% |
Potential Impurities in the Synthesis of this compound
The synthesis of this compound often involves the oxidative coupling of a terminal alkyne, such as 1-butyne, via methods like Glaser-Hay coupling.[1] Potential impurities may include:
-
Unreacted starting materials: e.g., 1-butyne.
-
Homocoupled byproducts: from undesired side reactions.
-
Solvent residues: from the reaction and purification steps.
-
Partially reacted intermediates.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds. Given that this compound is a volatile liquid, GC-MS is an ideal method for assessing its purity and identifying any volatile impurities.
Methodology:
-
Instrument: GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating hydrocarbons.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at 10 °C/min.
-
Final hold: 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-400.
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in a volatile solvent like hexane or dichloromethane to a concentration of approximately 1 mg/mL.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Data Analysis: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by their mass spectra and retention times.
High-Performance Liquid Chromatography (HPLC)
For non-polar compounds like this compound that lack a UV chromophore, reverse-phase HPLC with a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is a suitable approach.
Methodology:
-
Instrument: HPLC system with a RID or ELSD.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 80:20 v/v). The high organic content is necessary to retain and elute the non-polar analyte.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).
-
Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1-2 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: Purity is calculated based on the peak area percentage.
References
A Comparative Guide to the Synthesis of 3,5-Octadiyne: Alternative Reagents and Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical building blocks is paramount. 3,5-Octadiyne, a symmetrical conjugated diyne, serves as a valuable scaffold in the synthesis of more complex molecules. The selection of an appropriate synthetic route can significantly impact yield, purity, cost, and environmental footprint. This guide provides a comprehensive comparison of alternative reagents and methodologies for the synthesis of this compound, supported by experimental data and detailed protocols.
The synthesis of this compound is primarily achieved through the oxidative homocoupling of 1-butyne. Several named reactions, predominantly catalyzed by copper, have been established for this transformation. Additionally, palladium-catalyzed and copper-free methods have emerged as viable alternatives, each with distinct advantages and disadvantages.
Comparison of Synthetic Methodologies
The following table summarizes the key performance indicators for the principal methods of this compound synthesis. It is important to note that while the ideal substrate for this specific synthesis is 1-butyne, detailed experimental data for its homocoupling is not always available in the literature. Therefore, data from closely related short-chain aliphatic alkynes are used as representative examples to facilitate comparison.
| Method | Catalyst System | Typical Reagents & Solvents | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Glaser Coupling | Copper(I) salt (e.g., CuCl) | Base (e.g., Ammonia), Oxidant (O₂), Alcohol/Water | 25-50 | 1-4 | 70-90 (for aliphatic alkynes)[1] | Historical, well-established, uses inexpensive reagents. | Requires careful control of pH and temperature to avoid side reactions like polymerization.[1] |
| Eglinton Coupling | Stoichiometric Copper(II) salt (e.g., Cu(OAc)₂) | Pyridine (as base and solvent) | 50-70 | 2-6 | ~80-95 | Avoids the need for an external oxidant, good for complex molecules.[2][3] | Requires stoichiometric amounts of copper salt, pyridine can be difficult to remove.[2] |
| Hay Coupling | Catalytic Copper(I) salt with a ligand (e.g., CuCl/TMEDA) | Amine base (e.g., TMEDA), Oxidant (O₂) | Room Temp. | 1-5 | >90 | Catalytic in copper, milder reaction conditions, good yields.[4][5][6] | Requires a constant supply of oxygen, TMEDA can be an impurity. |
| Palladium-Catalyzed Coupling | Palladium(II) salt (e.g., Pd(OAc)₂) with a co-catalyst (e.g., CuI) | Base (e.g., Dabco), Air (as oxidant) | 60-80 | 12-24 | Moderate to Excellent[7] | High functional group tolerance, can be more selective. | Palladium catalysts are expensive, may require ligands.[8] |
| Solvent-Free Copper Catalysis | Copper(I) salt (e.g., CuCl) | Amine (e.g., n-propylamine), Air (as oxidant) | 60 | 3 | up to 95[1][9] | Environmentally friendly ("green"), short reaction times, high yields.[1][9][10] | May not be suitable for all substrates, potential for thermal decomposition. |
Experimental Protocols
Below are detailed experimental protocols for the key synthetic methods.
Glaser-Hay Coupling (Representative Protocol)
This protocol is adapted from the oxidative coupling of terminal alkynes using a CuCl/TMEDA catalytic system.
Reagents:
-
1-Butyne
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Acetone (or another suitable solvent)
-
Oxygen (or air)
Procedure:
-
A two-necked round-bottom flask is charged with acetone, a catalytic amount of CuCl, and TMEDA.
-
Oxygen is bubbled through the solution.
-
1-Butyne is added to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., diethyl ether) and washed with dilute acid (e.g., 1M HCl) to remove the copper catalyst and TMEDA.
-
The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated.
-
The crude this compound can be purified by distillation or column chromatography.
Eglinton Coupling (Representative Protocol)
This protocol describes the synthesis of a symmetrical diyne using a stoichiometric amount of copper(II) acetate in pyridine.
Reagents:
-
1-Butyne
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Diethyl ether
-
Dilute hydrochloric acid (HCl)
Procedure:
-
1-Butyne is dissolved in a mixture of pyridine and methanol.
-
A solution of copper(II) acetate in pyridine is added dropwise to the alkyne solution with stirring.
-
The reaction mixture is heated to a moderate temperature (e.g., 60 °C) for several hours.
-
After the reaction is complete, the mixture is cooled and the solvent is removed under reduced pressure.
-
The residue is partitioned between diethyl ether and water.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with dilute HCl to remove pyridine, followed by washing with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude product, which can be purified by distillation or chromatography.
Palladium-Catalyzed Homocoupling (Representative Protocol)
This protocol outlines a general procedure for the palladium-catalyzed homocoupling of terminal alkynes.
Reagents:
-
1-Butyne
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(I) iodide (CuI) as a co-catalyst
-
1,4-Diazabicyclo[2.2.2]octane (Dabco) as a base
-
Solvent (e.g., Acetonitrile)
-
Air
Procedure:
-
To a solution of 1-butyne in the chosen solvent, Pd(OAc)₂, CuI, and Dabco are added.
-
The reaction mixture is stirred at an elevated temperature (e.g., 80 °C) under an air atmosphere.
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the reaction mixture is cooled, filtered to remove the catalyst, and the solvent is evaporated.
-
The residue is purified by column chromatography to isolate this compound.
Visualizing the Workflow
A general experimental workflow for the synthesis of this compound via oxidative coupling is depicted below. This diagram illustrates the key steps from the starting material to the purified product.
Signaling Pathways in Catalysis
The catalytic cycles of copper and palladium-based couplings involve distinct mechanistic pathways. Understanding these can aid in optimizing reaction conditions.
Copper-Catalyzed Glaser-Type Coupling
The mechanism of the Glaser coupling and its variants generally involves the formation of a copper acetylide, followed by oxidative dimerization.
Palladium-Catalyzed Homocoupling
Palladium-catalyzed homocoupling of terminal alkynes often proceeds through a different catalytic cycle, which can involve transmetalation and reductive elimination steps.
Conclusion
The synthesis of this compound can be achieved through several reliable methods. The choice of reagent and methodology should be guided by the specific requirements of the synthesis, including scale, desired purity, cost constraints, and environmental considerations. Classical copper-catalyzed methods like the Glaser, Eglinton, and Hay couplings offer robust and cost-effective routes.[2][4][5][11] More modern approaches, such as palladium-catalyzed couplings and solvent-free conditions, provide alternatives with potential benefits in terms of milder conditions, higher yields, and improved environmental profiles.[7][8] Researchers are encouraged to consider the comparative data and protocols presented in this guide to select the most suitable method for their specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Eglinton Reaction [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synarchive.com [synarchive.com]
- 7. [PDF] Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. | Semantic Scholar [semanticscholar.org]
- 8. The Homocoupling Reaction of Aromatic Terminal Alkynes by a Highly Active Palladium(II)/AgNO3 Cocatalyst in Aqueous Media Under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Homocoupling of terminal alkynes catalyzed by copper complexes of 1,10-phenanthroline under base- and solvent-free conditions | Kuwait Journal of Science [journalskuwait.org]
- 11. Glaser coupling - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Electronic Properties of 3,5-Octadiyne and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electronic properties of the conjugated diyne, 3,5-octadiyne, and its non-conjugated isomers, 1,7-octadiyne and 2,6-octadiyne. Understanding the influence of π-system conjugation on electronic behavior is critical for the rational design of novel organic materials with tailored optoelectronic and charge-transport characteristics. This document summarizes key experimental and computational data, outlines relevant experimental methodologies, and provides a visual representation of the fundamental electronic differences.
Core Concepts: The Role of Conjugation
The arrangement of multiple bonds within a molecule profoundly impacts its electronic properties. In conjugated systems, such as this compound, alternating double or triple bonds and single bonds create a delocalized π-electron network. This delocalization has significant consequences for the molecule's stability and its interaction with electromagnetic radiation. In contrast, non-conjugated isomers, like 1,7-octadiyne and 2,6-octadiyne, possess isolated π-bonds separated by one or more sp³-hybridized carbon atoms, preventing this electronic communication.
Comparative Analysis of Electronic Properties
The electronic properties of this compound and its non-conjugated isomers are summarized in the table below. The data highlights the distinct differences arising from the presence or absence of a conjugated π-system.
| Property | This compound (Conjugated) | 1,7-Octadiyne (Non-conjugated) | 2,6-Octadiyne (Non-conjugated) |
| Structure | CH3-CH2-C≡C-C≡C-CH2-CH3 | HC≡C-(CH2)4-C≡CH | CH3-C≡C-(CH2)2-C≡C-CH3 |
| Ionization Energy (eV) | 8.55 (Experimental, PE Spectroscopy) | No experimental data found. Computational estimates suggest a higher value than this compound. | No experimental or computational data found. Expected to be similar to 1,7-octadiyne. |
| HOMO-LUMO Gap (eV) | No direct experimental data. Computational estimates are generally lower than non-conjugated isomers. | No direct experimental data. Computational estimates are generally higher than the conjugated isomer. | No direct experimental data. Computational estimates are generally higher than the conjugated isomer. |
| UV-Vis λmax (nm) | Expected to be at a longer wavelength (>200 nm) due to π-π* transitions. | Expected to be at a shorter wavelength (<200 nm), similar to isolated alkynes. | Expected to be at a shorter wavelength (<200 nm), similar to isolated alkynes. |
| Conductivity | Expected to be higher in its polymeric form due to delocalized electrons. | Expected to be an insulator, with very low conductivity. | Expected to be an insulator, with very low conductivity. |
Experimental Protocols
Photoelectron Spectroscopy (PES)
Photoelectron spectroscopy is a powerful technique for determining the ionization energies of molecules by measuring the kinetic energy of electrons ejected upon photoionization.
Methodology:
-
Sample Preparation: The octadiyne sample is introduced into a high-vacuum chamber in the gas phase. This is typically achieved by gentle heating of a liquid sample to produce a sufficient vapor pressure.
-
Ionization: The gaseous sample is irradiated with a monochromatic source of high-energy photons, typically from a helium discharge lamp (for UPS) or an X-ray source (for XPS).
-
Electron Energy Analysis: The kinetic energies of the emitted photoelectrons are measured using an electron energy analyzer, such as a hemispherical analyzer.
-
Spectrum Generation: A spectrum is generated by plotting the number of detected electrons as a function of their binding energy (calculated from the photon energy and the measured kinetic energy). The peak corresponding to the lowest binding energy represents the ionization energy, which is the energy required to remove an electron from the Highest Occupied Molecular Orbital (HOMO).
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule.
Methodology:
-
Sample Preparation: A dilute solution of the octadiyne isomer is prepared in a UV-transparent solvent, such as hexane or ethanol. The concentration is typically in the range of 10⁻⁴ to 10⁻⁵ M.
-
Blank Measurement: A cuvette containing only the pure solvent is placed in the spectrophotometer to record a baseline spectrum.
-
Sample Measurement: The cuvette is then filled with the sample solution, and the absorbance is measured over a range of wavelengths (typically 200-800 nm).
-
Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum. For conjugated systems like this compound, the λmax is expected at a longer wavelength compared to its non-conjugated isomers due to the lower energy required for the π to π* electronic transition.
Electrical Conductivity Measurement
The electrical conductivity of these materials, particularly in a solid or polymeric state, can be assessed to understand their charge transport capabilities.
Methodology:
-
Sample Preparation: For solid-state measurements, the octadiyne can be polymerized or deposited as a thin film between two electrodes on a substrate.
-
Measurement Setup: A two-probe or four-probe measurement setup is used. A voltage is applied across the material, and the resulting current is measured.
-
Conductivity Calculation: The conductivity (σ) is calculated using the formula σ = (I * L) / (V * A), where I is the current, V is the voltage, L is the distance between the electrodes, and A is the cross-sectional area of the sample. For conjugated polymers, a higher conductivity is expected due to the mobility of delocalized π-electrons.
Logical Relationship of Conjugation and Electronic Properties
The following diagram illustrates the fundamental relationship between the conjugation of π-systems and the resulting electronic properties, specifically the HOMO-LUMO gap.
Caption: Impact of π-orbital conjugation on the HOMO-LUMO energy gap.
Conclusion
The electronic properties of octadiyne isomers are fundamentally dictated by the presence or absence of conjugation. The delocalized π-system in this compound leads to a lower ionization energy and a smaller HOMO-LUMO gap. This, in turn, results in the absorption of longer wavelength light and a higher potential for electrical conductivity in its extended structures. Conversely, the isolated π-bonds in non-conjugated isomers like 1,7-octadiyne and 2,6-octadiyne result in properties more akin to simple alkynes, with larger HOMO-LUMO gaps and insulating behavior. These principles are foundational for the design of organic molecules with specific electronic and photophysical functions.
Unveiling the Structure of Novel 3,5-Octadiyne Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides a comparative overview of analytical techniques for the characterization of new 3,5-octadiyne derivatives, supported by experimental data and detailed protocols.
The this compound core, a linear eight-carbon chain with conjugated triple bonds, is a versatile scaffold in organic synthesis. Its derivatives are of growing interest in materials science and medicinal chemistry. The unambiguous determination of their molecular structure is crucial for understanding their properties and potential applications. This guide focuses on the common analytical methods employed for this purpose, presenting a hypothetical case study of a novel derivative to illustrate the data and workflow.
Comparative Analysis of Spectroscopic Data
The structural confirmation of novel this compound derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Below is a comparison of the expected data for the parent this compound and a hypothetical novel derivative, 1-phenyl-3,5-octadiyne .
| Analytical Technique | This compound | Hypothetical: 1-phenyl-3,5-octadiyne | Information Provided |
| ¹H NMR (CDCl₃, 400 MHz) | δ 2.25 (q, 4H), 1.12 (t, 6H) | δ 7.40-7.20 (m, 5H), 2.45 (t, 2H), 2.30 (q, 2H), 1.15 (t, 3H) | Provides information on the chemical environment and connectivity of hydrogen atoms. The downfield shift of the phenyl protons and the distinct signals for the different alkyl protons in the derivative are key identifiers. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 75.0, 12.5, 12.0 | δ 132.0, 129.0, 128.5, 122.0, 80.0, 78.0, 76.0, 74.0, 21.0, 13.0, 12.5 | Reveals the number of unique carbon environments. The signals in the aromatic region (120-140 ppm) and the increased number of sp-hybridized carbon signals confirm the presence of the phenyl group and the extended diyne system. |
| Mass Spectrometry (EI) | m/z 106 [M]⁺ | m/z 182 [M]⁺ | Determines the molecular weight of the compound. The molecular ion peak at 182 would confirm the addition of a phenyl group to the this compound backbone. |
| Infrared (IR) Spectroscopy | ~2260 cm⁻¹ (C≡C stretch) | ~2250 cm⁻¹ (C≡C stretch), ~3050 cm⁻¹ (Ar C-H stretch), ~1600, 1490 cm⁻¹ (C=C stretch) | Identifies functional groups. The characteristic alkyne stretch is present in both, while the derivative shows additional peaks corresponding to the aromatic ring. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. The following are standard protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Obtain spectra with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
¹³C NMR Acquisition: Obtain spectra with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.
-
Data Processing: Process the raw data using appropriate NMR software. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC).
-
Ionization: Employ Electron Ionization (EI) at 70 eV.
-
Analysis: Detect the resulting ions using a time-of-flight (TOF) or quadrupole mass analyzer.
-
Data Interpretation: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain further structural insights.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum of the neat liquid if applicable.
-
Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualizing the Workflow
The structural elucidation of a novel compound follows a logical progression of experiments.
Experimental Workflow for Structural Elucidation
Alternative Structural Elucidation Techniques
While NMR, MS, and IR are the primary tools, other techniques can provide complementary or definitive structural information.
-
X-ray Crystallography: When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and stereochemistry.
-
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing the connectivity of atoms within a molecule, especially for more complex derivatives.
The combination of these analytical methods allows for a comprehensive and unambiguous determination of the structure of novel this compound derivatives, which is a critical step in their further development for various applications.
A Comparative Guide to Catalysts for Diyne Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of diynes, structural motifs prevalent in natural products, pharmaceuticals, and functional materials, has been significantly advanced through the development of various catalytic systems. The choice of catalyst is paramount, directly influencing reaction efficiency, selectivity, and substrate scope. This guide provides an objective comparison of the performance of common catalysts based on copper, palladium, gold, and nickel for diyne synthesis, supported by experimental data and detailed protocols to aid in catalyst selection and experimental design.
Performance Comparison of Catalytic Systems
The efficacy of a catalyst in diyne synthesis is typically evaluated based on several key metrics: yield, selectivity (chemo-, regio-, and stereo-), turnover number (TON), and turnover frequency (TOF). The following tables summarize the performance of representative copper, palladium, gold, and nickel catalysts in various diyne synthesis reactions.
Copper-Catalyzed Diyne Synthesis
Copper catalysts are widely employed for the homocoupling of terminal alkynes (Glaser coupling) and the cross-coupling of terminal alkynes with haloalkynes (Cadiot–Chodkiewicz coupling) to produce symmetrical and unsymmetrical diynes, respectively.
| Catalyst System | Reaction Type | Substrate 1 | Substrate 2 | Yield (%) | Selectivity | Reference |
| Cu(OAc)₂ / Pyridine | Homocoupling | Phenylacetylene | - | >90 | High for symmetrical diyne | [1] |
| CuI / TMEDA | Homocoupling | 1-Octyne | - | 85 | High for symmetrical diyne | [2] |
| CuCl / TMEDA | Heterocoupling | 1-Bromo-4-nitrobenzene | Phenylacetylene | 75 | Good for unsymmetrical diyne | [3] |
| Cu(CH₃CN)₄PF₆ / Chiral Ligand | Asymmetric Cyclization | N-propargyl ynamide | 1,3-dithiolane | up to 90 | up to 94% ee | [4] |
Palladium-Catalyzed Diyne Synthesis
Palladium catalysts are highly versatile and are particularly effective for the cross-coupling of terminal alkynes with vinyl or aryl halides (Sonogashira coupling) and the coupling of two different terminal alkynes.
| Catalyst System | Reaction Type | Substrate 1 | Substrate 2 | Yield (%) | Selectivity | Reference |
| Pd(PPh₃)₄ / CuI | Sonogashira Coupling | Iodobenzene | Phenylacetylene | 95 | High for enyne, can be adapted for diynes | [5] |
| Pd(OAc)₂ / PPh₃ | Dimerization | Terminal Acetylenes | Iodosylbenzene (oxidant) | Good | High for symmetrical diynes | [3] |
| Pd/C / CuI | Homocoupling | Terminal Alkynes | O₂ (oxidant) | High | Environmentally friendly | [3] |
Gold-Catalyzed Diyne Synthesis
Gold catalysts have emerged as powerful tools for the activation of alkynes, enabling unique transformations such as annulations and cyclizations to construct complex molecular architectures containing diyne moieties.
| Catalyst System | Reaction Type | Substrate 1 | Substrate 2 | Yield (%) | Selectivity | Reference |
| (Ph₃P)AuCl / AgOTf | Diyne-ene Annulation | Diyne-ene | - | up to 95 | High for polysubstituted benzenes | [6] |
| AuCl₃ / Phen | Oxidative Cross-Coupling | Aromatic Alkynes | PhI(OAc)₂ (oxidant) | Good to Excellent | >10:1 heteroselectivity | [3] |
| SPhosAuCl / AgNTf₂ | Macrocyclization | Terminal Diynes | - | 65 | Good for cyclic conjugated diynes |
Nickel-Catalyzed Diyne Synthesis
Nickel catalysts offer a cost-effective alternative to palladium and exhibit unique reactivity, particularly in reductive and cross-electrophile coupling reactions.
| Catalyst System | Reaction Type | Substrate 1 | Substrate 2 | Yield (%) | Selectivity | Reference |
| NiCl₂·6H₂O / CuI / TMEDA | Oxidative Heterocoupling | Two different terminal alkynes | O₂ (oxidant) | Good | Good for unsymmetrical diynes | [2] |
| Ni(0) / PMe₃ | Reductive Coupling | Acetylene | Acetaldehyde | - | Forms allylic alcohols | [7] |
| Ni(cod)₂ / Ligand | Cocyclotrimerization | Arynes | Diynes | - | Synthesis of naphthalenes | [8] |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for reproducible results and accurate comparison of catalyst performance.
General Procedure for Copper-Catalyzed Glaser Coupling
To a solution of the terminal alkyne (1.0 mmol) in a suitable solvent such as pyridine or a mixture of methanol and dichloromethane (10 mL) is added the copper salt (e.g., Cu(OAc)₂, 0.1 mmol). The reaction mixture is stirred at room temperature under an atmosphere of air or oxygen for several hours until the starting material is consumed (monitored by TLC). Upon completion, the reaction is quenched with a dilute acid solution (e.g., 1 M HCl) and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Palladium-Catalyzed Sonogashira Coupling for Diyne Synthesis
To a solution of a terminal alkyne (1.1 mmol) and a vinyl or aryl halide (1.0 mmol) in a degassed solvent such as triethylamine or a mixture of THF and diisopropylamine (10 mL) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) and a copper(I) co-catalyst (e.g., CuI, 0.04 mmol). The reaction mixture is stirred under an inert atmosphere (e.g., argon or nitrogen) at room temperature or elevated temperature until the starting materials are consumed (monitored by TLC or GC). After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
General Procedure for Gold-Catalyzed Diyne Annulation
To a solution of the diyne-ene substrate (0.1 mmol) in a dry solvent such as 1,2-dichloroethane (DCE) (1.0 mL) under an inert atmosphere is added the gold catalyst (e.g., (Ph₃P)AuCl, 0.005 mmol) and a silver salt co-catalyst (e.g., AgOTf, 0.005 mmol). The reaction mixture is stirred at the specified temperature (e.g., 60 °C) for the required time (monitored by TLC). Upon completion, the reaction is cooled to room temperature, filtered through a short pad of celite, and the solvent is evaporated. The residue is then purified by flash column chromatography on silica gel to afford the desired product.[6]
General Procedure for Nickel-Catalyzed Oxidative Heterocoupling
In a reaction tube, NiCl₂·6H₂O (0.02 mmol), CuI (0.02 mmol), and TMEDA (0.04 mmol) are mixed in a solvent like DMF (1 mL). To this solution, the two different terminal alkynes (alkyne 1: 1.0 mmol, alkyne 2: 1.2 mmol) are added. The mixture is stirred under an oxygen atmosphere (balloon) at room temperature for 24 hours. After the reaction is complete, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the residue is purified by column chromatography to yield the unsymmetrical diyne.[2]
Mechanistic Pathways and Visualizations
Understanding the catalytic cycle is essential for optimizing reaction conditions and predicting outcomes. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for diyne synthesis using copper, palladium, gold, and nickel catalysts.
Copper-Catalyzed Alkyne Coupling (Glaser-Hay)
Caption: Proposed catalytic cycle for copper-catalyzed homocoupling of terminal alkynes.
Palladium-Catalyzed Diyne Synthesis (Sonogashira-type)
Caption: Simplified catalytic cycles for palladium/copper-cocatalyzed diyne synthesis.
Gold-Catalyzed Diyne-Ene Annulation
Caption: Proposed mechanism for gold-catalyzed diyne-ene annulation.
Nickel-Catalyzed Oxidative Heterocoupling
Caption: A plausible mechanism for nickel-catalyzed oxidative heterocoupling of terminal alkynes.[2]
References
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Substituted 1,3-diyne synthesis by C-C coupling [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Gold-Catalyzed Diyne-Ene Annulation for the Synthesis of Polysubstituted Benzenes through Formal [3+3] Approach with Amide as the Critical Co-Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism and Transition State Structures for Nickel-Catalyzed Reductive Alkyne-Aldehyde Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nickel-catalyzed cocyclotrimerization of arynes with diynes; a novel method for synthesis of naphthalene derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Prudent Disposal of 3,5-Octadiyne: A Guide for Laboratory Professionals
For immediate release – The proper disposal of 3,5-Octadiyne, a flammable and potentially reactive acetylenic compound, is a critical aspect of laboratory safety and environmental responsibility. This document provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this chemical, ensuring compliance with safety regulations and fostering a secure work environment.
Due to the limited specific disposal data for this compound, the following procedures are based on general best practices for flammable liquids and acetylenic compounds, as well as information for structurally similar chemicals. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before proceeding with any disposal.
Core Safety & Handling
This compound is classified as a flammable liquid.[1] All handling and disposal procedures must be conducted in a well-ventilated area, away from ignition sources such as open flames, sparks, and hot surfaces. The use of appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a flame-retardant lab coat, is required at all times.
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is that it must be managed as hazardous waste through an approved waste disposal facility.[2][3] Do not discharge this chemical down the drain or mix it with general refuse.
-
Waste Collection and Segregation :
-
Container : Utilize a dedicated, properly labeled, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling : Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," and "this compound."
-
Segregation : Do not mix this compound with other waste streams, particularly oxidizing agents, to prevent potentially violent reactions.[3]
-
-
Storage of Chemical Waste :
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area must be a cool, dry, and well-ventilated space, away from sources of ignition and incompatible materials.[3][4]
-
Ensure the container is stored in secondary containment to mitigate the impact of potential spills.
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide them with a complete and accurate description of the waste, including its composition and volume.
-
Spill & Emergency Procedures
In the event of a spill, evacuate the area immediately and remove all ignition sources.[3][4] For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[5] Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal. For large spills, contact your EHS department immediately.
Quantitative Data Summary
| Property | Value (for 1,7-Octadiyne) | Source |
| Flash Point | 23 °C / 73.4 °F | [3] |
| Boiling Point | 135 - 136 °C / 275 - 276.8 °F | [3] |
| Specific Gravity | 0.800 | [3] |
Note: This data is for 1,7-Octadiyne and should be used for general guidance only. The properties of this compound may differ.
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated below.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
